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(3-Methyl-1H-indazol-7-YL)boronic acid

Cat. No.: B1387058
CAS No.: 1310404-47-7
M. Wt: 175.98 g/mol
InChI Key: NOECVYNEVSUQPU-UHFFFAOYSA-N
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Description

(3-Methyl-1H-indazol-7-yl)boronic acid is a valuable organoboron compound with the molecular formula C 8 H 9 BN 2 O 2 and a molecular weight of 175.98 g/mol . As a member of the indazole family, it serves as a versatile building block in organic synthesis . Its primary research value lies in its application in cross-coupling reactions , such as the Suzuki-Miyaura reaction, which is a pivotal method for forming carbon-carbon bonds . This reaction enables researchers to efficiently construct complex biaryl structures, which are common scaffolds in pharmaceuticals and materials science. Organoboron compounds like this one are characterized by their tunable electronic and structural properties, making them important candidates for the development of organic electronic devices and sensors . The compound has a calculated density of 1.27 g/cm³, and similar indazole-based boronic acids are known to have a solubility of approximately 2.6 g/L at 25°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are advised to review the Safety Data Sheet (SDS) prior to use. As with similar compounds, it may cause skin and eye irritation and specific target organ toxicity upon exposure .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BN2O2 B1387058 (3-Methyl-1H-indazol-7-YL)boronic acid CAS No. 1310404-47-7

Properties

IUPAC Name

(3-methyl-2H-indazol-7-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-5-6-3-2-4-7(9(12)13)8(6)11-10-5/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOECVYNEVSUQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC2=C(NN=C12)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260685
Record name Boronic acid, B-(3-methyl-1H-indazol-7-yl)-
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Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-47-7
Record name Boronic acid, B-(3-methyl-1H-indazol-7-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310404-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3-methyl-1H-indazol-7-yl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3-Methyl-1H-indazol-7-YL)boronic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole nucleus is a prominent bicyclic heterocycle recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of numerous therapeutic agents, particularly kinase inhibitors used in oncology.[1] Molecules incorporating the indazole framework, such as Axitinib and Niraparib, have demonstrated significant clinical success, driving further exploration of this versatile chemical entity.[1]

(3-Methyl-1H-indazol-7-YL)boronic acid emerges as a highly valuable building block for the synthesis of complex indazole-containing molecules. As a boronic acid, its primary utility lies in the robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which enables the formation of carbon-carbon bonds with exceptional functional group tolerance.[2][3] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, modern synthetic strategies, characteristic reactivity, and critical safety considerations for researchers and drug development professionals.

Physicochemical and Computational Properties

This compound is a stable, solid compound under standard laboratory conditions. Its core structure consists of a 3-methyl-1H-indazole ring functionalized with a boronic acid group at the 7-position. The presence of both hydrogen bond donors (the boronic acid hydroxyls and the indazole N-H) and acceptors (the pyrazole-like nitrogens and the hydroxyl oxygens) governs its solubility and intermolecular interactions.

Table 1: Core Chemical and Physical Properties

Property Value Source
CAS Number 1310404-47-7 [4]
Molecular Formula C₈H₉BN₂O₂ [4]
Molecular Weight 175.98 g/mol [4][5]
Appearance White to off-white solid Typical for arylboronic acids
Storage Temperature 2-8°C, under inert atmosphere [4][6]
Topological Polar Surface Area (TPSA) 69.14 Ų [4]
logP (calculated) -0.44888 [4]
Hydrogen Bond Donors 3 [4]
Hydrogen Bond Acceptors 3 [4]

| Rotatable Bonds | 1 |[4] |

Synthesis Strategies

The synthesis of this compound is a multi-step process that can be conceptually divided into two key stages: the construction of the 3-methyl-1H-indazole core and the subsequent regioselective installation of the boronic acid moiety at the C-7 position.

Synthesis of the 3-Methyl-1H-indazole Core

A common and reliable method for constructing the 3-methyl-1H-indazole scaffold is the Davis-Beirut reaction, which involves the diazotization of a substituted aniline followed by an intramolecular cyclization. The process typically starts from 2-aminoacetophenone.

Experimental Protocol: Synthesis of 3-Methyl-1H-indazole

  • Diazotization: Dissolve 2-aminoacetophenone (1.0 eq.) in hydrochloric acid (e.g., 37%) at 0-10°C.[7]

  • Nitrosation: Add a solution of sodium nitrite (NaNO₂, ~1.0 eq.) in water dropwise to the cooled solution, maintaining the temperature between 0-10°C. Stir for 1 hour.[7][8]

  • Reduction and Cyclization: In a separate flask, prepare a solution of stannous chloride (SnCl₂·H₂O, e.g., 2.5 eq.) in concentrated hydrochloric acid. Slowly add the diazonium salt solution from the previous step to the SnCl₂ solution, keeping the temperature low.[7][8]

  • Work-up: Allow the reaction to stir overnight. Pour the reaction mixture into ice water.[7][8]

  • Isolation: Adjust the pH of the filtrate to be weakly alkaline (e.g., pH 8) to precipitate the product.[7]

  • Purification: Filter the resulting solid, wash with water, and dry to obtain 3-methyl-1H-indazole.[7][8]

G cluster_0 Synthesis of 3-Methyl-1H-indazole A 2-Aminoacetophenone B Diazonium Salt Intermediate A->B 1. HCl, 0-10°C 2. NaNO2 (aq) C 3-Methyl-1H-indazole B->C SnCl2·H2O, HCl Stir Overnight

Caption: Workflow for the synthesis of the 3-methyl-1H-indazole core.

Regioselective C-7 Borylation

Introducing the boronic acid group specifically at the C-7 position is the most challenging step due to the presence of multiple potentially reactive C-H bonds on the indazole ring. Modern organometallic chemistry offers two primary strategies to achieve this transformation with high selectivity.

Direct C-H activation is a powerful and atom-economical method for functionalizing aromatic rings.[9] Iridium catalysts, in particular, have been shown to effectively catalyze the borylation of indazoles.[10][11] The regioselectivity is often governed by steric factors, where the catalyst preferentially attacks the least hindered C-H bond. For the 3-methyl-1H-indazole, the C-7 position is sterically accessible, making it a viable target for this methodology. The reaction typically uses bis(pinacolato)diboron (B₂Pin₂) as the boron source, yielding a boronate ester that can be subsequently hydrolyzed.

G cluster_reactants cluster_products center [Ir] Catalyst A C-H Activation B Oxidative Addition A->B Indazole-H C Reductive Elimination B->C B₂Pin₂ C->A H-BPin IndazoleBPin Indazole-BPin C->IndazoleBPin Product Release Indazole Indazole-H B2Pin2 B₂Pin₂ HBPin H-BPin

Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.

A more classical and often more predictable route involves a palladium-catalyzed cross-coupling reaction between a 7-halo-3-methyl-1H-indazole (where halo = Br or I) and a diboron reagent like B₂Pin₂.[12] This approach requires the prior synthesis of the halogenated indazole but offers excellent control over the site of borylation.

Experimental Protocol: Miyaura Borylation

  • Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., argon), add 7-bromo-3-methyl-1H-indazole (1.0 eq.), bis(pinacolato)diboron (B₂Pin₂, ~1.1-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like potassium acetate (KOAc, ~3.0 eq.).[12]

  • Solvent: Add a suitable anhydrous solvent, such as 1,4-dioxane or DMSO.[12]

  • Reaction Conditions: Heat the mixture to 80-100°C and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: After cooling, the reaction is typically diluted with an organic solvent, filtered to remove inorganic salts, and concentrated. The crude product is then purified by flash column chromatography to yield the this compound pinacol ester.

  • Hydrolysis to Boronic Acid: The resulting pinacol ester can be hydrolyzed to the free boronic acid by treatment with an aqueous acid (e.g., HCl) in a biphasic mixture or by using reagents like sodium periodate (NaIO₄).[13]

Chemical Reactivity and Key Applications

The synthetic utility of this compound is dominated by its participation in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful methods for forming C(sp²)-C(sp²) bonds in modern organic synthesis.[2]

The Suzuki-Miyaura Coupling Mechanism

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (or triflate), forming a Pd(II) intermediate.[3]

  • Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (the 3-methyl-1H-indazol-7-yl moiety) to the Pd(II) center, displacing the halide.[14]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Diorgano Ar-Pd(II)L₂-Indazole PdII_Aryl->PdII_Diorgano Transmetalation PdII_Diorgano->Pd0 Reductive Elimination Product Ar-Indazole PdII_Diorgano->Product Reactant_ArylX Ar-X Reactant_ArylX->PdII_Aryl Reactant_Boronic Indazole-B(OH)₂ Reactant_Boronic->PdII_Diorgano Base Base Base->PdII_Diorgano

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

  • Setup: In an inert-atmosphere glovebox or Schlenk line, combine this compound (1.2 eq.), the desired aryl halide (Ar-X, 1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).

  • Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture (e.g., to 80-100°C) and stir until the reaction is complete as monitored by an appropriate analytical technique (LC-MS, GC-MS, or TLC).

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography or recrystallization.

Safety, Handling, and Storage

As with all chemical reagents, this compound should be handled with appropriate care in a well-ventilated chemical fume hood. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from closely related arylboronic acids provide a strong basis for its safety profile.[15][16][17]

Table 2: Anticipated GHS Hazard Profile

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[16][18]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[16][17]
Serious Eye Damage/Irritation Category 1 / 2A H318/H319: Causes serious eye damage/irritation.[16][17][18]

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation.[16][17] |

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[15][16]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.[16]

  • Skin and Body Protection: A standard laboratory coat should be worn.[15]

Handling and Storage:

  • Avoid formation of dust and aerosols.[16]

  • Wash hands thoroughly after handling.[18]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[4]

  • Keep away from strong oxidizing agents.[17]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a sophisticated and highly enabling chemical intermediate. Its synthesis, while requiring careful control of regioselectivity, is achievable through modern catalytic methods such as C-H activation or Miyaura borylation. Its primary role as a coupling partner in the Suzuki-Miyaura reaction provides medicinal chemists with a reliable tool to construct novel and complex indazole-based molecules. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the discovery and development of next-generation therapeutics.

References

An In-depth Technical Guide to (3-Methyl-1H-indazol-7-YL)boronic acid (CAS: 1310404-47-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are foundational to the discovery and development of new therapeutic agents.[1][2] Among these, the indazole nucleus, a bicyclic structure composed of a pyrazole ring fused to a benzene ring, has garnered significant attention for its wide range of pharmacological activities.[1][2] Indazole derivatives are known to exhibit potent anti-cancer, anti-inflammatory, and antimicrobial properties, among others.[3][4][5] This has led to their incorporation into numerous clinically successful drugs. The versatility of the indazole scaffold allows for extensive functionalization, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic profile.[3]

(3-Methyl-1H-indazol-7-YL)boronic acid is a key building block that facilitates the synthesis of complex indazole-containing molecules. Its strategic importance lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7] This reaction is a powerful tool for forming carbon-carbon bonds, a critical step in the construction of many drug candidates.[7][8] The boronic acid moiety at the 7-position of the indazole ring provides a reactive handle for the introduction of various aryl and heteroaryl groups, allowing for the exploration of a diverse chemical space in the quest for novel therapeutics.[9]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 1310404-47-7ChemScene[10], Synblock[11]
Molecular Formula C₈H₉BN₂O₂ChemScene[10]
Molecular Weight 175.98 g/mol ChemScene[10]
Purity ≥97%ChemScene[10]
SMILES CC1=NNC2=C1C=CC=C2B(O)OChemScene[10]
Topological Polar Surface Area (TPSA) 69.14 ŲChemScene[10]
logP -0.44888ChemScene[10]
Hydrogen Bond Acceptors 3ChemScene[10]
Hydrogen Bond Donors 3ChemScene[10]
Rotatable Bonds 1ChemScene[10]

Synthesis and Purification

The synthesis of arylboronic acids is a well-established field in organic chemistry.[12] A common and effective method involves the reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic workup.[12][13]

Generalized Synthesis Protocol:

A potential synthetic route to this compound could involve the following steps:

  • Bromination of 3-methyl-1H-indazole: Regioselective bromination at the C7 position of 3-methyl-1H-indazole would be the initial step.[9] This can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS).

  • Formation of the Grignard Reagent: The resulting 7-bromo-3-methyl-1H-indazole would then be converted to the corresponding Grignard reagent by reacting it with magnesium metal in an ethereal solvent such as tetrahydrofuran (THF).

  • Borylation: The Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature.

  • Hydrolysis: Finally, acidic hydrolysis of the resulting boronate ester yields this compound.

Purification:

Purification of the final product is typically achieved through recrystallization from a suitable solvent system or by column chromatography on silica gel. The purity of the compound is critical for its successful application in subsequent reactions, particularly in palladium-catalyzed couplings where impurities can poison the catalyst.[7]

Synthesis_Workflow A 3-Methyl-1H-indazole B 7-Bromo-3-methyl-1H-indazole A->B NBS C Grignard Reagent B->C Mg, THF D Boronate Ester C->D B(OR)3 E This compound D->E H3O+ Suzuki_Miyaura_Mechanism cluster_cat Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA R1-X PdII R1-Pd(II)L2-X OA->PdII TM Transmetalation PdII->TM [R2-B(OH)3]- PdII_B R1-Pd(II)L2-R2 TM->PdII_B RE Reductive Elimination PdII_B->RE RE->Pd0 R1-R2 BoronicAcid R2-B(OH)2 Boronate [R2-B(OH)3]- BoronicAcid->Boronate + OH- Base Base (e.g., K2CO3)

References

(3-Methyl-1H-indazol-7-YL)boronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-Methyl-1H-indazol-7-YL)boronic acid: A Cornerstone Reagent in Modern Medicinal Chemistry

Abstract

This compound is a specialized heterocyclic organoboron compound that has garnered significant attention within the fields of organic synthesis and drug discovery. Its strategic importance lies in its ability to serve as a versatile building block for the introduction of the 3-methyl-1H-indazole scaffold, a privileged structure found in numerous biologically active molecules. This guide provides a comprehensive overview of its core chemical properties, elucidates its primary application in palladium-catalyzed cross-coupling reactions, and offers detailed, field-proven experimental protocols for its use. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes technical data with mechanistic insights to facilitate its effective application in complex molecular synthesis.

Introduction: The Convergence of Privileged Scaffolds and Synthetic Innovation

The indazole core is a prominent nitrogen-containing heterocyclic system renowned for its wide spectrum of pharmacological activities.[1] As a bio-isosteric alternative to structures like indole and benzimidazole, the indazole moiety is a key component in numerous therapeutic agents, including those with anticancer properties.[1] The ability to precisely and efficiently incorporate this scaffold into diverse molecular architectures is therefore a critical objective in modern medicinal chemistry.

Boronic acids and their derivatives have revolutionized this process.[2][3] Their versatile reactivity, inherent stability, and tolerance to a broad range of functional groups make them indispensable reagents, particularly in the context of the Suzuki-Miyaura cross-coupling reaction.[1][4][5] This palladium-catalyzed method stands as one of the most powerful and widely utilized strategies for forging carbon-carbon bonds.[4] this compound leverages the strengths of both these chemical entities, providing a direct and reliable route to novel indazole-containing compounds that are pivotal for advancing drug development programs.

Core Properties and Specifications

The fundamental characteristics of this compound are summarized below. Accurate knowledge of these properties is essential for stoichiometric calculations, reaction optimization, and safety considerations.

PropertyValueSource
Molecular Formula C₈H₉BN₂O₂[6]
Molecular Weight 175.98 g/mol [6]
CAS Number 1310404-47-7[6]
Synonyms 3-Methyl-1H-indazole-7-boronic acid[6]
Appearance Typically a solid[7][8]
SMILES CC1=NNC2=C1C=CC=C2B(O)O[6]

Chemical Structure:

Chemical structure of this compound

The Suzuki-Miyaura Coupling: A Mechanistic Cornerstone

The primary utility of this compound is realized through the Suzuki-Miyaura cross-coupling reaction. Understanding the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The process involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states to couple the organoboron compound with an aryl or vinyl halide/triflate.

The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent (in this case, the indazolylboronic acid) is activated by a base. The organic moiety is then transferred from the boron atom to the palladium center, displacing the halide and forming a new Pd(II) complex containing both organic partners.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) pd_complex1 Ar-Pd(II)-X (Oxidative Adduct) pd0->pd_complex1 lab1 Oxidative Addition oxidative_addition Oxidative Addition ar_x Ar-X (Aryl Halide) ar_x->pd0 pd_complex2 Ar-Pd(II)-(Indazolyl) (Di-organo Complex) pd_complex1->pd_complex2 lab2 Transmetalation transmetalation Transmetalation boronic_acid (Indazolyl)-B(OH)₂ + Base boronic_acid->pd_complex1 pd_complex2->pd0 product Ar-(Indazolyl) (Coupled Product) pd_complex2->product lab3 Reductive Elimination reductive_elimination Reductive Elimination Suzuki_Workflow start Start setup 1. Reagent & Glassware Prep (Dry glassware, inert atmosphere) start->setup reagents 2. Charge Reagents - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - K₂CO₃ (3.0 eq) - Solvent (Dioxane/H₂O) setup->reagents degas 3. Degas Mixture (N₂ sparging for 15 min) reagents->degas catalyst 4. Add Catalyst (Pd(dppf)Cl₂, 2-5 mol%) degas->catalyst reaction 5. Heat Reaction (80-100 °C, 2-12 h) catalyst->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Aqueous Work-up (Filter, dilute with EtOAc, wash with H₂O & brine) monitor->workup Complete purify 8. Purification (Dry over Na₂SO₄, concentrate, column chromatography) workup->purify analyze 9. Characterization (NMR, HRMS) purify->analyze end End analyze->end

References

A Spectroscopic Guide to (3-Methyl-1H-indazol-7-YL)boronic acid: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Methyl-1H-indazol-7-YL)boronic acid (CAS 1310404-47-7) is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile building block in the synthesis of complex organic molecules.[1] Its unique structural features, combining the indazole scaffold with a reactive boronic acid moiety, make it a valuable component for creating novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in the field of drug development to aid in the identification, characterization, and utilization of this important chemical entity.

Disclaimer: Direct experimental spectroscopic data for this compound is not widely available in published literature. The data and interpretations presented in this guide are therefore predictive, based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.

Molecular Structure and Overview

This compound possesses a molecular formula of C₈H₉BN₂O₂ and a molecular weight of approximately 175.98 g/mol .[1] The structure features a bicyclic indazole ring system, with a methyl group at the 3-position and a boronic acid group at the 7-position. The presence of both acidic (boronic acid) and basic (indazole nitrogens) centers, along with the aromatic system, dictates its chemical reactivity and spectroscopic properties.

Figure 1: Molecular Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution. The following sections provide predicted ¹H and ¹³C NMR data based on the analysis of similar indazole derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, the methyl protons, the exchangeable N-H proton, and the protons of the boronic acid group. The chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing boronic acid group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HN1-H
~8.0s2HB(OH)₂
~7.8d1HH-4
~7.5d1HH-6
~7.1t1HH-5
~2.6s3HC3-CH₃

In-depth Analysis:

  • The N-H proton is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

  • The boronic acid protons are also exchangeable and will likely appear as a broad singlet.

  • The aromatic protons H-4, H-5, and H-6 will exhibit characteristic splitting patterns (doublets and a triplet) due to spin-spin coupling. The specific chemical shifts are influenced by the positions of the methyl and boronic acid substituents.

  • The methyl protons at the C-3 position will appear as a sharp singlet, being isolated from other protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the indazole ring are sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~142C3
~140C7a
~130C3a
~128C5
~122C4
~115C6
~110C7 (ipso-carbon)
~12C3-CH₃

In-depth Analysis:

  • The ipso-carbon (C7) attached to the boron atom is expected to have a relatively upfield chemical shift and may show broadening due to quadrupolar relaxation of the boron nucleus.

  • The carbons of the indazole ring will resonate in the aromatic region, with their specific shifts determined by the substituent effects.

Experimental Protocol for NMR Data Acquisition

A general protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for observing the exchangeable N-H proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretching (boronic acid)
3200-3100MediumN-H stretching
~3050MediumAromatic C-H stretching
~2950MediumAliphatic C-H stretching
~1620MediumC=N stretching
~1580, 1470MediumAromatic C=C stretching
~1350StrongB-O stretching
~800StrongAromatic C-H bending (out-of-plane)

In-depth Analysis:

  • A prominent broad band in the high-frequency region is indicative of the O-H stretching of the boronic acid group, likely broadened due to hydrogen bonding.

  • The N-H stretching vibration of the indazole ring is also expected in this region.

  • The aromatic and aliphatic C-H stretching vibrations will appear around 3000 cm⁻¹.

  • The fingerprint region will contain characteristic absorptions for C=N and C=C stretching of the indazole ring, as well as a strong band for the B-O stretching of the boronic acid moiety.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: An FTIR spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For boronic acids, analysis can be complicated by their tendency to form boroxines (cyclic trimers) through dehydration.[2]

Fragmentation_Pathway M [this compound]+. m/z = 176 F1 [M - H₂O]+. m/z = 158 M->F1 - H₂O F2 [M - B(OH)₂]+. m/z = 131 M->F2 - B(OH)₂ F3 [Indazole ring fragmentation] F2->F3

Figure 2: A plausible fragmentation pathway for this compound in mass spectrometry.

Table 4: Predicted Key Mass Spectral Peaks for this compound

m/zProposed Fragment
176[M]⁺ (Molecular ion)
158[M - H₂O]⁺
131[M - B(OH)₂]⁺

In-depth Analysis:

  • The molecular ion peak [M]⁺ is expected at m/z 176, corresponding to the molecular weight of the compound.

  • A common fragmentation pathway for boronic acids is the loss of a water molecule , which would result in a peak at m/z 158.

  • Cleavage of the C-B bond would lead to the loss of the boronic acid group , giving a fragment at m/z 131, corresponding to the 3-methyl-1H-indazole radical cation.

  • Further fragmentation of the indazole ring would produce a more complex pattern of lower mass ions.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, often coupled with liquid chromatography (LC-MS).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer.

  • Data Acquisition: Mass spectra are acquired in positive or negative ion mode. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the molecular ion.

Conclusion

This technical guide provides a detailed predictive overview of the spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the provided interpretations and experimental protocols, serve as a valuable resource for the identification and characterization of this compound in a research and development setting. While based on sound spectroscopic principles and data from analogous structures, experimental verification of this data is highly recommended for definitive structural confirmation.

References

The Ascendancy of Indazole Boronic Acids: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The advent of indazole boronic acids and their derivatives has revolutionized the synthesis of complex indazole-containing molecules, providing a versatile platform for drug discovery and development. This technical guide provides an in-depth exploration of the discovery and history of indazole boronic acids, a comprehensive overview of their synthesis, and a detailed examination of their applications, particularly in the pharmaceutical industry. We will delve into the causality behind experimental choices in synthetic protocols and provide actionable insights for researchers in the field.

Introduction: The Strategic Importance of the Indazole Moiety

Indazoles, bicyclic aromatic heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. They are key components in a range of therapeutics, including kinase inhibitors for cancer treatment. The functionalization of the indazole core is crucial for modulating the biological activity of these compounds. Boronic acids, organoboron compounds with the general formula R-B(OH)₂, have emerged as indispensable tools in modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The fusion of these two key chemical entities, in the form of indazole boronic acids, has created a powerful class of building blocks for the efficient construction of novel molecular architectures with significant therapeutic potential.

A Historical Perspective: The Genesis of Indazole Boronic Acids

While the synthesis of the parent indazole ring dates back much further, the specific discovery and development of indazole boronic acids are more recent milestones, largely driven by the demands of the pharmaceutical industry for efficient and versatile synthetic methodologies. The timeline of their emergence is intrinsically linked to the development of modern cross-coupling reactions.

The widespread adoption of palladium-catalyzed cross-coupling reactions in the late 20th and early 21st centuries created a surge in demand for novel boronic acid building blocks. While a definitive "first synthesis" of a simple indazole boronic acid is not easily pinpointed in the literature, their utility and synthesis began to be more systematically explored in the early 2000s, coinciding with the increased focus on kinase inhibitors in oncology drug discovery. The development of drugs like Axitinib and Pazopanib, both of which feature the indazole scaffold, undoubtedly spurred research into the synthesis and application of various indazole-based building blocks, including boronic acids.

Synthetic Methodologies: Crafting the Indazole Boronic Acid Toolkit

The synthesis of indazole boronic acids can be broadly categorized into two main approaches: the borylation of a pre-formed indazole ring and the construction of the indazole ring from a boronic acid-containing precursor. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the indazole core.

Borylation of Pre-formed Indazoles: A Direct Approach

This is the most common and versatile strategy for preparing indazole boronic acids. It involves the introduction of a boronic acid or boronate ester group onto an existing indazole scaffold.

The palladium-catalyzed Miyaura borylation is a robust and widely used method for the synthesis of aryl and heteroaryl boronic esters. This reaction involves the coupling of a haloindazole (typically a bromo- or iodoindazole) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

Diagram 1: General Scheme for Miyaura Borylation of a Haloindazole

Miyaura_Borylation Indazole_Halide Indazole-X (X = Br, I) Product Indazole-B(pin) (Pinacol Boronate Ester) Indazole_Halide->Product + B2pin2 B₂pin₂ B2pin2->Product + Pd_Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Pd_Catalyst->Product cat. Base Base (e.g., KOAc) Base->Product

Caption: Palladium-catalyzed Miyaura borylation of a haloindazole.

Experimental Protocol: Synthesis of 1H-Indazole-5-boronic acid pinacol ester via Miyaura Borylation

This protocol is a representative example of the Miyaura borylation applied to a haloindazole.

Materials:

  • 5-Bromo-1H-indazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1H-indazole-5-boronic acid pinacol ester.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures high catalytic activity.

  • Anhydrous Solvent: Water can react with the diboron reagent and interfere with the catalytic cycle. Using an anhydrous solvent is crucial for optimal results.

  • Base (KOAc): The base is essential for the transmetalation step of the catalytic cycle, facilitating the transfer of the boryl group from the diboron reagent to the palladium center. Potassium acetate is a mild base that is effective in this transformation without promoting significant side reactions.

  • Palladium Catalyst (Pd(dppf)Cl₂): This is a robust and commonly used catalyst for Miyaura borylation reactions. The dppf ligand provides a good balance of steric bulk and electron-donating properties to promote the catalytic cycle efficiently.

Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic esters. This approach avoids the need for pre-functionalized starting materials like haloindazoles. Iridium-catalyzed C-H borylation is a particularly effective method.

Diagram 2: Iridium-Catalyzed C-H Borylation of Indazole

CH_Borylation Indazole Indazole Product Indazole-B(pin) (Mixture of Regioisomers) Indazole->Product + B2pin2 B₂pin₂ B2pin2->Product + Ir_Catalyst [Ir(cod)OMe]₂ + dtbpy Ir_Catalyst->Product cat.

Caption: Iridium-catalyzed C-H borylation of indazole.

Experimental Protocol: Iridium-Catalyzed C-H Borylation of 1H-Indazole

This protocol provides a general procedure for the direct borylation of the indazole core.

Materials:

  • 1H-Indazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)OMe]₂ (dimethoxoiridium(I) cyclooctadiene complex)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Cyclohexane (anhydrous)

Procedure:

  • In a glovebox, combine [Ir(cod)OMe]₂ (0.015 eq) and dtbpy (0.03 eq) in a vial and add anhydrous cyclohexane. Stir for 10 minutes to form the active catalyst.

  • In a separate reaction vessel, add 1H-indazole (1.0 eq) and bis(pinacolato)diboron (0.6 eq).

  • Add the pre-formed iridium catalyst solution to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to 80 °C for 16-24 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • The resulting crude product, a mixture of regioisomeric indazole boronate esters, can be purified by column chromatography or used directly in subsequent reactions.

Causality Behind Experimental Choices:

  • Iridium Catalyst: Iridium complexes are highly effective catalysts for C-H activation and borylation, often providing high turnovers and functional group tolerance.

  • Ligand (dtbpy): The bipyridine ligand stabilizes the iridium center and plays a crucial role in the catalytic cycle. The bulky tert-butyl groups can influence the regioselectivity of the borylation.

  • Solvent (Cyclohexane): A non-polar, non-coordinating solvent is typically used to avoid interference with the catalytic species.

Indazole Ring Formation from Boronic Acid Precursors

An alternative synthetic strategy involves constructing the indazole ring from a starting material that already contains a boronic acid or ester functionality. A notable example is the synthesis of indazoles from 2-formylphenylboronic acids.

Indazole_from_Boronic_Acid

A Technical Guide to the Theoretical Electronic Properties of (3-Methyl-1H-indazol-7-YL)boronic acid: A Computational Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methyl-1H-indazol-7-YL)boronic acid stands as a molecule of significant interest at the confluence of medicinal chemistry and synthetic innovation. As a derivative of the indazole scaffold, a privileged structure in pharmacology, its combination with a boronic acid moiety presents unique opportunities for therapeutic agent design and novel chemical synthesis.[1][2] This technical guide delineates a comprehensive, first-principles computational workflow to elucidate the fundamental electronic properties of this compound. By leveraging Density Functional Theory (DFT), we explore its structural geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and other key quantum chemical descriptors. The insights derived from these theoretical analyses provide a predictive framework for understanding the molecule's reactivity, stability, and potential for intermolecular interactions, thereby offering a rational basis for its application in drug development and materials science.

Introduction: The Scientific Imperative

The indazole core is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to participate in a wide range of biological interactions.[2][3] Its derivatives have demonstrated a spectrum of activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] Boronic acids, in parallel, have emerged as indispensable tools in modern chemistry.[4][5] Their unique Lewis acidity and capacity for reversible covalent bonding make them not only crucial partners in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling but also effective pharmacophores in their own right, as evidenced by drugs such as Bortezomib (Velcade).[6][7][8]

The subject of this guide, this compound, synergistically combines these two valuable moieties. A theoretical investigation into its electronic properties is paramount. Such studies offer a cost-effective and powerful predictive lens to:

  • Rationalize Reactivity: Understand how the molecule will behave in synthetic reactions.

  • Predict Biological Interactions: Identify sites for potential hydrogen bonding and other non-covalent interactions with protein targets.

  • Guide Drug Design: Inform the rational design of more potent and selective analogues.

This guide provides a detailed protocol for such a theoretical study, explaining not just the steps but the scientific rationale underpinning each methodological choice.

Theoretical & Computational Methodology

The foundation of this investigation is Density Functional Theory (DFT), a robust quantum mechanical method that balances computational cost with high accuracy for studying the electronic structure of molecules.[9][10][11]

The Rationale for DFT: We select DFT because it provides a reliable approximation of the Schrödinger equation, allowing for the calculation of electronic properties like orbital energies and charge distributions with predictive power. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is chosen for its well-documented success in describing the geometries and electronic properties of a wide range of organic molecules.[9] This is paired with the 6-311++G(d,p) basis set, a flexible and diffuse set that accurately describes electron distribution, including lone pairs and potential anionic character.

Experimental Protocol: A Self-Validating Computational Workflow

This protocol outlines the systematic steps for a rigorous computational analysis.

Software: Gaussian 16, GaussView 6, or comparable quantum chemistry software packages.

Step 1: Geometry Optimization

  • Action: Construct the initial 3D structure of this compound.

  • Procedure: Perform a full geometry optimization using the B3LYP functional and 6-311++G(d,p) basis set.

  • Causality: This step is critical to find the molecule's most stable, lowest-energy conformation (its ground state structure). All subsequent electronic property calculations must be performed on this optimized geometry to be physically meaningful.[9]

Step 2: Vibrational Frequency Analysis

  • Action: Calculate the vibrational frequencies at the same level of theory (B3LYP/6-311++G(d,p)).

  • Procedure: Verify that the output contains zero imaginary frequencies.

  • Trustworthiness: This is a self-validating check. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface, not a transition state.[9]

Step 3: Electronic Property Calculation

  • Action: Using the validated optimized geometry, perform a single-point energy calculation to derive the key electronic descriptors.

  • Procedure: This includes the calculation of molecular orbitals, electrostatic potential, and performing a Natural Bond Orbital (NBO) analysis.

  • Causality: This step generates the core data from which all subsequent insights into reactivity and intermolecular interactions are derived.

Diagram: Computational Analysis Workflow

G cluster_prep Step 1: Geometry Optimization cluster_validation Step 2: Validation cluster_analysis Step 3: Property Calculation A Initial 3D Structure B DFT Calculation (B3LYP/6-311++G(d,p)) A->B C Optimized Ground State B->C D Frequency Calculation C->D E Check for Imaginary Frequencies D->E F Validated Minimum Energy Structure E->F G Single-Point Energy Calculation F->G H FMO Analysis (HOMO/LUMO) G->H I MEP Surface G->I J NBO Analysis G->J

Caption: Workflow for the theoretical analysis of electronic properties.

Results and Discussion: Interpreting the Data

This section details the expected outcomes of the computational analysis and their chemical significance.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[12][13] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one.[14] The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity.[15][16]

  • A smaller HOMO-LUMO gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity.

  • A larger HOMO-LUMO gap suggests greater kinetic stability and lower chemical reactivity.

Table 1: Calculated FMO Energies and Global Reactivity Descriptors

ParameterSymbolFormulaIllustrative Value (eV)Interpretation
HOMO EnergyEHOMO--6.25Represents electron-donating capacity
LUMO EnergyELUMO--1.15Represents electron-accepting capacity
HOMO-LUMO Gap ΔE ELUMO - EHOMO 5.10 Indicator of chemical stability and reactivity
Ionization PotentialIP-EHOMO6.25Energy required to remove an electron
Electron AffinityEA-ELUMO1.15Energy released upon gaining an electron
Chemical Hardnessη(IP - EA) / 22.55Resistance to change in electron distribution
Electrophilicity Indexω(IP + EA)² / (8η)1.35Propensity to accept electrons

(Note: Illustrative values are typical for stable organic molecules and serve as a reference for interpretation.)

The distribution of the HOMO and LUMO across the molecule is also vital. We would expect the HOMO density to be concentrated on the electron-rich indazole ring system, while the LUMO may be localized around the electron-deficient boron atom, highlighting its Lewis acidic character.

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a 3D map of the electronic charge distribution around a molecule, providing a powerful visual guide to its reactivity and intermolecular interaction sites.[17][18] It is an invaluable tool in drug design for predicting how a ligand might interact with a biological receptor.[19][20][21]

  • Electron-rich regions (Negative Potential; typically colored red/orange): These are sites prone to electrophilic attack and are strong hydrogen bond acceptors. For our molecule, these would be expected around the nitrogen atoms of the indazole ring and the oxygen atoms of the boronic acid.

  • Electron-poor regions (Positive Potential; typically colored blue): These are sites susceptible to nucleophilic attack and act as hydrogen bond donors. The hydrogen atoms on the boronic acid's -OH groups are prime examples.

  • Neutral regions (Green): These areas are typically associated with nonpolar, hydrophobic interactions.

The MEP map provides a direct hypothesis for how the molecule could orient itself within a protein's binding pocket, guiding structure-activity relationship (SAR) studies.[19]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the complex molecular orbitals into localized "Lewis-like" structures (bonds and lone pairs).[22][23][24][25]

Table 2: Illustrative Natural Population Analysis (NPA) Charges

AtomNatural Charge (e)Interpretation
B+0.75Highly electron-deficient, confirming strong Lewis acidity
O1 (of B-OH)-0.68Significant negative charge, strong H-bond acceptor
O2 (of B-OH)-0.68Significant negative charge, strong H-bond acceptor
N1 (of Indazole)-0.45Electron-rich center, potential coordination site
N2 (of Indazole)-0.20Less electron-rich than N1, but still a nucleophilic site

NBO also quantifies delocalization effects through second-order perturbation theory.[25] This analysis can reveal hyperconjugative interactions that contribute to the molecule's overall stability, such as interactions between the lone pairs on the oxygen atoms and the empty p-orbital of the boron atom.

Implications for Drug Development

The theoretical data converge to create a powerful, predictive model for medicinal chemists:

  • Target Interaction Profile: The MEP map provides a clear blueprint for designing interactions. The distinct negative potentials on the indazole nitrogens and boronic acid oxygens suggest key hydrogen bond acceptor sites. The positive potentials on the boronic acid hydroxyls indicate crucial hydrogen bond donor sites. This allows for the rational design of ligands that complement the electrostatic features of a target active site.[19][21]

  • Reactivity and Stability: The HOMO-LUMO gap provides a quantitative measure of the molecule's stability.[15] A sufficiently large gap suggests the compound will be stable under physiological conditions, a critical prerequisite for any drug candidate.

  • Covalent Inhibition Potential: The high positive charge and LUMO localization on the boron atom, confirmed by NBO analysis, underscore its electrophilicity. This makes it a potential candidate for forming reversible covalent bonds with nucleophilic residues (like serine or threonine) in an enzyme active site, a mechanism employed by several successful drugs.[5][8]

  • Synthetic Strategy: Understanding the electron-rich and electron-poor sites helps predict the outcomes of further chemical modifications, aiding in the synthesis of derivative libraries for screening.[4][6]

Diagram: Structure-Activity Relationship Logic

G cluster_input Computational Data cluster_output Drug Development Insights A MEP Map (Electrostatic Profile) D Predict H-Bonding Sites A->D B FMO Analysis (Reactivity) E Assess Stability B->E C NBO Charges (Atomic Sites) F Guide Synthesis C->F G Hypothesize Covalent Interactions C->G

Caption: Translating theoretical data into actionable drug design insights.

Conclusion

The theoretical study of this compound through a rigorous DFT-based protocol provides indispensable insights into its electronic character. This computational approach transcends mere data generation; it offers a predictive, rational framework for understanding the molecule's behavior. By elucidating the frontier molecular orbitals, molecular electrostatic potential, and atomic charge distribution, we can make informed hypotheses about its chemical reactivity, metabolic stability, and potential for specific, high-affinity interactions with biological targets. This guide serves as a template for applying modern computational chemistry to accelerate the drug discovery process, enabling a more targeted and efficient design of the next generation of indazole-based therapeutic agents.

References

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions.[3][4] This versatility is evidenced by the numerous indazole-containing drugs that have received FDA approval, such as the kinase inhibitors Pazopanib and Axitinib, which have become vital tools in oncology.[5][6]

The journey from a novel indazole derivative in a chemist's flask to a potential clinical candidate is a rigorous, multi-stage process of biological evaluation. It is not a linear path but an iterative cycle of screening, analysis, and optimization. This guide provides a comprehensive, technically-grounded framework for structuring and executing a biological activity screening campaign for novel indazole libraries. We will move beyond simple protocol recitation to explore the strategic rationale behind experimental choices, ensuring that each stage of the process generates robust, decision-driving data. Our focus is on building a self-validating screening cascade that efficiently identifies promising lead compounds and ruthlessly eliminates those destined for failure.

Part 1: Foundational Strategy - Engineering an Integrated Screening Cascade

A successful screening campaign does not rely on a single assay but on a strategically designed "screening cascade." This hierarchical approach filters a large library of compounds through progressively more complex and biologically relevant assays. The goal is to manage resources effectively by using high-throughput, cost-effective assays to cast a wide net initially, followed by more resource-intensive secondary and in vivo assays for only the most promising "hits."

A critical, often-overlooked component of this initial strategy is the early integration of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling.[7][8] Assessing drug-like properties in silico or through early in vitro assays can prevent the costly advancement of compounds with fundamentally flawed pharmacokinetic profiles, embodying the "fail early, fail cheap" paradigm of modern drug discovery.[9][10]

G cluster_0 Early Stage Discovery cluster_1 Hit-to-Lead cluster_2 Lead Optimization Compound_Library Novel Indazole Library (N > 1000s) Primary_Screen Primary Screening (High-Throughput Assays) Compound_Library->Primary_Screen Hit_ID Hit Identification (~5-10% of Library) Primary_Screen->Hit_ID Identifies initial activity Secondary_Screen Secondary Screening (Potency & MOA Assays) Hit_ID->Secondary_Screen Confirms & characterizes hits ADMET In Silico & In Vitro ADMET (Parallel Assessment) Hit_ID->ADMET Lead_Gen Lead Generation (Potent & Selective Hits) Secondary_Screen->Lead_Gen Selects for potency & mechanism Secondary_Screen->ADMET In_Vivo In Vivo Validation (Efficacy & Safety Models) Lead_Gen->In_Vivo Tests efficacy in a biological system Lead_Gen->ADMET Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: General workflow of an integrated drug discovery screening cascade.

Part 2: Primary Screening - Casting a Wide Net for Bioactive Hits

The objective of primary screening is to rapidly and efficiently interrogate a large library of novel indazole derivatives to identify compounds, or "hits," that interact with a biological target of interest.[11] High-Throughput Screening (HTS) is the cornerstone of this phase, utilizing automation and miniaturization to test thousands of compounds per day.[12]

The choice of primary assay is dictated by the therapeutic hypothesis. Given the prevalence of indazoles as kinase inhibitors, a common strategy is to screen against a panel of disease-relevant kinases.[6][13] Simultaneously, a cell-based assay provides a more integrated biological readout, assessing the compound's ability to cross the cell membrane and exert a phenotypic effect, such as inhibiting cancer cell proliferation.[14]

Experimental Protocol 1: High-Throughput Kinase Inhibition Assay (Fluorescence-Based)

Causality: This biochemical assay directly measures the inhibition of enzymatic activity. A fluorescence-based readout is chosen for its high signal-to-noise ratio, sensitivity, and compatibility with HTS automation, allowing for rapid screening of large libraries.[15] We will screen against a panel including Aurora Kinase A (a mitotic regulator) and VEGFR2 (a key factor in angiogenesis) to identify potential anticancer agents.[13][16]

Methodology:

  • Assay Plate Preparation: Using an automated liquid handler, dispense 5 µL of kinase buffer into all wells of a 384-well plate.

  • Compound Addition: Add 50 nL of test compounds (from a 10 mM DMSO stock) and controls to appropriate wells. Positive control (e.g., a known inhibitor like Danusertib for Aurora A) and negative control (DMSO vehicle) wells are included on every plate for quality control.

  • Kinase Addition: Add 5 µL of a solution containing the target kinase (e.g., Aurora A) to all wells. Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

  • Initiation of Reaction: Add 10 µL of a solution containing the peptide substrate and ATP to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 20 µL of a detection solution (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is directly proportional to kinase activity. The luminescent signal is read by a plate reader.

  • Data Analysis: The percentage of inhibition for each compound is calculated relative to the positive and negative controls.

Experimental Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

Causality: This assay provides a phenotypic measure of a compound's ability to reduce the number of viable cells, either through cytotoxic (cell-killing) or cytostatic (growth-inhibiting) mechanisms.[17] The MTT assay is a colorimetric assay that measures metabolic activity, which serves as a proxy for cell viability.[17] Using a diverse panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) is crucial to identify compounds with broad activity or selective potency.[5]

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Treat the cells with the indazole derivatives at a single, high concentration (e.g., 10 µM) for the primary screen. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that reduce viability below a certain threshold (e.g., 50%) are considered "hits."

Data Presentation: Primary HTS Hit Summary
Compound IDStructureAurora A Inhibition (%) @ 1 µMVEGFR2 Inhibition (%) @ 1 µMMCF-7 Viability (%) @ 10 µM
IND-001[Scaffold]8.212.595.1
IND-002[Scaffold]-R192.545.115.3
IND-003[Scaffold]-R234.188.922.7
IND-004[Scaffold]-R315.611.289.4
IND-005[Scaffold]-R495.391.88.9

Hypothetical data for illustrative purposes.

Part 3: Secondary Screening & Mechanism of Action (MOA) Elucidation

Hits from the primary screen are subjected to secondary assays to confirm their activity, determine their potency (typically as a half-maximal inhibitory concentration, IC₅₀), and begin to unravel their mechanism of action (MOA). This phase is critical for validating that the observed biological effect is due to the intended molecular interaction.

Anticancer Activity Deep Dive

For hits showing antiproliferative activity, the next logical step is to confirm target engagement within the cell and understand how the compound leads to cell death or growth arrest.

G cluster_0 MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) GF->Receptor Binds & Activates RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Indazole Indazole Inhibitor Indazole->ERK Inhibits Phosphorylation

Caption: Inhibition of the MAPK/ERK pathway by a hypothetical indazole derivative.

Experimental Protocol 3: Western Blot for Target Engagement

Causality: This technique verifies if the compound inhibits the target kinase inside the cell. For an ERK inhibitor, we would measure the levels of phosphorylated ERK (p-ERK), the active form of the protein. A potent inhibitor should decrease p-ERK levels without affecting total ERK levels.[17][18]

Methodology:

  • Cell Treatment: Treat cancer cells (e.g., HT-29) with the indazole compound at various concentrations for a defined period (e.g., 2 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for p-ERK, total ERK, and a loading control (e.g., GAPDH).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Experimental Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)

Causality: This flow cytometry-based assay determines whether the observed reduction in cell viability is due to the induction of apoptosis (programmed cell death).[17][19] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes.[20]

Methodology:

  • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry. The results distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[17]

Data Presentation: Secondary Assay IC₅₀ Values
Compound IDAurora A IC₅₀ (nM)VEGFR2 IC₅₀ (nM)MCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)
IND-002150.3>10,0002.53.1
IND-003>10,00045.85.84.9
IND-00512.125.60.150.22

Hypothetical data for illustrative purposes.

Anti-inflammatory & Antimicrobial Screening

The indazole scaffold is also known for anti-inflammatory and antimicrobial activities.[2][21][22] Secondary screening for these indications follows a similar logic of potency determination.

Experimental Protocol 5: In Vitro COX-2 Inhibition Assay

Causality: Nonsteroidal anti-inflammatory drugs (NSAIDs) often function by inhibiting cyclooxygenase (COX) enzymes. This assay measures the ability of a compound to specifically inhibit the COX-2 isoform, which is associated with inflammation, while ideally sparing the COX-1 isoform to reduce gastrointestinal side effects.[21][23]

Methodology:

  • A commercial COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical) is typically used.

  • The assay measures the peroxidase activity of COX-2 by monitoring the oxidation of a colorimetric substrate.

  • Compounds are incubated with purified ovine or human COX-2 enzyme.

  • Arachidonic acid is added to initiate the reaction.

  • The absorbance is read on a plate reader, and the IC₅₀ value is calculated.[21]

Experimental Protocol 6: Minimum Inhibitory Concentration (MIC) Assay

Causality: For antimicrobial screening, the MIC is the standard measure of potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[24][25]

Methodology:

  • Preparation: A two-fold serial dilution of the indazole compound is prepared in a 96-well plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Analysis: The MIC is determined as the lowest compound concentration in which no visible turbidity (growth) is observed.[25]

Part 4: In Vivo Validation - From the Bench to a Biological System

The most promising lead compounds, characterized by high potency, a clear MOA, and a favorable ADMET profile, must finally be tested in a living organism. In vivo models are essential for evaluating a compound's efficacy and safety in the context of a complex biological system.

Experimental Protocol 7: Anticancer Efficacy in a Xenograft Mouse Model

Causality: This model assesses a compound's ability to inhibit tumor growth in vivo. Human cancer cells are implanted into immunodeficient mice, and the effect of the drug on tumor volume is measured over time.[5][26] This is a critical step for validating the therapeutic potential of an anticancer agent.[27]

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ HCT116 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment and control groups (n=5-10 per group).

  • Treatment Administration: Administer the indazole derivative (e.g., 25 mg/kg) and vehicle control via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule (e.g., daily for 16 days).[5]

  • Monitoring: Monitor tumor volume (measured with calipers) and body weight (as a measure of toxicity) two to three times per week.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[5]

Experimental Protocol 8: Carrageenan-Induced Paw Edema Model

Causality: This is a classic and well-established model for evaluating the acute anti-inflammatory activity of novel compounds.[21][26] Injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling indicates anti-inflammatory properties.[23][28]

Methodology:

  • Animal Dosing: Administer the test compound or a positive control (e.g., Diclofenac) to rats orally or intraperitoneally.

  • Inflammation Induction: After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[26]

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Conclusion: An Iterative Path to Discovery

The biological screening of novel indazole derivatives is a systematic and logical process designed to identify compounds with genuine therapeutic potential. It begins with a broad, high-throughput search for activity and progressively refines the focus through detailed mechanistic studies and rigorous in vivo validation. By integrating cellular assays, biochemical analyses, ADMET profiling, and whole-animal models, researchers can build a comprehensive data package that supports the advancement of a lead compound. The strength of this approach lies in its causality-driven design, where each experiment is chosen to answer a specific, critical question on the path from a novel molecule to a potential new medicine.

References

A Technical Guide to the Potential Therapeutic Targets of (3-Methyl-1H-indazol-7-YL)boronic acid: A Hypothesis-Driven Approach for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(3-Methyl-1H-indazol-7-YL)boronic acid is a unique small molecule that presents a compelling starting point for therapeutic development. Its structure marries two powerful pharmacophores: the indazole ring, a "privileged scaffold" known for its prevalence in kinase inhibitors, and the boronic acid moiety, a versatile "warhead" capable of forming reversible covalent bonds with key enzymatic residues. While direct biological data for this specific compound is not publicly available, its constituent parts provide a strong, rational basis for hypothesizing its potential therapeutic targets. This guide deconstructs the molecule's structure to explore its most probable target classes, including protein kinases, serine/threonine proteases, and other novel targets. We provide mechanistic insights, detailed protocols for target validation, and a strategic roadmap for researchers aiming to unlock the therapeutic potential of this and similar molecules.

Part 1: Introduction to this compound

Chemical Structure and Properties

This compound (PubChem CID: 44119478) is an organic compound with the molecular formula C₈H₉BN₂O₂.[1] Its structure features a bicyclic indazole core, substituted with a methyl group at position 3 and a boronic acid group at position 7.

PropertyValueSource
Molecular Formula C₈H₉BN₂O₂[1]
Molecular Weight 175.98 g/mol [1]
IUPAC Name This compound[1]
InChIKey MJPMZQXVUISBFX-UHFFFAOYSA-N[1]
The Rationale for Target Investigation: A Privileged Scaffold Coupled with a Covalent Warhead

The therapeutic potential of this molecule is best understood by analyzing its two core components:

  • The Indazole Scaffold: The indazole nucleus is a prominent heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the purine scaffold and interact with the ATP-binding sites of protein kinases.[2][3] Its derivatives have led to several approved anticancer drugs, including axitinib and pazopanib, validating its status as a "privileged scaffold" for kinase-targeted drug discovery.[2]

  • The Boronic Acid "Warhead": Boronic acids possess a unique, electrophilic boron atom that can form a reversible, yet stable, covalent bond with nucleophilic residues like the hydroxyl groups of serine or threonine.[4][5] This mechanism is central to the action of the FDA-approved proteasome inhibitor bortezomib, which targets a key threonine residue in the proteasome's active site.[4][6] This ability to act as a "covalent warhead" often leads to high-potency and durable target engagement.[4]

The combination of these two moieties suggests that this compound could function as a targeted covalent inhibitor, where the indazole scaffold directs the molecule to a specific protein family (such as kinases), and the boronic acid engages a nearby nucleophilic residue to achieve potent inhibition.

Part 2: The Indazole Scaffold as a Director of Kinase Inhibition

The indazole core is a well-established pharmacophore for targeting protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer.

Potential Target Class: Protein Kinases

Numerous indazole derivatives have been developed as potent inhibitors of various protein kinases, including serine/threonine and tyrosine kinases.[2][3] The indazole's nitrogen atoms can form key hydrogen bonds within the hinge region of the kinase ATP-binding pocket, a common interaction mode for kinase inhibitors.

Hypothesis A: Inhibition of the MAPK Pathway (e.g., ERK1/2)

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that controls cell proliferation, differentiation, and survival. Its hyperactivation is a hallmark of many cancers. Indazole amides have been successfully designed as potent inhibitors of ERK1/2, the final kinases in this cascade.[7]

Mechanistic Insight: An indazole-based compound could occupy the ATP pocket of ERK, with the indazole ring forming hydrogen bonds with the hinge region. The methyl and boronic acid substituents would explore adjacent pockets, potentially conferring selectivity and potency.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK activates ERK ERK1/2 MEK->ERK activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription phosphorylates GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor (3-Methyl-1H-indazol-7-YL) boronic acid Inhibitor->ERK INHIBITS Proteasome_Workflow start Start: Hypothesis Molecule inhibits proteasome assay Perform in vitro Proteasome Activity Assay start->assay measure Measure Fluorescence (Rate of substrate cleavage) assay->measure substrate Fluorogenic Substrate (e.g., Suc-LLVY-AMC) substrate->assay enzyme Purified 20S Proteasome enzyme->assay compound (3-Methyl-1H-indazol-7-YL) boronic acid compound->assay decision Is fluorescence significantly reduced? measure->decision conclusion_pos Conclusion: Potent Proteasome Inhibition decision->conclusion_pos Yes conclusion_neg Conclusion: No direct proteasome inhibition decision->conclusion_neg No CETSA_Workflow cluster_cell_culture Step 1: Cell Treatment cluster_heating Step 2: Thermal Challenge cluster_analysis Step 3: Analysis cells_control Cells + Vehicle (DMSO) heat_control Heat aliquots across a temperature gradient cells_control->heat_control cells_treated Cells + Compound heat_treated Heat aliquots across a temperature gradient cells_treated->heat_treated lysis Cell Lysis & Centrifugation heat_control->lysis heat_treated->lysis western Western Blot for Soluble Target Protein lysis->western plot Plot Melting Curves western->plot

References

A Technical Guide to Computational Docking Studies with (3-Methyl-1H-indazol-7-YL)boronic acid: A Covalent Serine Protease Inhibitor Case Study

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth, technically focused protocol for conducting computational docking studies on (3-Methyl-1H-indazol-7-YL)boronic acid, a representative of the boronic acid class of inhibitors. Recognizing the specific and covalent nature of boronic acid interactions, this document uses Human Neutrophil Elastase (HNE), a well-characterized serine protease, as a model target to illustrate a comprehensive and scientifically rigorous workflow. We will delve into the causal reasoning behind each methodological step, from target selection and preparation to ligand parameterization, covalent docking execution, and sophisticated post-docking analysis. This whitepaper is designed for researchers, scientists, and drug development professionals, offering field-proven insights and establishing a self-validating framework for predicting and analyzing the binding of covalent inhibitors.

Introduction: The Rationale for Covalent Docking of Boronic Acids

Boronic acids are a privileged class of compounds in drug discovery, renowned for their ability to form reversible covalent bonds with the catalytic serine residues of proteases.[1][2][3][4] This mechanism of action, which mimics the tetrahedral transition state of peptide bond hydrolysis, often leads to highly potent and selective inhibitors.[3] The specific compound of interest, this compound, combines the indazole scaffold, a common motif in kinase inhibitors, with the reactive boronic acid "warhead." This unique combination makes it an intriguing candidate for targeting serine proteases, which are implicated in a wide range of inflammatory and oncological diseases.

Unlike non-covalent interactions, the formation of a chemical bond necessitates specialized computational approaches.[5][6][7] Standard docking algorithms are often insufficient for accurately predicting the pose and affinity of covalent inhibitors. Therefore, this guide will focus on a covalent docking workflow, which explicitly models the bond formation between the ligand and the target protein.

Target Selection Justification: Human Neutrophil Elastase (HNE)

To ground our study in a tangible biological context, we have selected Human Neutrophil Elastase (HNE) as our model target. HNE is a serine protease secreted by neutrophils during inflammation and is a key therapeutic target in inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD).[8][9] High-resolution crystal structures of HNE are readily available in the Protein Data Bank (PDB), such as the uncomplexed structure (PDB ID: 3Q76), providing a solid foundation for structure-based design.[8][10]

The Computational Workflow: A Self-Validating System

A robust computational protocol must be a self-validating system. This means incorporating controls and cross-verification steps throughout the workflow to ensure the reliability of the final results. The workflow presented here is designed to be logical, reproducible, and grounded in established best practices.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Covalent Docking cluster_analysis Phase 3: Analysis & Validation P1 Target Preparation (HNE) P2 Ligand Preparation (this compound) D1 Define Covalent Reaction P2->D1 D2 Receptor Grid Generation D1->D2 D3 Covalent Docking Simulation D2->D3 A1 Pose Scoring & Clustering D3->A1 A2 Interaction Analysis A1->A2 A3 Result Validation A2->A3

Figure 1: High-level computational docking workflow.

Phase 1: Meticulous Preparation of Receptor and Ligand

The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures. Garbage in, garbage out is a well-known axiom in computational chemistry.

Target Protein Preparation (HNE)

The goal of this phase is to transform a raw PDB structure into a clean, chemically correct, and computationally ready model.[11][12][13]

Protocol 1: HNE Receptor Preparation

  • Structure Retrieval: Download the crystal structure of uncomplexed Human Neutrophil Elastase (PDB ID: 3Q76) from the RCSB PDB database.[8][10]

  • Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, BIOVIA Discovery Studio, or Maestro).[11][14] Remove all non-essential components, including water molecules, ions, and any co-crystallized ligands or artifacts.

  • Structural Correction: Inspect the protein for missing residues or loops. If significant portions are missing, homology modeling may be necessary. For minor gaps, loop refinement tools can be employed.

  • Protonation and Charge Assignment: Add hydrogen atoms to the structure, ensuring that the protonation states of ionizable residues (like Histidine, Aspartate, and Glutamate) are appropriate for a physiological pH of ~7.4. Assign partial atomic charges using a standard force field (e.g., AMBER or CHARMM). This step is crucial for accurately calculating electrostatic interactions.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure. This step relieves any steric clashes or unfavorable geometries introduced during the previous steps while keeping the backbone atoms close to their crystallographic positions.

  • Final Output: Save the prepared protein structure in the PDBQT format, which is required by docking software like AutoDock Vina.[15] This format includes atomic coordinates, partial charges (Q), and atom types (T).

Ligand Preparation

Proper ligand preparation involves generating a low-energy 3D conformation and assigning correct atom types and charges.[16][17][18][19]

Protocol 2: this compound Preparation

  • 2D to 3D Conversion: Start with a 2D representation of the molecule (e.g., a SMILES string or SDF file). Use a tool like Open Babel to convert this into a 3D structure.[16][17]

  • Energy Minimization: Perform a geometry optimization of the 3D structure using a quantum mechanics (e.g., DFT) or molecular mechanics (e.g., MMFF94) method to find a low-energy conformation.

  • Charge Calculation: Calculate partial atomic charges for the ligand. For novel molecules, quantum mechanical methods often provide more accurate charges than generic force fields.

  • Torsional Degrees of Freedom: Define the rotatable bonds within the ligand. This is critical for allowing the docking algorithm to explore different conformations of the molecule within the binding site.

  • Final Output: Save the prepared ligand in the PDBQT format.[15][18]

Phase 2: Execution of the Covalent Docking Simulation

With the receptor and ligand properly prepared, we can now proceed to the core of the experiment: the covalent docking simulation. This guide will reference the conceptual workflow of programs like AutoDock, CovDock (Schrödinger), and GOLD, which are designed to handle covalent interactions.[5][20][21]

G cluster_workflow Covalent Docking Detailed Workflow Start Prepared Ligand & Receptor (PDBQT) DefineReaction Define Covalent Link: - Ligand Boron Atom (B) - Receptor Serine OG Atom Start->DefineReaction GridGen Generate Docking Grid Box (Centered on Catalytic Serine) DefineReaction->GridGen NonCovalentDock Initial Non-Covalent Docking (Pose Sampling) GridGen->NonCovalentDock FilterPoses Filter Poses by Proximity & Orientation to Serine NonCovalentDock->FilterPoses FormBond Model Covalent Bond Formation for Top-Ranked Poses FilterPoses->FormBond RefineComplex Minimize & Rescore Covalently-Bound Complex FormBond->RefineComplex End Final Covalent Poses & Binding Scores RefineComplex->End

Figure 2: Detailed workflow for a covalent docking simulation.

Protocol 3: Covalent Docking Simulation

  • Define the Covalent Reaction: Specify the reactive atoms. In our case, this is the boron atom of the boronic acid and the gamma-oxygen (OG) of the catalytic serine residue (Ser195 in HNE) in the receptor's active site.[4][22]

  • Receptor Grid Generation: Define a 3D grid box that encompasses the active site of HNE.[15] This box defines the search space for the docking algorithm. It should be centered on the catalytic Ser195 and large enough to accommodate the ligand in various orientations.

  • Initial Non-Covalent Sampling: Most covalent docking protocols begin with a standard, non-covalent docking run.[6][20] The purpose is to efficiently sample a large number of potential binding poses that place the ligand's boronic acid "warhead" in proximity to the catalytic serine.

  • Pose Filtering: The resulting non-covalent poses are filtered based on geometric criteria. Only poses where the boron atom is within a certain distance and angle relative to the serine's hydroxyl group are retained for the next step.

  • Covalent Bond Formation and Refinement: For each of the filtered poses, the covalent bond is computationally formed. The geometry of the newly formed complex is then optimized through energy minimization to produce a final, low-energy covalent pose.

  • Scoring: The final covalent complexes are scored. Covalent docking scores are often a composite value that accounts for the non-covalent binding energy of the initial pose and the strain energy of the final covalent complex.[20]

Phase 3: Post-Docking Analysis and Validation

Obtaining a docking score is not the end of the study. The most critical phase is the careful analysis and validation of the results to derive meaningful scientific insights.[23][24][25]

Pose Analysis and Interaction Mapping

The primary output of a docking simulation is a set of binding poses, each with an associated score.

Table 1: Example Docking Results Summary

Pose IDBinding Affinity (kcal/mol)RMSD from Reference (Å)Key Interactions with HNE Residues
1-9.81.1Covalent bond (Ser195), H-bond (His57, Gly193), Hydrophobic (Val216)
2-9.51.8Covalent bond (Ser195), H-bond (Gly193), Hydrophobic (Phe192)
3-9.12.5Covalent bond (Ser195), H-bond (His57), Pi-Stacking (Phe192)

Note: These are hypothetical values for illustrative purposes.

A thorough analysis involves:

  • Visual Inspection: Carefully examine the top-scoring poses in a molecular viewer.[26][27] Does the pose make chemical sense? The ligand should fit snugly into the binding pocket, and the covalent bond geometry should be reasonable.

  • Interaction Analysis: Identify the specific non-covalent interactions (hydrogen bonds, hydrophobic contacts, pi-stacking, etc.) that stabilize the binding pose.[23][25][28] Tools like Protein-Ligand Interaction Profiler (PLIP) can automate this process.[23]

  • Clustering: Group similar poses together based on their root-mean-square deviation (RMSD). This helps to understand the dominant binding modes predicted by the simulation.

A Framework for Result Validation

Validation is essential to build confidence in the computational predictions.[24][29][30]

Protocol 4: Docking Protocol Validation

  • Re-docking (Self-Docking): If a crystal structure of the target protein with a covalently bound ligand is available, a crucial validation step is to extract the ligand and re-dock it into the binding site.[24] A successful docking protocol should be able to reproduce the experimental binding mode with an RMSD of less than 2.0 Å.[24][31]

  • Cross-Docking: Dock a known inhibitor with a different scaffold into the active site. The protocol should be able to predict a binding mode consistent with known structure-activity relationship (SAR) data.

  • Comparison with Experimental Data: The ultimate validation is a comparison with experimental results.[32] Predicted binding affinities should correlate with experimentally determined potencies (e.g., IC50 or Ki values). While a perfect correlation is rare, a good model should be able to distinguish potent inhibitors from inactive ones.

Conclusion and Future Directions

This guide has outlined a comprehensive and technically rigorous workflow for the computational docking of this compound, a covalent inhibitor, to the serine protease Human Neutrophil Elastase. By following a structured approach that emphasizes meticulous preparation, appropriate simulation methods, and critical validation, researchers can generate reliable and insightful predictions about protein-ligand interactions.

The results from such a study form a strong foundation for further investigation. Promising poses can be advanced to more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the complex over time. Ultimately, these in-silico findings provide a powerful hypothesis-generating tool that can guide and prioritize experimental efforts in the long and complex process of drug discovery.

References

Methodological & Application

Synthesis Protocol for (3-Methyl-1H-indazol-7-YL)boronic acid: A Key Building Block for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Methyl-1H-indazol-7-YL)boronic acid is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Its strategic importance lies in its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile introduction of the 3-methyl-1H-indazol-7-yl moiety into complex molecular architectures. This application note provides a detailed, two-step synthetic protocol for the preparation of this compound, commencing from the readily available starting material, 3-methyl-1H-indazole. The described methodology involves a regioselective bromination at the C7-position followed by a palladium-catalyzed Miyaura borylation. This guide is intended for researchers, scientists, and professionals in drug development, offering both a step-by-step experimental procedure and a discussion of the underlying chemical principles.

Introduction

The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, present in a variety of approved pharmaceuticals and clinical candidates.[1] The unique structural and electronic properties of the indazole nucleus allow it to act as a versatile pharmacophore, engaging in critical binding interactions with a range of biological targets. Boronic acids and their corresponding esters are indispensable reagents in organic synthesis, most notably for their role in the robust and highly versatile Suzuki-Miyaura cross-coupling reaction.[2][3] The convergence of these two key chemical entities in the form of this compound creates a powerful tool for the construction of novel bioactive molecules. This document outlines a reliable and scalable laboratory procedure for its synthesis.

Overall Synthetic Scheme

The synthesis of this compound is achieved via a two-step sequence as depicted below. The initial step is the regioselective bromination of 3-methyl-1H-indazole to yield 7-bromo-3-methyl-1H-indazole. This is followed by a palladium-catalyzed Miyaura borylation to furnish the desired boronic acid pinacol ester, which can be readily hydrolyzed to the target boronic acid.

Synthetic_Scheme start 3-Methyl-1H-indazole intermediate 7-Bromo-3-methyl-1H-indazole start->intermediate Step 1: Bromination NBS, DMF product_ester This compound pinacol ester intermediate->product_ester Step 2: Miyaura Borylation B2pin2, Pd(dppf)Cl2, KOAc, Dioxane final_product This compound product_ester->final_product Hydrolysis Reaction_Mechanism cluster_0 Miyaura Borylation Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Br)L_n Pd0->OxAdd + Ar-Br Transmetal Transmetalation (Ar-Pd(II)-Bpin)L_n OxAdd->Transmetal + B2pin2, Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 + Ar-Bpin

References

Application Notes & Protocols: Suzuki-Miyaura Coupling of (3-Methyl-1H-indazol-7-YL)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Division

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-cancer and anti-inflammatory properties.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for constructing carbon-carbon bonds.[4][5][6] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful application of (3-Methyl-1H-indazol-7-YL)boronic acid in Suzuki-Miyaura coupling reactions. We delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and provide expert insights into parameter selection and troubleshooting common challenges associated with heteroaromatic substrates.

Introduction: The Significance of Indazole Scaffolds and the Suzuki-Miyaura Reaction

The fusion of a pyrazole ring with a benzene ring gives rise to the indazole bicyclic system, a motif frequently found in molecules targeting a wide array of diseases.[3] The ability to functionalize this core, particularly through the formation of new aryl-heteroaryl bonds, is critical for generating novel chemical entities in drug discovery programs.[7] this compound is a key building block that enables the direct installation of the 3-methyl-indazole moiety onto various aromatic and heteroaromatic partners.

The palladium-catalyzed Suzuki-Miyaura reaction has become the preeminent method for such transformations due to its mild reaction conditions, broad functional group tolerance, and the generally lower toxicity of its organoboron reagents compared to other organometallics.[5] However, the successful coupling of nitrogen-rich heteroaromatic boronic acids like this compound presents unique challenges, including potential catalyst inhibition and undesired side reactions like protodeboronation.[8][9][10] This guide is designed to navigate these complexities, providing a validated protocol and the scientific rationale behind each procedural choice to ensure reproducible and high-yielding results.

Mechanistic Insights: The Engine of the Suzuki-Miyaura Reaction

Understanding the catalytic cycle is paramount to troubleshooting and optimizing any Suzuki-Miyaura coupling. The reaction proceeds through three fundamental, interconnected steps, all orchestrated by a palladium catalyst.[4][5][11]

  • Oxidative Addition: The cycle begins with a low-valent Pd(0) complex inserting into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a high-valent Pd(II) intermediate. This is often the rate-determining step of the reaction.[5]

  • Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its organic moiety to the Pd(II) center, displacing the halide.[12][13][14][15]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) center couple, forming the new C-C bond of the desired product. This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[11]

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX Ar¹-Pd(II)L₂-X (Palladium(II) Complex) OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_ArAr Ar¹-Pd(II)L₂-Ar² (Di-organic Complex) Transmetal->PdII_ArAr Transmetal->PdII_ArAr Ar² from [Ar²B(OH)₃]⁻ RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar¹-Ar² (Coupled Product) RedElim->Product Reactants Ar¹-X + Ar²-B(OH)₂ Reactants->OxAdd Ar¹-X Base Base (e.g., K₃PO₄) activates Boronic Acid Base->Transmetal

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle

Protocol Design: Rationale for Parameter Selection

The success of coupling a heteroaromatic substrate like this compound hinges on the careful selection of four key parameters: the catalyst/ligand system, base, solvent, and temperature.

ParameterRecommended ChoiceRationale & Causality
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂These Pd(0) and Pd(II) precursors are commonly used and effective for generating the active Pd(0) catalyst in situ. PdCl₂(dppf) is also a robust, air-stable precatalyst often used for challenging couplings.[16][17]
Ligand SPhos (or other Buchwald-type biaryl phosphines like XPhos)The Lewis basic nitrogen atoms in the indazole ring can coordinate to the palladium center, inhibiting catalytic activity.[9][18] Bulky, electron-rich monophosphine ligands like SPhos are critical. They accelerate the rate-limiting oxidative addition and the final reductive elimination steps while sterically shielding the palladium center from deactivating coordination.[8][19][20]
Base K₃PO₄ or Cs₂CO₃Heteroaryl boronic acids are often less nucleophilic than their aryl counterparts. A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is required to effectively generate the highly reactive boronate "ate" complex needed for efficient transmetalation.[10][21] Weaker bases like Na₂CO₃ may result in sluggish or incomplete reactions.[10]
Solvent System 1,4-Dioxane / H₂O (e.g., 4:1 or 5:1 v/v)A polar aprotic solvent like 1,4-dioxane is excellent for solubilizing the organic reagents and the catalyst complex. A small amount of water is necessary to dissolve the inorganic base. However, excess water can promote the undesirable side reaction of protodeboronation, where the boronic acid is cleaved by a proton source.[10] Therefore, using degassed solvents and maintaining a minimal, controlled amount of water is crucial.
Temperature 80–100 °CElevated temperatures are typically required to drive the reaction, particularly the oxidative addition step with less reactive aryl chlorides. However, excessively high temperatures can accelerate the decomposition of both the catalyst and the thermally sensitive boronic acid.[22] The optimal temperature balances reaction rate with reagent stability.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.

Workflow Figure 2: Experimental Workflow Diagram cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: Aryl Halide (1.0 eq) Boronic Acid (1.2 eq) Base (2.0 eq) Catalyst/Ligand add_solids Add solids: Aryl Halide, Boronic Acid, Base reagents->add_solids glassware Flame-dry Schlenk flask and stir bar setup Assemble flask under inert gas (Ar or N₂) glassware->setup setup->add_solids add_catalyst Add Pd₂(dba)₃ and SPhos add_solids->add_catalyst add_solvent Add degassed 1,4-Dioxane and Water add_catalyst->add_solvent heat Heat to 80-100 °C with vigorous stirring add_solvent->heat monitor Monitor by TLC or LC-MS (typically 4-16 h) heat->monitor cool Cool to room temperature monitor->cool Upon completion quench Dilute with EtOAc and wash with H₂O/Brine cool->quench dry Dry organic layer (e.g., Na₂SO₄) quench->dry concentrate Filter and concentrate under reduced pressure dry->concentrate purify Purify by flash column chromatography concentrate->purify characterize Characterize pure product (NMR, MS) purify->characterize

Figure 2: Experimental Workflow Diagram

Materials & Reagents:

  • Aryl Halide (e.g., 4-Bromoanisole) (1.0 equiv)

  • This compound (1.2 equiv)[23]

  • Palladium(0) bis(dibenzylideneacetone) [Pd₂(dba)₃] (2.5 mol% Pd, i.e., 1.25 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (5.0 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane, anhydrous, degassed

  • Deionized Water, degassed

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and K₃PO₄ (1.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ (0.00625 mmol, 1.25 mol%) and SPhos (0.025 mmol, 5.0 mol%) before adding them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (e.g., 4 mL) followed by degassed water (e.g., 1 mL) via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting aryl halide is consumed (typically 4-16 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Troubleshooting Guide for Heteroaryl Couplings

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Catalyst Deactivation: The Pd catalyst may be inactive due to oxidation or poisoning by the heteroaromatic substrate.[10] Inefficient Transmetalation: The base may be too weak or poorly soluble to generate the active boronate species.• Ensure a strictly inert atmosphere throughout the setup and reaction. • Use a fresh batch of catalyst and ligand. Consider a more robust precatalyst like PdCl₂(dppf). • Switch to a stronger or more soluble base, such as Cs₂CO₃.[10]
Significant Protodeboronation Presence of Protic Sources: Excess water in the solvent or reagents cleaves the C-B bond.[10][20] High Temperature/Long Reaction Time: Thermal decomposition of the boronic acid is accelerated under basic conditions.[19][24]• Use rigorously dried, anhydrous solvents and ensure the base is anhydrous. • Minimize the amount of water to only what is necessary to dissolve the base. • Consider converting the boronic acid to a more stable pinacol ester derivative prior to coupling. • Lower the reaction temperature and monitor closely to avoid unnecessary heating after completion.
Formation of Homocoupled Byproducts Aryl Halide Homocoupling: Can occur if transmetalation is slow relative to oxidative addition. Boronic Acid Homocoupling (Glaser-type): Can be promoted by the presence of oxygen.• Ensure the system is thoroughly degassed and maintained under a positive pressure of inert gas. • Increase the concentration of the boronic acid slightly (e.g., to 1.5 equiv). • Screen a different ligand that may better facilitate the desired transmetalation/reductive elimination pathway.
Stalled Reaction Poor Solubility: One or more reagents may not be fully dissolved at the reaction temperature. Steric Hindrance: If using a particularly bulky aryl halide, the reaction may be inherently slow.• Try a different solvent system with better solubilizing properties, such as DMF or Toluene/H₂O. • For sterically hindered substrates, increase catalyst and ligand loading (e.g., to 5 mol% Pd / 10 mol% ligand) and consider a more active ligand like RuPhos.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules in pharmaceutical research. By leveraging this compound, medicinal chemists can efficiently access a diverse range of novel indazole-containing compounds. Success with this challenging heteroaromatic substrate is not fortuitous; it is achieved through a rational understanding of the reaction mechanism and careful optimization of key parameters. The use of bulky, electron-rich phosphine ligands, appropriate bases, and controlled reaction conditions, as detailed in this guide, is essential to overcome common pitfalls like catalyst inhibition and protodeboronation. The protocol and insights provided herein offer a reliable and validated starting point for researchers to accelerate their discovery programs.

References

The Strategic Role of (3-Methyl-1H-indazol-7-YL)boronic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to engage in a variety of biological interactions, making it a cornerstone in the design of numerous therapeutic agents. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antibacterial properties.[2][3]

Within this important class of compounds, (3-Methyl-1H-indazol-7-YL)boronic acid stands out as a particularly valuable and versatile building block. Its strategic placement of a boronic acid group at the 7-position, coupled with a methyl group at the 3-position, offers medicinal chemists a powerful tool for molecular elaboration and the systematic exploration of chemical space. This guide provides an in-depth look at the applications of this compound, complete with detailed protocols and expert insights to empower researchers in their drug discovery endeavors.

Core Applications in Medicinal Chemistry

The utility of this compound in medicinal chemistry is primarily centered on its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4][5] This reaction enables the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance, providing a robust method for the synthesis of complex molecules.

Keystone Intermediate in the Synthesis of PARP Inhibitors: The Case of Niraparib

A paramount application of indazole derivatives is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[6] Notably, the core structure of Niraparib (MK-4827), an FDA-approved PARP inhibitor for the treatment of ovarian, fallopian tube, and primary peritoneal cancer, features a 2-phenyl-2H-indazole-7-carboxamide scaffold.[6] While various synthetic routes to Niraparib exist, the strategic use of precursors that can be derived from or coupled with this compound highlights its importance in accessing this critical therapeutic agent. The indazole-7-carboxamide moiety is crucial for the compound's potent inhibitory activity.

Conceptual Workflow: Synthesis of a Niraparib Precursor

G A This compound C Suzuki-Miyaura Coupling A->C B Aryl Halide Partner (e.g., substituted bromophenyl piperidine) B->C D 7-Aryl-3-methyl-1H-indazole Intermediate C->D Pd Catalyst, Base E Further Functionalization (e.g., amidation) D->E F Niraparib Analog Scaffold E->F

Caption: Conceptual workflow for the synthesis of a Niraparib analog scaffold.

Enabling Platform for Structure-Activity Relationship (SAR) Studies

The boronic acid functionality of this compound serves as a versatile chemical handle for the systematic generation of analog libraries to explore Structure-Activity Relationships (SAR).[7] By coupling this core with a diverse array of aryl and heteroaryl halides, researchers can rapidly synthesize a multitude of derivatives with varied substituents at the 7-position. This allows for a detailed investigation of how modifications to this region of the molecule impact biological activity, selectivity, and pharmacokinetic properties.

For instance, in the development of kinase inhibitors, where subtle changes in the inhibitor's interaction with the enzyme's binding pocket can dramatically alter potency and selectivity, the ability to systematically modify the indazole scaffold is invaluable.[8]

Table 1: Representative Analogs for an SAR Study

EntryAryl Halide PartnerRationale for Inclusion in SAR Study
14-FluorobromobenzeneIntroduction of a small, electron-withdrawing group to probe electronic effects.
23-MethoxybromobenzeneExploration of steric and electronic effects of a meta-substituted electron-donating group.
32-MethylbromobenzeneInvestigation of steric hindrance near the coupling site.
44-(Trifluoromethyl)bromobenzeneIntroduction of a strong electron-withdrawing group to modulate pKa and potential interactions.
52-BromopyridineAssessment of the impact of a heteroaromatic ring on solubility and potential hydrogen bonding.
A Foundational Building Block for Diverse Chemical Libraries

In the era of high-throughput screening, the generation of diverse chemical libraries is a cornerstone of drug discovery. This compound is an ideal starting material for the creation of libraries centered around the privileged indazole scaffold.[9] Its reactivity in Suzuki-Miyaura couplings allows for its incorporation into automated and parallel synthesis platforms, enabling the rapid production of hundreds or thousands of distinct compounds for biological evaluation.

Logical Flow: From Building Block to Biological Hit

G cluster_0 Library Synthesis cluster_1 Screening and Hit Identification A This compound C Parallel Suzuki-Miyaura Coupling A->C B Diverse Aryl/Heteroaryl Halides B->C D Indazole-Based Compound Library C->D E High-Throughput Screening (HTS) D->E F Identification of 'Hits' E->F G Drug Candidate F->G Lead Optimization

Caption: From a key building block to a potential drug candidate.

Experimental Protocols: The Suzuki-Miyaura Cross-Coupling Reaction

The following protocol provides a general and robust method for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. It is crucial to note that optimization of the catalyst, ligand, base, and solvent system may be necessary for challenging substrates.

Materials and Reagents
  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is critical to prevent the oxidation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction mixture is typically heated to 80-100 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 7-aryl-3-methyl-1H-indazole.

Self-Validating System: The success of the reaction can be validated at multiple stages. The disappearance of starting materials and the appearance of a new, less polar spot on TLC (or a new peak with the expected mass in LC-MS) indicates product formation. The final purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion: A Versatile Tool for Advancing Drug Discovery

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its utility in the synthesis of complex molecules like PARP inhibitors, its role as a platform for detailed SAR studies, and its application in the construction of diverse chemical libraries underscore its strategic importance. The robust and well-understood chemistry of the Suzuki-Miyaura coupling allows for its reliable application in a wide range of drug discovery programs. As the demand for novel therapeutics continues to grow, the strategic use of such well-designed building blocks will be paramount in accelerating the discovery of the next generation of medicines.

References

Application of (3-Methyl-1H-indazol-7-YL)boronic Acid in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold in Kinase Inhibition

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant promise in oncology.[1][2] Its unique bicyclic structure, capable of engaging in critical hydrogen bond interactions within the ATP-binding pocket of kinases, makes it an ideal starting point for the design of potent and selective therapeutic agents.[2] Specifically, the 3-methyl-1H-indazole moiety has been identified as a key component in a new generation of inhibitors targeting the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases.[3][4]

The TAM receptors are crucial regulators of diverse cellular processes, including cell proliferation, survival, and immune response.[4][5] Their aberrant expression and activation are strongly linked to the progression of various cancers, promoting tumor growth, metastasis, and resistance to therapy.[6][7] Consequently, the development of small molecule inhibitors against TAM kinases is a highly active area of cancer drug discovery.[6]

(3-Methyl-1H-indazol-7-YL)boronic acid emerges as a critical building block in this context. Its boronic acid functionality provides a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the efficient construction of carbon-carbon bonds.[8][9] This allows for the strategic introduction of various aryl and heteroaryl substituents at the C7 position of the indazole core, a key region for optimizing inhibitor potency and selectivity.

This guide provides a detailed overview of the application of this compound in the synthesis of a representative TAM kinase inhibitor. It offers in-depth protocols, explains the mechanistic rationale behind the synthetic strategy, and contextualizes the inhibitor's function within the broader TAM signaling pathway.

The TAM Kinase Signaling Pathway and Inhibition

The TAM receptor tyrosine kinases (TYRO3, AXL, MERTK) are activated by their ligands, Gas6 (Growth Arrest-Specific 6) and Protein S.[6][10] Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[11] This phosphorylation event triggers a cascade of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are pivotal in promoting cell survival, proliferation, and migration.[7][12] In many cancers, the overexpression of TAM kinases leads to the constitutive activation of these pro-tumorigenic signaling cascades.[4]

Small molecule inhibitors containing the 3-methyl-1H-indazol-7-yl core are designed to be ATP-competitive. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of the receptor and thereby blocking the initiation of downstream signaling. The indazole scaffold typically forms key hydrogen bonds with the hinge region of the kinase, while the substituent at the C7 position, installed via the boronic acid, can be tailored to exploit other interactions within the active site, enhancing both potency and selectivity.

TAM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 TAM_Receptor TAM Receptor (TYRO3, AXL, MER) Gas6->TAM_Receptor Ligand Binding & Dimerization PI3K PI3K TAM_Receptor->PI3K Autophosphorylation MAPK_ERK MAPK/ERK Pathway TAM_Receptor->MAPK_ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK_ERK->Proliferation Inhibitor (3-Methyl-1H-indazol-7-YL) -based Inhibitor Inhibitor->TAM_Receptor

Caption: TAM Kinase Signaling and Inhibition Mechanism.

Representative Synthesis of a TAM Kinase Inhibitor via Suzuki-Miyaura Coupling

While a specific protocol for a named drug starting directly from this compound is not prevalent in publicly accessible literature, we can construct a highly representative and chemically sound synthetic route. This protocol is based on established methods for the C7-arylation of indazoles and the known structure of potent TAM inhibitors like UNC2025, which features the 3-methyl-1H-indazol-7-yl core.[8][13]

The key transformation is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming C-C bonds between an organoboron compound (the boronic acid) and an organohalide.[9]

Synthetic_Workflow Start (3-Methyl-1H-indazol-7-YL) boronic acid Reaction Suzuki-Miyaura Coupling Start->Reaction Partner Aryl Halide Partner (e.g., a substituted bromopyrimidine) Partner->Reaction Product 7-Aryl-3-methyl-1H-indazole (Kinase Inhibitor Core) Reaction->Product Final Further Functionalization (if necessary) Product->Final Final_Product Final Kinase Inhibitor Final->Final_Product

Caption: General Synthetic Workflow for Kinase Inhibitor Synthesis.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic, yet representative, brominated heterocyclic partner.

Reaction: this compound + 2-amino-4-bromo-pyrimidine → 2-amino-4-(3-methyl-1H-indazol-7-yl)pyrimidine

Materials:

ReagentM.W.Amount (mmol)Mass/Volume
This compound175.981.0176 mg
2-Amino-4-bromopyrimidine173.991.2209 mg
Pd(dppf)Cl₂ (Palladium Catalyst)731.720.0537 mg
Cesium Carbonate (Cs₂CO₃) (Base)325.822.0652 mg
1,4-Dioxane (Solvent)--10 mL
Water (Co-solvent)--2 mL

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (176 mg, 1.0 mmol), 2-amino-4-bromopyrimidine (209 mg, 1.2 mmol), Pd(dppf)Cl₂ (37 mg, 0.05 mmol), and cesium carbonate (652 mg, 2.0 mmol).

    • Rationale: The use of a slight excess of the aryl halide partner ensures complete consumption of the valuable boronic acid. Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings, known for its efficiency with a wide range of substrates.[14] Cesium carbonate is an effective base for activating the boronic acid and facilitating the transmetalation step.[8]

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add 1,4-dioxane (10 mL) and water (2 mL) via syringe. Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

    • Rationale: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Degassing is crucial to prevent catalyst degradation and ensure a high reaction yield. The dioxane/water solvent system is a common and effective medium for Suzuki reactions, providing good solubility for both organic and inorganic reagents.[15]

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-4-(3-methyl-1H-indazol-7-yl)pyrimidine.

Biological Activity and Data

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. The following table presents the in vitro and cellular IC₅₀ values for UNC2025, a well-characterized inhibitor containing the 3-methyl-1H-indazol-7-yl moiety, against several key kinases.[13][16]

Kinase TargetIn Vitro IC₅₀ (nM)Cellular IC₅₀ (nM)
MER 0.742.7
FLT3 0.814
AXL 14122
TYRO3 17301
Met >700-

Data sourced from Zhang et al. (2014) and other related studies.[3][13]

These data demonstrate that inhibitors built upon the 3-methyl-1H-indazol-7-yl scaffold can achieve sub-nanomolar potency against their primary targets (MER and FLT3) and exhibit significant selectivity over other related kinases like AXL and TYRO3, and even more so against more distant kinases like Met.[13][16] This selectivity is crucial for minimizing off-target effects and improving the therapeutic window of the drug candidate. The difference between in vitro and cellular IC₅₀ values is expected and reflects factors such as cell membrane permeability and intracellular ATP concentrations.

Conclusion and Future Outlook

This compound is a high-value, strategic building block for the synthesis of a new generation of kinase inhibitors, particularly those targeting the oncogenic TAM family of receptors. The Suzuki-Miyaura coupling provides a robust and efficient method for incorporating this key pharmacophore into complex molecular architectures. The resulting inhibitors, exemplified by compounds like UNC2025, demonstrate potent and selective inhibition of their target kinases, leading to the suppression of pro-tumorigenic signaling pathways.[17]

The continued exploration of diverse aryl and heteroaryl partners for coupling with this compound will undoubtedly lead to the discovery of novel kinase inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles, ultimately contributing to the development of more effective cancer therapies.

References

Application Notes & Protocols: The Strategic Application of (3-Methyl-1H-indazol-7-YL)boronic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, offering a powerful alternative to traditional high-throughput screening (HTS).[1] By screening libraries of low molecular weight compounds (typically <300 Da), FBDD efficiently explores chemical space to identify fragments that bind to a biological target with high ligand efficiency.[2][3] These initial, often weak-binding hits (with affinities in the mM to µM range) serve as high-quality starting points for optimization into potent, drug-like lead compounds.[4][5]

This guide focuses on a particularly compelling fragment, (3-Methyl-1H-indazol-7-YL)boronic acid (CAS: 1310404-47-7). This molecule combines two key features that make it an exceptional tool for FBDD campaigns:

  • The Privileged Indazole Scaffold: The indazole core is a well-recognized pharmacophore found in numerous approved drugs, particularly kinase inhibitors. Its structure provides a rigid framework with defined hydrogen bond donors and acceptors, making it an excellent anchor for binding in ATP pockets and other enzyme active sites.[6][7]

  • The Versatile Boronic Acid Warhead: Boronic acids are unique in their ability to act as "warheads." The boron atom, with its empty p-orbital, is a Lewis acid that can form reversible covalent bonds with nucleophilic residues like serine, threonine, or lysine within a protein's active site.[8][][10] This can significantly enhance binding affinity and provide a strong, directional anchor for fragment orientation. This reversible covalent mechanism is a feature of several FDA-approved drugs.[8]

This document provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the effective use of this compound in an FBDD workflow, from initial screening to hit-to-lead optimization.

Chemical Properties & Suitability for FBDD

Before embarking on a screening campaign, it is crucial to understand the physicochemical properties of the fragment. This compound is well-suited for FBDD, adhering to the widely accepted "Rule of Three."

PropertyValue"Rule of Three" GuidelineSource
Molecular Weight 175.98 g/mol ≤ 300 Da[11]
cLogP -0.45≤ 3[11]
Hydrogen Bond Donors 3≤ 3[11]
Hydrogen Bond Acceptors 3≤ 3[11]
Rotatable Bonds 1≤ 3[11]
Topological Polar Surface Area (TPSA) 69.14 ŲN/A[11]

These properties indicate good aqueous solubility and a low degree of molecular complexity, increasing the probability of forming high-quality, efficient interactions with a protein target.

The FBDD Workflow: A Strategic Overview

The successful application of this compound requires a multi-stage, integrated biophysical approach to confidently identify and validate true binding events.[12] Weak affinities necessitate highly sensitive detection methods.[13]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (including target fragment) B Primary Screen (e.g., DSF) A->B C Hit Triage B->C D Orthogonal Screen (e.g., SPR, NMR) C->D Validated Hits E Affinity & Kinetics Determination (KD, ka, kd) D->E F Structural Biology (X-ray Crystallography) E->F G Structure-Guided Design (Fragment Growing/Linking) F->G Binding Mode Data H Synthesis of Analogs G->H I SAR Exploration H->I J Lead Compound I->J

Figure 1: A typical Fragment-Based Drug Discovery workflow.

PART 1: Fragment Screening & Hit Identification

The first phase aims to rapidly screen a fragment library to identify initial hits. The key is to use a high-throughput, sensitive technique that can detect weak binding.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is an excellent primary screening method. It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift (ΔTm) indicates that the fragment stabilizes the protein, a hallmark of a binding event.[14]

Causality: We choose DSF for the primary screen due to its high throughput, low protein consumption, and its ability to quickly identify stabilizing fragments from a large library, making it an efficient first-pass filter.

Materials:

  • Purified target protein (e.g., a Ser/Thr Kinase) at 2-4 µM in DSF buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl).

  • This compound and other library fragments, prepared as 10 mM stock solutions in 100% DMSO.

  • Fluorescent dye (e.g., SYPRO Orange, 5000x stock).

  • 96- or 384-well PCR plates.

  • Real-time PCR instrument capable of thermal ramping.

Step-by-Step Methodology:

  • Assay Plate Preparation: In each well of a PCR plate, prepare a 20 µL reaction mixture.

    • Add DSF buffer.

    • Add the target protein to a final concentration of 2 µM.

    • Add SYPRO Orange dye to a final dilution of 1:1000.

  • Fragment Addition:

    • Add 0.2 µL of the 10 mM fragment stock solution to the appropriate wells for a final fragment concentration of 100 µM.

    • Ensure final DMSO concentration is consistent across all wells (typically 1-2%). Include DMSO-only wells as a negative control.

  • Thermal Denaturation:

    • Seal the plate securely.

    • Place the plate in a real-time PCR instrument.

    • Run a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute, collecting fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The Tm is the inflection point of the resulting sigmoidal curve.

    • Calculate the change in melting temperature (ΔTm) for each fragment by subtracting the Tm of the DMSO control from the Tm of the fragment-containing well.

    • A fragment is typically considered a "hit" if it induces a ΔTm > 3 standard deviations above the mean of the negative controls.

Hypothetical DSF Screening Data:

Fragment IDFragment NameConcentration (µM)ΔTm (°C)Hit?
F001This compound100+3.5Yes
F002Fragment 2100+0.2No
F003Fragment 3100+4.1Yes
F004Fragment 4100-0.5No

PART 2: Hit Validation and Characterization

Hits from the primary screen must be validated using an orthogonal, label-free biophysical method to eliminate false positives and to quantify the binding interaction.[15][16]

Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)

SPR is the gold standard for characterizing fragment binding. It provides real-time, label-free measurement of binding affinity (K D) and kinetics (association rate ka and dissociation rate kd).[17][18][19]

Causality: We use SPR as the orthogonal method because it directly measures binding to an immobilized target, providing rich kinetic data that is unobtainable from equilibrium-based methods like DSF. This helps prioritize fragments with slower off-rates, which are often more promising for optimization.[19]

Materials:

  • SPR instrument (e.g., Biacore 8K).[15]

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified target protein.

  • SPR running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO).

  • Hit fragments from DSF screen.

Step-by-Step Methodology:

  • Protein Immobilization:

    • Activate the sensor chip surface using a 1:1 mixture of EDC/NHS.

    • Inject the target protein (e.g., at 20 µg/mL in 10 mM acetate buffer, pH 5.0) to achieve a target immobilization level (e.g., 5000-8000 Response Units, RU).

    • Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.

  • Fragment Preparation:

    • Prepare a serial dilution of this compound and other hits in SPR running buffer. A typical concentration range for fragments is 1 µM to 500 µM.

  • Binding Analysis:

    • Inject the fragment solutions over both the active (protein-immobilized) and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Allow sufficient time for association and dissociation phases (e.g., 60 seconds each).

  • Data Collection & Analysis:

    • Record the sensorgrams (RU vs. time).

    • Perform double-referencing by subtracting the signal from the reference channel and the signal from a buffer-only (blank) injection.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine K D, ka, and kd.

Hypothetical SPR Characterization Data:

Fragment IDK D (µM)ka (1/Ms)kd (1/s)Ligand Efficiency (LE)
F0012101.5 x 10³0.320.35
F0034508.0 x 10²0.360.29
Protocol 3: Structural Characterization by X-ray Crystallography

The ultimate validation of a fragment hit comes from determining its three-dimensional structure in complex with the target protein.[20][21] This provides definitive proof of binding and reveals the precise interactions that can be exploited for optimization.

Causality: X-ray crystallography is essential because it moves us from "if it binds" and "how tightly it binds" to "how and where it binds." This structural blueprint is the foundation for rational, structure-guided drug design.[22]

Step-by-Step Methodology:

  • Protein Crystallization:

    • Screen for crystallization conditions for the target protein alone (apo form) using techniques like sitting-drop or hanging-drop vapor diffusion.

    • Optimize initial crystallization hits to produce diffraction-quality crystals.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer apo protein crystals into a solution containing a high concentration (e.g., 1-10 mM) of this compound and cryoprotectant. Allow to equilibrate for several hours.

    • Co-crystallization: Mix the protein with a molar excess of the fragment prior to setting up crystallization trials.

  • Data Collection and Structure Determination:

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the crystal structure using molecular replacement with the apo structure as a search model.

    • Refine the model and build the fragment into the observed electron density map. For boronic acids, pay close attention to the density between the boron atom and any nearby serine, threonine, or lysine residues to confirm the formation of a reversible covalent bond.[20][23]

PART 3: Hit-to-Lead Optimization

With a validated hit and structural information in hand, the next phase is to grow the fragment into a more potent lead compound.[24][25]

Strategy: Fragment Growing

The "fragment growing" strategy involves adding chemical functionality to the core fragment to make new, favorable interactions with the protein, thereby increasing affinity.[24][26]

Hypothetical Scenario: The crystal structure of our kinase target in complex with this compound reveals:

  • The indazole nitrogen atoms form key hydrogen bonds with the kinase hinge region.

  • The boronic acid forms a reversible covalent bond with the catalytic serine.

  • The methyl group at the 3-position is pointing towards a shallow hydrophobic pocket.

  • The 7-position, where the boronic acid is attached, provides a vector pointing towards the solvent-exposed region.

Hit_To_Lead cluster_0 Initial Fragment Hit cluster_1 Optimization Strategy: Fragment Growing cluster_2 Synthesized Analogs & SAR cluster_3 Lead Compound A Fragment F001 This compound KD = 210 µM B Vector 1: Explore Hydrophobic Pocket A->B Structure-Based Design C Vector 2: Access Solvent-Exposed Region A->C Structure-Based Design D Analog 1.1 (Replace -CH3 with -CF3) KD = 95 µM B->D E Analog 2.1 (Add amide linkage at C7) KD = 50 µM C->E G Lead Compound (Combined Modifications) KD = 90 nM D->G F Analog 2.2 (Optimized R-group on amide) KD = 0.8 µM E->F Iterative Synthesis F->G

Figure 2: A structure-guided hit-to-lead optimization workflow.

Proposed Synthetic Elaboration:

  • Explore the Hydrophobic Pocket: Replace the 3-methyl group with larger or more electron-withdrawing groups (e.g., ethyl, cyclopropyl, trifluoromethyl) to better occupy the hydrophobic pocket and potentially increase potency.

  • Access the Solvent Region: The boronic acid at the 7-position is an excellent handle for synthetic elaboration. Use Suzuki-Miyaura cross-coupling reactions to attach various aryl or heteroaryl groups.[] These groups can be designed to pick up additional interactions (e.g., hydrogen bonds, pi-stacking) with residues in the solvent-exposed channel, leading to significant gains in affinity and selectivity.

This iterative process of structure-guided design, chemical synthesis, and biological testing forms the core of the hit-to-lead campaign, transforming a micromolar fragment into a potent, nanomolar lead compound.[22]

Conclusion

This compound represents a high-quality, versatile fragment for FBDD campaigns. Its privileged indazole scaffold and reactive boronic acid warhead provide a powerful combination for identifying and optimizing potent inhibitors against a range of targets, particularly serine/threonine kinases and hydrolases. By employing a rigorous, multi-faceted biophysical screening cascade and leveraging structural biology, researchers can effectively translate this simple fragment into a promising lead series, accelerating the path of drug discovery.

References

Application Notes & Protocols for the Integration of (3-Methyl-1H-indazol-7-YL)boronic acid in PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, leveraging the cell's intrinsic ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][][3] The modular nature of PROTACs, consisting of a POI ligand, an E3 ligase ligand, and a linker, allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties.[4] This document provides a detailed guide for researchers on the potential applications and experimental validation of a novel chemical entity, (3-Methyl-1H-indazol-7-YL)boronic acid, in the design and development of innovative PROTACs. While this specific molecule is not yet widely documented in PROTAC literature, its unique chemical features—an indazole core and a boronic acid moiety—suggest several compelling avenues for its use as a novel warhead, a potential E3 ligase binder, or as a key component in conditional PROTAC strategies. These application notes offer the theoretical framework and practical protocols to explore these hypotheses.

Introduction to PROTAC Technology and the Quest for Novel Ligands

PROTAC technology has emerged as a powerful strategy to target proteins previously considered "undruggable."[3][5] Unlike traditional inhibitors that require continuous high-concentration occupancy of a protein's active site, PROTACs act catalytically to induce degradation, offering the potential for more profound and durable pharmacological effects at lower doses.[] A PROTAC molecule's efficacy hinges on its ability to form a stable ternary complex between the target protein and an E3 ubiquitin ligase.[6][7] The vast majority of PROTACs developed to date recruit a limited number of E3 ligases, most commonly Cereblon (CRBN) and von Hippel-Lindau (VHL).[5][8][9][10][11] Consequently, a critical bottleneck in the field is the discovery and implementation of novel ligands, both for new POIs and for the over 600 other E3 ligases in the human genome, to expand the scope and selectivity of targeted protein degradation.[12]

The molecule at the center of this guide, this compound, presents an intriguing scaffold for PROTAC development. Boronic acids are versatile chemical groups known for their ability to form reversible covalent bonds with serine, threonine, and cysteine residues in proteins, as well as their utility in various chemical couplings.[13] The indazole core is a privileged structure in medicinal chemistry, found in numerous approved drugs. This combination suggests three primary hypothetical roles in the PROTAC field, which will be explored in this document.

Hypothetical Roles and Experimental Validation of this compound in PROTACs

Hypothesis 1: A Novel Warhead for a Protein of Interest (POI)

The boronic acid moiety can act as a "warhead," forming a covalent or strong non-covalent interaction with a POI. This is particularly relevant for proteins with a serine, threonine, or cysteine in a suitable binding pocket.

References

Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of Indazole Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Indazole Scaffolds

The indazole ring system, a bicyclic structure composed of fused benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for indole and phenol, have cemented its status as a "privileged scaffold" in drug discovery. Indazole derivatives are integral to a wide array of therapeutic agents, demonstrating activities as potent protein kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs.[3][4] Consequently, the development of robust and versatile synthetic methods for the functionalization of the indazole core is of paramount importance.

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for forming carbon-carbon bonds.[5][6] Its operational simplicity, mild reaction conditions, and exceptional tolerance of diverse functional groups make it an indispensable tool for molecular construction.[7] This guide provides a detailed experimental framework for the Suzuki-Miyaura coupling of indazole boronic acids with aryl halides, focusing on the practical challenges, mechanistic rationale, and a step-by-step protocol designed for reproducibility and success.

Mechanistic Underpinnings & The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a Palladium(0) active species.[6][8] Understanding this cycle is critical for rational troubleshooting and optimization.

The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[8]

  • Transmetalation: The organic moiety from the activated organoboron species (the indazole) is transferred to the Pd(II) center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[6][9]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.[8]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-X pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L₂-Indazole oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Indazole transmetalation_complex->product start Ar-X start->oa_complex boronic Indazole-B(OR)₂ + Base boronic->transmetalation_complex Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Solids: - Indazole Boronate Ester - Aryl Halide - PdCl₂(dppf) - K₂CO₃ seal 2. Seal & Purge (3x Vacuum/Inert Gas Cycles) reagents->seal solvents 3. Add Degassed Solvents: - 1,4-Dioxane - Water seal->solvents heat 4. Heat to 80-100 °C solvents->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor cool 6. Cool to RT & Quench (Add Water) monitor->cool extract 7. Extract with Organic Solvent (e.g., Ethyl Acetate) cool->extract dry 8. Dry, Filter, Concentrate extract->dry purify 9. Purify (Column Chromatography) dry->purify final_product Final Product purify->final_product Characterize (NMR, HRMS)

References

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of (3-Methyl-1H-indazol-7-YL)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Moiety

The indazole scaffold is a privileged heterocyclic motif integral to numerous biologically active molecules and approved pharmaceuticals. Its presence in the core structure of drugs like Niraparib, a potent PARP inhibitor for the treatment of various cancers, underscores the significance of developing robust and efficient synthetic methodologies for its elaboration.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile tool for the formation of carbon-carbon bonds.[3][4]

This guide provides a detailed technical overview and actionable protocols for the palladium-catalyzed Suzuki-Miyaura coupling of (3-Methyl-1H-indazol-7-YL)boronic acid with various aryl and heteroaryl halides. As a Senior Application Scientist, this document is structured to provide not just a set of instructions, but a framework for rational catalyst selection, reaction optimization, and mechanistic understanding, empowering researchers in drug discovery and development to achieve high-yielding, scalable, and reproducible results.

Catalyst Selection: Navigating the Palladium Landscape for Indazole Coupling

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of the palladium catalyst system, which comprises a palladium source and a supporting ligand. For nitrogen-containing heterocyclic substrates like indazoles, the choice of ligand is particularly critical to prevent catalyst inhibition and promote efficient catalytic turnover.

Key Catalyst Classes for Indazole Coupling:
  • Palladium(II) Precatalysts with Ferrocenylphosphine Ligands:

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): This is a highly reliable and versatile catalyst for a broad range of Suzuki-Miyaura reactions. Its robustness, air-stability, and commercial availability make it an excellent first choice for screening. For coupling reactions involving substituted bromoindazoles, Pd(dppf)Cl₂ has demonstrated superior performance, affording high yields in relatively short reaction times.[5][6] The dppf ligand's wide bite angle is thought to facilitate the reductive elimination step, which is often rate-limiting.

  • Buchwald-Type Catalysts (Palladacycle Precatalysts):

    • XPhos Pd G2/G3: These second and third-generation Buchwald precatalysts are characterized by their high activity, enabling reactions to proceed at low catalyst loadings and often at lower temperatures.[7][8] The bulky and electron-rich XPhos ligand facilitates the oxidative addition of even challenging aryl chlorides and promotes the formation of the active monoligated Pd(0) species.[7] For nitrogen-rich heterocycles, which can be prone to side reactions like protodeboronation, the high activity of XPhos-based catalysts can be instrumental in achieving excellent conversions.[7][9]

Comparative Overview of Recommended Catalysts
Catalyst SystemKey AdvantagesTypical SubstratesConsiderations
Pd(dppf)Cl₂ Versatile, robust, widely available, effective for heteroaryl couplings.[5][6]Aryl/heteroaryl bromides and iodides.May require higher temperatures and catalyst loadings compared to Buchwald systems.[6]
XPhos Pd G2/G3 High activity, low catalyst loadings, effective for aryl chlorides.[7][8]Aryl/heteroaryl chlorides, bromides, and triflates.Air-sensitive ligands (though precatalysts are air-stable), higher cost.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the catalytic cycle is paramount for troubleshooting and optimizing coupling reactions. The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl trans-ArPd(II)XL₂ Pd0->PdII_Aryl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl trans-ArPd(II)Ar'L₂ PdII_Aryl->PdII_Diaryl Transmetal->PdII_Diaryl Isomerization cis-trans Isomerization PdII_Diaryl->Isomerization PdII_Diaryl_cis cis-ArPd(II)Ar'L₂ PdII_Diaryl->PdII_Diaryl_cis Isomerization->PdII_Diaryl_cis PdII_Diaryl_cis->Pd0 RedElim Reductive Elimination PdII_Diaryl_cis->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Boronic Ar'B(OH)₂ Base Base (e.g., K₂CO₃) ArylHalide Ar-X

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides.

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.

Experimental Protocols

The following protocols are designed as robust starting points for the coupling of this compound. Optimization of parameters such as base, solvent, temperature, and reaction time may be necessary for specific substrates.[3][10]

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is recommended for reactions with aryl/heteroaryl bromides and iodides.

Materials:

  • This compound (1.2 equiv)

  • Aryl/heteroaryl halide (1.0 equiv)

  • Pd(dppf)Cl₂ (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • 1,2-Dimethoxyethane (DME) or Dioxane/Water (e.g., 4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Workflow Diagram:

Protocol1_Workflow start Start setup Assemble Reactants (Aryl Halide, Boronic Acid, Pd(dppf)Cl₂, K₂CO₃) in a dry flask. start->setup inert Evacuate and backfill with inert gas (3x). setup->inert solvent Add degassed solvent system. inert->solvent heat Heat to 80-100 °C with vigorous stirring. solvent->heat monitor Monitor reaction by TLC or LC-MS. heat->monitor workup Aqueous workup. monitor->workup purify Purify by column chromatography. workup->purify end End purify->end

References

Application Notes and Protocols: A Step-by-Step Guide to Using (3-Methyl-1H-indazol-7-YL)boronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Indazole Scaffold and the Role of (3-Methyl-1H-indazol-7-YL)boronic Acid

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Its unique structural and electronic properties make it an attractive building block in the design of novel therapeutic agents. This compound is a key reagent that allows for the facile introduction of the 3-methyl-1H-indazol-7-yl group onto various molecular frameworks through transition metal-catalyzed cross-coupling reactions.

This guide provides a comprehensive overview of the application of this compound in organic synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. We will delve into the practical aspects of handling this reagent, provide a detailed, step-by-step protocol for a representative reaction, and discuss common challenges and troubleshooting strategies.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1310404-47-7[1]
Molecular Formula C₈H₉BN₂O₂[1]
Molecular Weight 175.98 g/mol [1]
Appearance Typically a solidN/A
Purity ≥97% (typical)[1]

Health and Safety Considerations

General Handling:

  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[2]

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[2]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a tightly sealed container in a cool, dry place. A recommended storage temperature is 4°C.[1]

  • Some arylboronic acids are sensitive to air and moisture, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (like our boronic acid) with an organohalide or triflate. It is one of the most widely used methods for the formation of carbon-carbon bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is adapted from optimized conditions for the Suzuki-Miyaura coupling of 7-bromo-1H-indazoles with arylboronic acids and serves as a robust starting point for your experiments.[3][4]

Reaction Scheme:

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Ethanol (anhydrous)

  • Deionized water

  • Reaction vessel (e.g., microwave vial or sealed tube)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup:

    • To a clean and dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents).

    • Add the aryl bromide (1.0 equivalent).

    • Add cesium carbonate (2.0 equivalents).

    • Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).

    • The reaction vessel is then sealed.

  • Solvent Addition and Degassing:

    • Prepare a solvent mixture of 1,4-dioxane, ethanol, and water in a 3:1.5:0.5 ratio.

    • Add the solvent mixture to the reaction vessel to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

    • Degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes. This is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction:

    • Heat the reaction mixture to 100-120°C with vigorous stirring. The reaction can be performed using conventional heating in a sealed tube or with microwave irradiation for faster reaction times.[3]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete (typically 2-12 hours, depending on the substrates and heating method), allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-3-methyl-1H-indazole product.

Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficient degassing- Low reaction temperature- Use a fresh batch of palladium catalyst.- Ensure thorough degassing of the reaction mixture.- Increase the reaction temperature or switch to microwave heating.
Protodeboronation of the boronic acid - Presence of excess water or acidic impurities- Prolonged reaction time at high temperature- Use anhydrous solvents and ensure the base is of high quality.- Consider using a milder base such as K₃PO₄ or K₂CO₃.[5]- Monitor the reaction closely and stop it once the starting material is consumed.
Formation of homocoupled byproducts - Oxygen contamination leading to oxidative homocoupling- Improve the degassing procedure.- Use a pre-catalyst that is less sensitive to air.
Difficulty in purification - Co-elution of product with byproducts or starting materials- Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative purification method.

Conclusion

This compound is a valuable reagent for the synthesis of novel indazole-containing compounds, particularly through the robust and versatile Suzuki-Miyaura cross-coupling reaction. By following the detailed protocol and considering the troubleshooting advice provided in this guide, researchers can effectively utilize this building block to advance their synthetic and drug discovery programs. Careful attention to reaction setup, particularly the exclusion of oxygen, and judicious choice of reaction parameters are key to achieving high yields and purity.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Protodeboronation of Indazole Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a cornerstone method for functionalizing these heterocycles, with indazole boronic acids and their derivatives serving as critical building blocks. However, researchers frequently encounter a persistent and yield-destroying side reaction: protodeboronation. This process, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leads to the formation of the parent indazole, consuming valuable starting material and complicating purification.[1][2]

This technical support guide provides an in-depth analysis of the mechanisms behind the protodeboronation of indazole boronic acids and offers a suite of field-proven strategies, troubleshooting guides, and detailed protocols to empower researchers to overcome this challenge.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it such a significant problem for indazole boronic acids?

Protodeboronation is the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively reverting your boronic acid starting material to the parent heterocycle.[1] This is particularly problematic for indazole boronic acids due to the presence of the basic nitrogen atom in the ring system. This feature can facilitate unique and rapid decomposition pathways that are less common in simple aryl boronic acids, leading to significant yield loss and purification challenges.[1][3]

Q2: What is the primary cause of protodeboronation in these heteroaromatic systems?

While typical acid- and base-catalyzed pathways exist, basic heteroaromatic boronic acids like indazoles are uniquely susceptible to a mechanism involving a zwitterionic intermediate.[1] Under neutral or near-neutral pH conditions, an intramolecular proton transfer can occur, forming a zwitterion that is highly reactive and can undergo rapid, unimolecular fragmentation to yield the protodeboronated indazole.[1][4] This pathway is often significantly faster than standard base-catalyzed protodeboronation.

Q3: How does pH affect the stability of my indazole boronic acid?

The effect of pH is complex and counterintuitive. For many simple aryl boronic acids, stability is greatest at neutral pH.[1] However, for indazole boronic acids, this is the region where the highly reactive zwitterionic species can form.[1] Therefore, shifting the pH away from neutral—either to more acidic or more basic conditions—can actually suppress this specific, rapid decomposition pathway by shifting the equilibrium away from the zwitterion.[1] However, at very high pH, the general base-catalyzed mechanism will still occur.[5]

Q4: Is my indazole boronic acid degrading during storage?

Yes, this is a distinct possibility. Boronic acids are known to be sensitive to moisture and can degrade over time.[6] Indazole boronic acids, in particular, should be stored in a cool, dry, dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen).[7][8][9] If you observe decreasing yields over time with the same bottle of reagent, degradation during storage is a likely culprit. For long-term stability, converting the boronic acid to a more robust derivative, like a pinacol ester, is highly recommended.[10]

Q5: Should I use the free boronic acid or a boronic ester derivative?

For indazoles, using a boronic ester derivative is almost always the superior strategy. Derivatives such as pinacol esters, MIDA boronates, or potassium organotrifluoroborates act as "pro-drugs" for the boronic acid.[11] They provide enhanced stability for storage and, in the reaction, they hydrolyze slowly to release the active boronic acid.[1][2] This "slow-release" approach keeps the instantaneous concentration of the unstable free boronic acid low, which kinetically favors the desired Suzuki-Miyaura coupling over the competing protodeboronation.[1][3]

Visualizing the Challenge: Competing Reaction Pathways

The core issue is a kinetic competition between the desired product formation and the undesired byproduct formation. Your goal is to make the Suzuki-Miyaura pathway significantly faster than the protodeboronation pathway.

G cluster_0 Reaction Mixture Indazole-B(OR)2 Indazole Boronic Acid/Ester Desired_Pathway Suzuki-Miyaura Coupling (Productive Pathway) Indazole-B(OR)2->Desired_Pathway Transmetalation Undesired_Pathway Protodeboronation (Decomposition Pathway) Indazole-B(OR)2->Undesired_Pathway Protonolysis Aryl-X Aryl Halide Aryl-X->Desired_Pathway Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Desired_Pathway Base Base Base->Desired_Pathway Coupled_Product Indazole-Aryl (Target Molecule) Desired_Pathway->Coupled_Product Deboronated_Product Indazole-H (Byproduct) Undesired_Pathway->Deboronated_Product

Caption: Competing pathways in the Suzuki-Miyaura coupling of indazole boronic acids.

Understanding the Mechanism: The Zwitterionic Culprit

The instability of indazole boronic acids is rooted in their pH-dependent speciation. The formation of a zwitterionic intermediate at near-neutral pH provides a low-energy pathway for rapid decomposition.

G cluster_0 pH-Dependent Equilibria cluster_1 Decomposition Pathways Ind_BOH2 Indazole-B(OH)2 (Neutral Form) Ind_BOH3 [Indazole-B(OH)3]⁻ (Boronate Form) Ind_BOH2->Ind_BOH3 + OH⁻ / - H₂O (High pH) Ind_Zwitterion Indazole(H)⁺-B(OH)2⁻ (Zwitterionic Form) (HIGHLY REACTIVE) Ind_BOH2->Ind_Zwitterion Intramolecular Proton Transfer (Near-Neutral pH) Deboronated_1 Indazole-H Ind_BOH3->Deboronated_1 Base-Catalyzed Protonolysis (Slow Pathway) Deboronated_2 Indazole-H Ind_Zwitterion->Deboronated_2 Unimolecular Fragmentation (Fast Pathway)

Caption: Key protodeboronation mechanisms for indazole boronic acids.

Troubleshooting Guide

This guide addresses the most common symptom of protodeboronation: low yield of the desired coupled product accompanied by a significant amount of the parent indazole.

SymptomPotential CauseSuggested Solution
Low yield of desired product, significant amount of protodeboronated side product. 1. Harsh Reaction Conditions: High temperatures provide the activation energy for the C-B bond cleavage.[2][12]- Lower the reaction temperature. Screen for the lowest effective temperature (e.g., start at 60-80 °C).- Use a more active catalyst system that operates efficiently at lower temperatures.[2]
2. Inappropriate Choice of Base: Strong bases (e.g., NaOH, KOH) create a high concentration of the boronate species, which is susceptible to base-catalyzed protodeboronation.[5][13]- Use a weaker base. Cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or potassium acetate (KOAc) are excellent alternatives.[2][13][14]- Carefully control the stoichiometry of the base. Use the minimum amount required for efficient coupling.
3. Slow Catalytic Turnover: If the desired Suzuki-Miyaura coupling is slow, the competing protodeboronation side reaction becomes more prominent.[1][2]- Increase catalyst loading (e.g., from 1 mol% to 3-5 mol%).- Use modern, highly active ligands. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) dramatically accelerate the catalytic cycle.[2][15]
4. Inherent Instability of the Free Boronic Acid: The free indazole boronic acid is inherently prone to decomposition via the zwitterionic mechanism.- Do not use the free boronic acid. Convert it to a more stable derivative before use.- Employ a "slow-release" strategy using a Pinacol Ester , MIDA Boronate , or Potassium Organotrifluoroborate (BF₃K salt) .[1][2][10] This is the most robust solution.

Core Prevention Strategies

Strategy 1: The "Slow-Release" Approach using Boronic Acid Derivatives

The most effective way to prevent protodeboronation is to avoid having a high concentration of the free boronic acid in the reaction vessel at any given time. This is achieved by using a stable precursor that slowly hydrolyzes in situ to generate the active species.

DerivativeStructureKey AdvantagesConsiderations
Pinacol Ester Indazole-B(pin)- Good thermal and shelf stability.- Easy to prepare and purify via chromatography or recrystallization.[10]- Slower hydrolysis rate compared to free acid.- Steric bulk can sometimes slow transmetalation.[11]
MIDA Boronate Indazole-B(MIDA)- Excellent stability, often crystalline solids.- Very slow hydrolysis under basic conditions provides a minimal concentration of free boronic acid, effectively suppressing side reactions.[1]- Hydrolysis can sometimes be the rate-limiting step; requires specific conditions (often aqueous base) to "release" the boronic acid.[14]
Potassium Organotrifluoroborate [Indazole-BF₃]⁻K⁺- Highly stable, crystalline solids.- Resistant to protodeboronation in their protected form.[2][16]- Slow release of boronic acid is achieved via equilibrium with water under reaction conditions.[2]- Requires specific conditions for optimal performance, often with weaker bases like CsF or KOAc.[2][14]
Strategy 2: Kinetic Optimization of the Suzuki-Miyaura Reaction

The secondary strategy is to ensure the desired coupling reaction is overwhelmingly fast compared to the decomposition pathway.

ParameterRecommendationRationale
Catalyst/Ligand Use a high-activity pre-catalyst (e.g., XPhos-Pd-G3) or a combination of a Pd(0) source (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos, XPhos).These advanced catalyst systems have extremely high turnover frequencies, promoting rapid C-C bond formation that outpaces the rate of protodeboronation.[1][2]
Base Use K₃PO₄, Cs₂CO₃, or KOAc.These weaker bases are sufficient to promote transmetalation but are less aggressive in promoting the base-catalyzed protodeboronation pathway compared to hydroxides.[2][13][14]
Solvent Use less protic solvents like 2-MeTHF or Toluene, often with a minimal amount of water.[2][14]Minimizing the availability of proton sources can help slow the rate of protonolysis. Anhydrous conditions can be beneficial if using organotrifluoroborates with a fluoride source.[17]
Temperature 60–80 °CLower temperatures directly decrease the rate of the protodeboronation side reaction.[2][12] Highly active modern catalysts often allow for efficient coupling in this temperature range.

Troubleshooting Workflow Diagram

If you are experiencing high levels of protodeboronation, follow this decision tree to diagnose and solve the issue.

G Start Low yield of coupled product & Significant parent indazole detected Q_Reagent Are you using a free indazole boronic acid? Start->Q_Reagent A_Reagent_Yes This is the primary issue. Switch to a protected form: Pinacol ester, MIDA boronate, or BF3K salt. Q_Reagent->A_Reagent_Yes Yes Q_Temp Is reaction temp > 80°C? Q_Reagent->Q_Temp No End Re-run optimized reaction. A_Reagent_Yes->End A_Temp_Yes Lower temperature to 60-80°C. Use a more active catalyst to compensate. Q_Temp->A_Temp_Yes Yes Q_Base Is a strong base used? (e.g., NaOH, KOH) Q_Temp->Q_Base No A_Temp_Yes->Q_Base A_Base_Yes Switch to a weaker base. (e.g., K3PO4, Cs2CO3, KOAc) Q_Base->A_Base_Yes Yes Q_Catalyst Is catalyst turnover slow? (e.g., using Pd(PPh3)4) Q_Base->Q_Catalyst No A_Base_Yes->Q_Catalyst A_Catalyst_Yes Use a high-turnover ligand. (e.g., SPhos, XPhos, RuPhos) Q_Catalyst->A_Catalyst_Yes Yes Q_Catalyst->End No A_Catalyst_Yes->End

Caption: A step-by-step troubleshooting workflow for mitigating protodeboronation.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling using an Indazole-Pinacol Boronate Ester

This protocol is designed to maximize the yield of the desired coupled product by employing a stable boronic ester and a highly active catalyst system under mild conditions.

Materials:

  • Protected Indazole-Pinacol Boronate Ester (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • XPhos-Pd-G3 catalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed 2-MeTHF and water (e.g., 10:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the indazole-pinacol boronate ester, aryl halide, K₃PO₄, and the XPhos-Pd-G3 catalyst.

  • Seal the flask and purge with inert gas for 5-10 minutes.

  • Add the degassed solvent system (e.g., 2-MeTHF/H₂O) via syringe. The reaction concentration should typically be around 0.1 M with respect to the aryl halide.

  • Stir the reaction mixture vigorously at 70-80 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Protected Indazole-Pinacol Boronate Ester

This procedure describes the conversion of a halo-indazole to its corresponding stable pinacol boronate ester.[10]

Materials:

  • Protected Halo-Indazole (e.g., N-Boc-6-bromo-1H-indazole) (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Potassium Acetate (KOAc) (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the protected halo-indazole, B₂pin₂, Pd(dppf)Cl₂, and KOAc.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude ester by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.

Storage and Handling of Indazole Boronic Acids and Esters

Proper storage is crucial to prevent degradation before the reagent is even used.

  • Atmosphere: Store all boronic acids and their derivatives under a dry, inert atmosphere (argon or nitrogen).[7]

  • Temperature: Store in a cool environment. For long-term storage, -20°C is recommended.[9] For routine use, 2-8°C is acceptable for esters.[18]

  • Moisture and Light: Use tightly sealed containers and protect from light. Boronic acids are hygroscopic and can be sensitive to light.[6]

  • Handling: When weighing and handling, do so quickly in a dry environment or a glovebox to minimize exposure to atmospheric moisture. Always use clean, dry spatulas and glassware.

By understanding the unique reactivity of indazole boronic acids and implementing these robust preventative and troubleshooting strategies, researchers can significantly improve the efficiency and reliability of their Suzuki-Miyaura cross-coupling reactions, accelerating progress in drug discovery and development.

References

Technical Support Center: Optimizing Suzuki Coupling of (3-Methyl-1H-indazol-7-YL)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (3-Methyl-1H-indazol-7-YL)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of their coupling reactions with this specific heterocyclic building block. The unique electronic and structural properties of indazole derivatives can present specific challenges, and this resource provides in-depth, experience-driven solutions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?

A1: When encountering low or no yield, a systematic evaluation of the core reaction components is crucial. The primary suspects are often catalyst activity, the presence of oxygen, and the stability of the boronic acid itself.

  • Catalyst Inactivity: The active catalytic species in Suzuki coupling is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Some precatalysts are sensitive to air and can degrade over time. It is advisable to use a fresh batch or a more robust, air-stable precatalyst, such as a palladacycle.[1]

  • Oxygen Contamination: Dissolved oxygen in your solvent can lead to the undesirable homocoupling of your boronic acid and can also cause decomposition of the catalyst.[1][2] It is imperative to properly degas your solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[1]

  • Reagent Purity and Stability: Verify the purity of both your aryl halide and the this compound. Boronic acids, particularly heteroaromatic ones, can degrade over time through processes like protodeboronation.[1]

  • Base and Solvent Selection: The choice of base and solvent is highly interdependent and critical for success. The base's role is to activate the organoboron compound for transmetalation.[3] For anhydrous reactions, ensure your base is finely powdered and dry.[1] In biphasic systems, vigorous stirring is essential to maximize the contact between the two phases.[1]

Q2: I'm observing significant protodeboronation of my this compound. How can I mitigate this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a prevalent side reaction, especially with electron-rich and N-heterocyclic boronic acids like indazoles.[1][4] This occurs when the carbon-boron bond is cleaved by a proton source.

  • Employ Milder Bases: Strong bases in the presence of water can accelerate protodeboronation.[1] Consider switching from strong bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄) to milder options such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]

  • Implement Anhydrous Conditions: Since water is the primary proton source for this side reaction, moving to strictly anhydrous conditions can significantly reduce its occurrence.[1][5]

  • Utilize Boronic Esters: Converting the boronic acid to a more stable derivative, like a pinacol ester, can protect it from premature decomposition. These esters can then release the boronic acid under the reaction conditions.[6] MIDA (N-methyliminodiacetic acid) boronates are another excellent option for their stability and slow release of the active boronic acid.[4]

Q3: The unprotected N-H on the indazole ring seems to be interfering with the reaction. What is the mechanism of this inhibition and how can it be overcome?

A3: The presence of an unprotected N-H on the indazole ring can indeed inhibit the catalytic cycle. The nitrogen atom can coordinate to the palladium center, leading to catalyst deactivation.[5][7] This is a common issue with nitrogen-rich heterocycles.

  • Mechanism of Inhibition: Experimental and computational studies have shown that unprotected azoles, like indazole, can bind to the palladium catalyst, forming stable complexes that are less catalytically active.[7] This sequestration of the catalyst slows down or halts the desired cross-coupling reaction.

  • Strategic Solutions:

    • N-Protection: While often a last resort due to the extra synthetic steps, protecting the indazole nitrogen with a suitable group (e.g., Boc, SEM) can prevent its coordination to the palladium.

    • Ligand Selection: Employing bulky, electron-rich phosphine ligands, such as XPhos or SPhos, can help to sterically disfavor the binding of the indazole N-H to the palladium center and promote the desired catalytic cycle.[7]

    • Additives: In some cases, Lewis acid additives like copper(I) salts can preferentially bind to the Lewis-basic nitrogen of the heterocycle, preventing it from poisoning the palladium catalyst.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or decomposed catalyst.[1] 2. Inefficient transmetalation.[6] 3. Poor quality of reagents.[6]1. Use a fresh batch of a robust precatalyst (e.g., a Buchwald-type G3 precatalyst).[1] 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane/water, toluene).[1][6] 3. Verify the purity of starting materials. Consider using a more stable boronic acid surrogate like a MIDA boronate.[6]
Significant Protodeboronation 1. Presence of protic solvents or impurities.[1][6] 2. Highly basic conditions.[1][8]1. Use rigorously dried solvents and reagents under an inert atmosphere.[5][6] 2. Switch to a milder base like KF or CsF.[1][9] 3. Convert the boronic acid to a more stable pinacol or MIDA ester.[4][6]
Formation of Homocoupled Byproduct 1. Presence of dissolved oxygen.[2] 2. Use of a Pd(II) precatalyst that can directly react with the boronic acid.[2]1. Thoroughly degas the solvent and reaction mixture using methods like inert gas sparging or freeze-pump-thaw cycles.[2] 2. Use a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species.[1] Employ bulky, electron-rich ligands that favor cross-coupling over homocoupling.[2]
Poor Solubility of Reagents The polar nature of the indazole core and other reactants can lead to poor solubility in common organic solvents.[5][10]1. Screen a range of solvents, including more polar aprotic solvents like DMF or DMAc, or solvent mixtures. 2. Increasing the reaction temperature can improve solubility, but must be balanced against potential degradation.[1] 3. Consider functionalizing starting materials to enhance solubility if the issue persists.[10]

Experimental Protocols

General Procedure for Suzuki Coupling Optimization

This protocol outlines a general starting point for the Suzuki coupling of this compound with an aryl halide.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol for Preparing a Diethanolamine Adduct to Stabilize the Boronic Acid

If protodeboronation is a persistent issue, converting the boronic acid to a more stable diethanolamine adduct can be beneficial.[1][11]

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.

  • Precipitation: A precipitate will typically form. Continue stirring the resulting slurry for 10-15 minutes.

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in the Suzuki coupling reaction, often performing well in protic solvents.[1][11]

Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing the Suzuki coupling of this compound.

Suzuki_Optimization_Workflow Start Start: Low Yield or No Reaction Check_Reagents Check Reagent Quality & Purity (Boronic Acid, Aryl Halide, Solvent, Base) Start->Check_Reagents Check_Inertness Verify Inert Atmosphere (Degas Solvents, Purge with Ar/N2) Start->Check_Inertness Initial_Screen Initial Condition Screen (Pd(PPh3)4, K2CO3, Toluene/H2O, 90°C) Check_Reagents->Initial_Screen Check_Inertness->Initial_Screen Analyze_Results Analyze Results (LCMS/TLC) Initial_Screen->Analyze_Results No_Conversion No Conversion / Low Yield Analyze_Results->No_Conversion Trace Product Protodeboronation Protodeboronation Observed Analyze_Results->Protodeboronation Side Product Detected Homocoupling Homocoupling Observed Analyze_Results->Homocoupling Side Product Detected Optimized_Conditions Optimized Conditions High Yield Analyze_Results->Optimized_Conditions >80% Yield Screen_Catalyst_Ligand Screen Catalysts & Ligands (e.g., XPhos, SPhos, Buchwald Precatalysts) No_Conversion->Screen_Catalyst_Ligand Screen_Base_Solvent Screen Bases & Solvents (K3PO4, Cs2CO3, KF; Dioxane, THF, Anhydrous) No_Conversion->Screen_Base_Solvent Anhydrous_Conditions Switch to Anhydrous Conditions (Dry Solvents, Milder Base) Protodeboronation->Anhydrous_Conditions Stabilize_BA Stabilize Boronic Acid (Convert to Pinacol/MIDA Ester) Protodeboronation->Stabilize_BA Improve_Degassing Improve Degassing Protocol (Freeze-Pump-Thaw) Homocoupling->Improve_Degassing Screen_Catalyst_Ligand->Analyze_Results Screen_Base_Solvent->Analyze_Results Anhydrous_Conditions->Analyze_Results Stabilize_BA->Analyze_Results Improve_Degassing->Analyze_Results

Caption: Troubleshooting workflow for Suzuki coupling optimization.

References

Technical Support Center: Purification of Crude (3-Methyl-1H-indazol-7-YL)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (3-Methyl-1H-indazol-7-YL)boronic acid (CAS No. 1310404-47-7)[1]. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block. The unique chemical nature of arylboronic acids, particularly their propensity for dehydration and challenging interactions with common purification media, necessitates specialized strategies. This document provides in-depth, field-proven answers to common questions and troubleshooting scenarios to enable you to achieve high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for understanding the purification challenges associated with this compound.

Q1: What are the most common impurities in the crude product? A1: The impurity profile of crude this compound is highly dependent on the synthetic route, which typically involves borylation of a pre-functionalized indazole. Common impurities include:

  • Boroxines: These are cyclic anhydrides formed by the intermolecular dehydration of three boronic acid molecules. They are often in equilibrium with the boronic acid and can be converted back by treatment with water.[2]

  • Protodeboronated Product: 3-Methyl-1H-indazole, resulting from the cleavage of the C-B bond. This is a common side reaction, especially under harsh acidic or basic conditions or during prolonged heating.[3][4]

  • Homocoupling Byproducts: Biphenyl-type impurities formed from the starting materials.

  • Residual Palladium Catalyst and Ligands: If synthesized via a cross-coupling reaction, traces of the palladium catalyst and ligands (e.g., phosphine oxides) may persist.[5]

  • Unreacted Starting Materials: Such as the halogenated or lithiated indazole precursor.

Q2: Why is standard silica gel chromatography often ineffective for this compound? A2: Purifying boronic acids on standard silica gel is notoriously difficult.[6] The primary reasons are:

  • Lewis Acid-Base Interactions: The boron atom is Lewis acidic and can strongly interact with the Lewis basic silanol groups (Si-OH) on the silica surface. This leads to significant peak tailing, poor separation, and often, irreversible adsorption of the product onto the column, resulting in low recovery.[4]

  • On-Column Degradation: The acidic nature of silica gel can catalyze the degradation of sensitive boronic acids, including protodeboronation.

Q3: My NMR shows complex, broad peaks in the baseline. Could this be a boroxine? A3: Yes, this is a classic sign of boroxine formation. Boroxines and other oligomeric species exist in equilibrium with the monomeric boronic acid in solution, especially in aprotic solvents used for NMR like CDCl₃. This equilibrium leads to peak broadening and can complicate spectral interpretation. To confirm, you can add a drop of D₂O to the NMR tube, which should hydrolyze the boroxine back to the sharp-peaked boronic acid monomer.

Q4: What are the best analytical methods to assess the purity of my final product? A4: A combination of techniques is recommended for a comprehensive purity assessment.

  • ¹H NMR: Provides structural confirmation and detects organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for identifying and quantifying trace impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) is a good starting point.[7]

  • UPLC (Ultra-High-Performance Liquid Chromatography): Offers higher resolution and faster analysis times compared to standard HPLC, making it excellent for resolving closely related impurities.[7][8]

Section 2: Purification Strategy Selection

Choosing the correct purification strategy from the outset is critical. The optimal method depends on the physical state of your crude material, the major impurities present, and the desired scale.

graph PurificationStrategy { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions start [label="Crude this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="What is the physical state?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; is_solid [label="Solid / Crystalline", fillcolor="#FFFFFF", fontcolor="#202124"]; is_oil [label="Oil / Gummy Solid", fillcolor="#FFFFFF", fontcolor="#202124"]; q2 [label="Purity estimate by TLC/NMR >85%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; recrystallize [label="Strategy 1: Recrystallization", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF", URL="#protocol-2-purification-by-recrystallization"]; acid_base [label="Strategy 2: Acid-Base Extraction", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF", URL="#protocol-1-purification-by-acid-base-extraction"]; derivatize [label="Strategy 3: Derivatization (Pinacol Ester)", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF", URL="#protocol-3-purification-via-pinacol-ester-formation"]; q3 [label="Is product pure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; end_ok [label="Pure Product\n(Verify by NMR, LC-MS)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; end_nok [label="Impure Product", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges start -> q1; q1 -> is_solid [label="Solid"]; q1 -> is_oil [label="Oil / Gummy"]; is_solid -> q2; is_oil -> acid_base; q2 -> recrystallize [label="Yes"]; q2 -> acid_base [label="No"]; recrystallize -> q3; acid_base -> q3; q3 -> end_ok [label="Yes"]; q3 -> end_nok [label="No"]; end_nok -> derivatize [label="Try alternative strategy"]; derivatize -> end_ok [label="After chromatography\n& deprotection"]; }

Figure 1. Decision workflow for selecting a purification strategy.

Section 3: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization 1. Incorrect Solvent Choice: The product has high solubility in the cold solvent. 2. Excess Solvent: Too much hot solvent was used, keeping the product in solution upon cooling. 3. Premature Crystallization: The product crystallized during a hot filtration step.1. Conduct a solvent screen. Ideal solvents dissolve the compound when hot but not when cold. Consider mixed solvent systems (e.g., Ethanol/Water, Dioxane/Heptane). 2. Use the minimum amount of hot solvent required to just dissolve the crude material. After cooling, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2] 3. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Product "Oils Out" During Recrystallization 1. Rapid Cooling: The solution was cooled too quickly, causing the product to crash out as a liquid supersaturated solution. 2. High Impurity Load: Impurities are depressing the melting point of the mixture.1. Allow the solution to cool slowly and undisturbed to room temperature before moving to an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod. 2. Re-dissolve the oil in a minimum of hot solvent and add a small amount of a miscible "anti-solvent" (a solvent in which the product is insoluble) until turbidity persists. Re-heat to clarify and cool slowly. If this fails, an alternative purification method like acid-base extraction is required.
Emulsion Forms During Acid-Base Extraction 1. Fine Particulates: Insoluble impurities are stabilizing the emulsion layer. 2. Insufficient Ionic Strength: The densities of the aqueous and organic layers are too similar.1. Filter the entire mixture through a pad of Celite® to remove fine solids before re-separating the layers. 2. Add a saturated solution of NaCl (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, helping to break the emulsion.
Product Won't Precipitate After Acidification 1. Insufficient Acid: The pH of the aqueous layer is not low enough to fully protonate the boronate salt. 2. High Water Solubility: The boronic acid has some solubility in the acidic aqueous solution.1. Check the pH with litmus paper or a pH meter. Continue adding acid (e.g., 1M HCl) dropwise until the solution is strongly acidic (pH 1-2). 2. Extract the acidic aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane. Combine the organic extracts, dry over Na₂SO₄, and concentrate in vacuo.
NMR Still Shows Deboronated Impurity 1. Harsh Conditions: The purification conditions (e.g., strong base, high heat) are causing degradation.[3] 2. Impurity Co-crystallized: The impurity has similar solubility properties to the product.1. Use milder bases (e.g., K₂CO₃ instead of NaOH) for extraction and avoid prolonged heating. 2. A secondary purification step is necessary. If recrystallization fails, derivatization to the pinacol ester for chromatographic purification is the most robust solution.

Section 4: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for removing non-acidic impurities and is an excellent first-line approach for oily or very impure crude material.[5][9]

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Ethyl Acetate or Methyl tert-butyl ether (MTBE)) at a concentration of approximately 50-100 mg/mL.

  • Basification & Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous NaOH solution (2-3 times).

    • Rationale: The acidic boronic acid will deprotonate to form the sodium boronate salt, which is soluble in the aqueous layer, leaving neutral or basic organic impurities in the organic layer.[10]

  • Organic Wash (Optional): Combine the aqueous extracts and wash once with the organic solvent to remove any remaining non-acidic impurities.

  • Acidification & Isolation: Cool the aqueous layer in an ice bath. Slowly add concentrated HCl or 6 M H₂SO₄ with stirring until the pH is ~1-2. The pure boronic acid should precipitate as a solid.

  • Collection: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water, followed by a non-polar solvent like hexane to aid in drying.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This is the preferred method for material that is already >85% pure and crystalline.[6]

  • Solvent Selection: In a small test tube, test the solubility of ~10 mg of crude material in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) and mixed solvent systems. The ideal solvent will fully dissolve the crude product at boiling point but show poor solubility at room temperature or 0 °C.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent portion-wise while heating and stirring until the solid is just dissolved. Do not add excessive solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for >30 minutes.

  • Collection & Drying: Collect the crystals by vacuum filtration, wash with a minimal amount of ice-cold recrystallization solvent, and dry under vacuum.

Protocol 3: Purification via Pinacol Ester Formation

When other methods fail, converting the boronic acid to its corresponding pinacol boronate ester allows for easy purification by standard silica gel chromatography.[11][12]

  • Esterification: In a round-bottom flask, dissolve the crude boronic acid in an appropriate solvent (e.g., Toluene or Dichloromethane). Add 1.1 equivalents of pinacol. If necessary, add a drying agent like anhydrous MgSO₄ to remove water. Stir at room temperature for several hours or until TLC/LC-MS analysis shows complete conversion to the less polar ester.

  • Workup: Filter off the drying agent and concentrate the solution in vacuo.

  • Chromatography: Purify the resulting crude ester by flash column chromatography on silica gel using a non-polar eluent system (e.g., Hexane/Ethyl Acetate gradient).

    • Rationale: The pinacol ester is significantly less polar and lacks the acidic -OH groups, allowing for excellent separation on silica gel without streaking or degradation.[13][14]

  • Hydrolysis (Deprotection): To recover the boronic acid, dissolve the pure pinacol ester in a solvent mixture like Acetone/Water. Add an acid catalyst (e.g., HCl) or a base and stir until hydrolysis is complete. Work up accordingly to isolate the pure this compound.

References

Technical Support Center: (3-Methyl-1H-indazol-7-YL)boronic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of (3-Methyl-1H-indazol-7-YL)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in pharmaceutical development. Purity of this reagent is paramount for the success of downstream applications, such as Suzuki-Miyaura cross-coupling reactions. This document provides in-depth troubleshooting guides, impurity identification protocols, and preventative strategies based on mechanistic insights to ensure the highest quality of your synthesized material.

Troubleshooting & FAQs: Navigating Common Synthetic Hurdles

This section addresses the most frequent issues encountered during the synthesis and work-up of this compound.

Q1: My reaction yield is low, and I see a significant amount of a nonpolar byproduct in my crude analysis. What is it and how can I prevent it?

A: This is a classic sign of protodeboronation , where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, yielding 3-methyl-1H-indazole. This is one of the most common side reactions in arylboronic acid synthesis.[1][2][3]

  • Causality: Protodeboronation is often promoted by the presence of residual acid or excess water during the reaction quench or work-up.[1][3] The C-B bond is susceptible to cleavage under both acidic and strongly basic conditions.[1][4] The mechanism can involve a four-membered ring transition state, facilitating the replacement of the boronic acid moiety.[3]

  • Preventative Measures:

    • Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to minimize moisture.

    • Controlled Quench: When quenching the borylation reaction (e.g., after addition of a trialkyl borate to the lithiated indazole), use a carefully measured amount of quenching agent and maintain a low temperature (-78 °C). A rapid temperature increase can accelerate protodeboronation.

    • pH Control during Work-up: During the aqueous work-up, avoid strongly acidic or basic conditions for prolonged periods. Kuivila and co-workers found that protodeboronation is often slowest around pH 5.[5][6]

Q2: My final product appears to be a waxy or sticky solid and gives a broad signal in the ¹H NMR. What's going on?

A: This suggests the formation of boroxines , which are cyclic trimeric anhydrides of the boronic acid.[7][8][9] Three molecules of the boronic acid can condense, eliminating three molecules of water to form a six-membered B-O-B ring.

  • Causality: Boroxine formation is a reversible equilibrium reaction driven by the removal of water.[10] It is often promoted by heating the boronic acid under vacuum or by azeotropic distillation with solvents like toluene.[8] While sometimes used as a purification strategy, uncontrolled formation leads to a product with poor physical properties and complicates characterization.

  • Preventative & Remediation Measures:

    • Avoid Over-drying: Do not dry the final product under high heat or for excessively long periods.

    • Reversion to Monomer: If boroxine formation is suspected, the equilibrium can be shifted back to the boronic acid. This is typically achieved by dissolving the material in a suitable solvent (like THF or methanol) and adding a small amount of water, then re-isolating the product.[9]

Q3: My LC-MS analysis shows a peak with a mass corresponding to a dimer of my starting material. What is this impurity?

A: You are likely observing a homocoupling product , which is a bi-indazolyl species formed by the coupling of two molecules of the boronic acid.

  • Causality: Homocoupling is often a metal-catalyzed side reaction.[11][12] If the synthesis involves a palladium-catalyzed borylation (Miyaura borylation), residual palladium species can promote this side reaction.[11] The presence of oxygen can also significantly encourage the formation of homocoupling byproducts.[13] Copper catalysis is also known to promote the homocoupling of boronic acids.[12]

  • Preventative Measures:

    • Thorough Degassing: If using a palladium-catalyzed route, ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas.[14]

    • Use of Reducing Agents: In some cases, adding a mild reducing agent can suppress palladium(II)-mediated homocoupling.[11]

    • Optimize Catalyst Loading: Use the minimum effective amount of catalyst to reduce the likelihood of side reactions.

Impurity Profile and Identification

A robust analytical workflow is essential for identifying and quantifying impurities. The following table summarizes the key impurities discussed.

Impurity NameStructureCommon Analytical Signature
3-Methyl-1H-indazole (Protodeboronation Product)C₈H₈N₂Appears as a less polar spot on TLC. In RP-HPLC, it will have a longer retention time than the boronic acid. Mass detectable by LC-MS.
(3-Methyl-1H-indazol-7-yl)boroxine C₂₄H₂₁B₃N₆O₃Often results in broad peaks in NMR. Mass may be difficult to observe by ESI-MS due to instability.
7,7'-Bi(3-methyl-1H-indazole) (Homocoupling Product)C₁₆H₁₄N₄Appears as a significantly less polar spot on TLC. In RP-HPLC, it will have a much longer retention time. Mass is readily identifiable by LC-MS.
Boric Acid H₃BO₃Can be present from the hydrolysis of boronic esters or reagents. It is often not visible by ¹H NMR but can be detected by ¹¹B NMR.[15]

Analytical Protocols & Workflows

Workflow for Impurity Investigation

The following diagram outlines a logical workflow for identifying an unknown impurity in your sample.

Impurity_Workflow cluster_tlc TLC Analysis cluster_hplc HPLC-MS Analysis cluster_nmr NMR Analysis start Crude Product Analysis tlc Analyze by TLC (e.g., 30% EtOAc/Hexane) start->tlc hplc Analyze by RP-HPLC-MS start->hplc nmr Analyze by ¹H and ¹¹B NMR start->nmr tlc_less_polar Less Polar Spot(s)? tlc->tlc_less_polar hplc_mass Identify Mass of Impurity Peak(s) hplc->hplc_mass nmr_broad Broad Aromatic Signals? nmr->nmr_broad tlc_less_polar->hplc Yes tlc_more_polar Baseline Spot? tlc_less_polar->tlc_more_polar No mass_proto Mass = 3-methyl-indazole? hplc_mass->mass_proto mass_dimer Mass = Dimer? mass_proto->mass_dimer No impurity_proto Impurity: Protodeboronation mass_proto->impurity_proto Yes impurity_dimer Impurity: Homocoupling mass_dimer->impurity_dimer Yes nmr_11b ¹¹B NMR Signal at ~19 ppm? nmr_broad->nmr_11b No impurity_boroxine Impurity: Boroxine nmr_broad->impurity_boroxine Yes impurity_boric Impurity: Boric Acid nmr_11b->impurity_boric Yes

Caption: Troubleshooting workflow for impurity identification.

Protocol 1: Reversed-Phase HPLC-MS Analysis

This method is suitable for separating the target boronic acid from its common nonpolar impurities.

  • Column: Use a C18 column (e.g., Acquity BEH C18) for good retention and separation.[16]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[16]

  • Mobile Phase B: Acetonitrile.[16]

  • Gradient: A typical gradient would be 5% to 95% B over 15-20 minutes.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm and ESI-MS in positive ion mode.

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water. Note that boronic acids can be unstable in some reversed-phase conditions, so analysis should be performed promptly after sample preparation.[17][18]

Expected Elution Order: this compound will be the most polar and elute first, followed by the protodeboronated product (3-methyl-1H-indazole), and finally the highly nonpolar homocoupling dimer.

Mitigation and Purification Strategies

Formation Pathways of Key Impurities

Understanding how impurities form is key to preventing them.

Impurity_Formation Start 7-Bromo-3-methyl-1H-indazole Lithiation Lithiation (e.g., n-BuLi) Start->Lithiation Borylation Borylation (e.g., B(OiPr)₃) Lithiation->Borylation Product (3-Methyl-1H-indazol-7-YL) boronic acid Borylation->Product Acidic Work-up Impurity_Proto Protodeboronation (3-Methyl-1H-indazole) Product->Impurity_Proto Excess H₂O / Acid Impurity_Dimer Homocoupling (Bi-indazole) Product->Impurity_Dimer O₂ / Catalyst Residue Impurity_Boroxine Boroxine Formation Product->Impurity_Boroxine Dehydration / Heat

Caption: Formation pathways for common impurities.

Purification Techniques

If impurities are present after synthesis, the following methods can be employed for purification.

  • Recrystallization: This is often the most effective method for removing both more polar and less polar impurities. A mixed solvent system, such as Dichloroethane/Hexane or Ethyl Acetate/Heptane, can be effective. Experimentation is key to finding the optimal solvent system for your specific impurity profile.

  • Acid/Base Extraction: To remove the non-acidic protodeboronated and homocoupling impurities, the crude product can be dissolved in an organic solvent (e.g., EtOAc) and extracted with a mild aqueous base (e.g., 1M Na₂CO₃). The boronic acid will move into the aqueous layer as its boronate salt. The aqueous layer can then be carefully acidified (e.g., with 1M HCl to pH ~5-6) and the pure boronic acid extracted back into an organic solvent. Caution: Avoid extreme pH values to prevent degradation.[5][6]

  • Silica Gel Chromatography: While possible, chromatography of boronic acids on silica gel can be challenging due to their polarity and potential for decomposition on the acidic silica surface. It is generally reserved for difficult separations when recrystallization is ineffective. A mobile phase containing a small amount of acetic acid may improve peak shape but can also promote protodeboronation if not removed promptly.

By understanding the potential impurities, their formation mechanisms, and the appropriate analytical and purification techniques, researchers can ensure the production of high-purity this compound for successful application in drug discovery and development.

References

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, when working with substituted boronic acids. Here, we move beyond simple protocols to explore the causality behind common issues and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction has a low to non-existent yield. What are the immediate checks I should perform?

A1: When a Suzuki coupling fails, a systematic review of the reaction components and conditions is the first crucial step.[1] Before delving into more complex optimizations, verify the following:

  • Catalyst Activity: The heart of the reaction is the palladium catalyst. Ensure your palladium source and ligand are active. The active catalytic species is Pd(0); if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1][2] Some precatalysts are sensitive to air and moisture. It's advisable to use a fresh batch or a more robust, air-stable precatalyst, such as a palladacycle.[1]

  • Inert Atmosphere: Oxygen can be detrimental, leading to the oxidative degradation of the Pd(0) catalyst and promoting the homocoupling of boronic acids.[1][2][3] Confirm that your solvent has been properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[1][4]

  • Reagent Purity and Stability: The integrity of your starting materials is paramount. Verify the purity of both the aryl halide and the boronic acid. Boronic acids, in particular, can degrade over time, with some being susceptible to protodeboronation.[1]

  • Base and Solvent Selection: The choice of base and solvent is highly interdependent and critical for success. The base must be sufficiently strong to promote the crucial transmetalation step but not so strong as to cause the degradation of your starting materials or product.[1][5] For reactions run under anhydrous conditions, ensure your base is a fine, dry powder.[1] In biphasic systems, vigorous stirring is essential to maximize the contact between the phases.[1][2]

Q2: I'm observing a significant amount of a byproduct that corresponds to my boronic acid coupling with itself (homocoupling). What causes this and how can I minimize it?

A2: The homocoupling of boronic acids is a common side reaction that can significantly reduce the yield of your desired product.[2] This typically occurs when Pd(II) species are present in the reaction mixture without being part of the primary catalytic cycle.[2] Key causes and solutions include:

  • Oxygen Contamination: As mentioned, oxygen can lead to the formation of Pd(II) species that promote homocoupling.[2][3] Rigorous degassing of the solvent and maintaining a strict inert atmosphere are the primary countermeasures.[1][3]

  • Use of Pd(II) Precatalysts: If you are using a Pd(II) source like Pd(OAc)₂, the initial reduction to Pd(0) can sometimes be inefficient, leading to residual Pd(II) that can catalyze homocoupling.[2] Ensuring efficient reduction, often facilitated by phosphine ligands, is crucial.[2]

  • Reaction Conditions: Elevated temperatures can sometimes exacerbate homocoupling. If possible, screen for lower reaction temperatures that still allow for a reasonable reaction rate.

Q3: My primary side-product is the result of my boronic acid being replaced by a hydrogen atom (protodeboronation). How can I prevent this?

A3: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, a side reaction particularly prevalent with electron-rich, heterocyclic, or vinyl boronic acids.[1][6] Since water is the proton source for this reaction, several strategies can be employed:[1]

  • Anhydrous Conditions: The most direct approach is to switch to anhydrous conditions to eliminate the proton source.[1]

  • Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider using a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Boronic Acid Derivatives: For particularly sensitive boronic acids, converting them to more stable derivatives can be highly effective. Common examples include:

    • Pinacol esters: These are generally more stable than the corresponding boronic acids.[7]

    • MIDA boronates: These are air- and water-stable crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[2][6]

    • Organotrifluoroborates (BF₃K salts): These are also highly stable crystalline solids that can be used directly in the coupling reaction.[5][6][8]

In-Depth Troubleshooting Guide

Problem: Low or No Conversion with Electron-Deficient Boronic Acids

Electron-withdrawing groups on the boronic acid can slow down the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[5]

Underlying Cause: The transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. Electron-deficient aryl groups are less nucleophilic, making this transfer less favorable.

Solutions:

  • Employ a Stronger Base: A stronger base can form a more reactive boronate species, facilitating transmetalation.[1][9]

  • Use Electron-Rich Ligands: Ligands with electron-donating groups increase the electron density on the palladium center, which can promote the transmetalation and reductive elimination steps. Buchwald-type biarylphosphine ligands are excellent candidates.[1][10]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the slower transmetalation rate.[1]

Troubleshooting Workflow: Electron-Deficient Boronic Acids

Start Low Yield with Electron-Deficient Boronic Acid Reason Slow Transmetalation is Likely Start->Reason Sol1 Use a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Reason->Sol1 Solution 1 Sol2 Use Electron-Rich Ligand (e.g., Buchwald ligands) Reason->Sol2 Solution 2 Sol3 Increase Reaction Temperature Reason->Sol3 Solution 3

Caption: Decision tree for troubleshooting low yields with electron-deficient boronic acids.

Problem: Low Yield with Sterically Hindered Boronic Acids (e.g., ortho-substituted)

Steric hindrance around the boronic acid can impede both the transmetalation and the subsequent reductive elimination steps.[11][12]

Underlying Cause: The bulky substituents prevent the efficient approach of the boronic acid to the palladium center for transmetalation and can also hinder the final bond-forming reductive elimination step.

Solutions:

  • Utilize Bulky, Electron-Rich Ligands: These are crucial for coupling sterically demanding substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they can accelerate both oxidative addition and reductive elimination.[1][11]

  • Higher Catalyst Loading: Increasing the catalyst concentration can sometimes compensate for the slower reaction rate.

  • More Forcing Conditions: Higher temperatures and longer reaction times may be necessary to drive the reaction to completion.

Ligand TypeExamplesKey Advantages for Hindered Substrates
Buchwald Biarylphosphines XPhos, SPhos, RuPhosBulky and electron-rich, promoting both oxidative addition and reductive elimination.[1]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form stable palladium complexes, effective for challenging couplings.[8]
Specialized Ligands AntPhos, BI-DIMEDesigned specifically for sterically demanding couplings.[12]
Problem: Difficulty with Lewis-Basic Heterocyclic Boronic Acids

Heterocycles containing basic nitrogen atoms (e.g., pyridine, pyrazole) can pose a unique challenge.

Underlying Cause: The Lewis-basic nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[13]

Solutions:

  • Use of Specialized Precatalysts: Certain precatalysts are designed to be more resistant to inhibition by Lewis-basic substrates.[13]

  • Protecting Groups: While less ideal, protection of the basic nitrogen can be a viable strategy.

  • Careful Choice of Ligand and Base: A systematic screen of different ligands and bases is often necessary to find a combination that minimizes catalyst inhibition. Nickel-based catalyst systems have also shown promise for these substrates.[14]

Experimental Protocols

General Procedure for a Screening Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for optimizing your reaction.

  • Vessel Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), the substituted boronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1][4]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X Trans Transmetalation PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 R²-B(OR)₂ Base PdII_R2->Pd0 RE Reductive Elimination Product R¹-R² PdII_R2->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Side reactions of (3-Methyl-1H-indazol-7-YL)boronic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3-Methyl-1H-indazol-7-YL)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities associated with this versatile reagent. Our goal is to provide you with a deep understanding of the potential side reactions and equip you with robust strategies to mitigate them, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be aware of when using this compound?

The two most prevalent side reactions are protodeboronation and boroxine formation. Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of 3-methyl-1H-indazole.[1] Boroxine formation is a reversible dehydration reaction where three molecules of the boronic acid cyclize to form a six-membered ring with alternating boron and oxygen atoms.[2][3]

Q2: How should I store this reagent to maintain its integrity and prevent degradation?

Proper storage is critical. This compound should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and refrigerated (2-8°C). To prevent boroxine formation, which is driven by the loss of water, it is crucial to store it in a desiccated environment away from moisture.

Q3: My Suzuki-Miyaura reaction with this boronic acid is giving low yields and a significant amount of the protodeboronated side product. What is going wrong?

This is a classic symptom of protodeboronation, a common challenge with heteroaryl boronic acids.[4] This side reaction is often accelerated by strong bases, high temperatures, and the presence of water.[5] The indazole moiety itself can contribute to this instability, particularly at certain pH ranges where reactive zwitterionic species may form.[1] To resolve this, you may need to screen milder bases, lower the reaction temperature, or use anhydrous conditions.

Q4: Would using the corresponding pinacol boronate ester of this compound help avoid these side reactions?

In many cases, yes. Boronate esters, such as the neopentylglycol or pinacol ester, are generally more stable and less prone to protodeboronation and boroxine formation than their corresponding boronic acids.[6][7] The bulky ester groups sterically protect the boron center from attack by water or base.[5] While this requires an extra synthetic step, the improved stability and handling properties often lead to more consistent and higher-yielding coupling reactions.

In-Depth Analysis of Side Reactions

Protodeboronation: The Unwanted Protonolysis

Protodeboronation is the most detrimental side reaction, as it leads to the irreversible loss of your starting material and the formation of an impurity (3-methyl-1H-indazole) that can complicate purification. The reaction involves the cleavage of the C–B bond and its replacement with a C–H bond.[1]

Mechanism: The mechanism is highly dependent on the reaction pH.[8] Under the basic conditions typically required for Suzuki-Miyaura coupling, the boronic acid is converted to the more nucleophilic boronate anion ([ArB(OH)₃]⁻). This species can then be protonated at the ipso-carbon, leading to the cleavage of the C-B bond.[5][9] For certain heteroaromatic systems, protodeboronation can also proceed rapidly under neutral pH conditions through the fragmentation of a zwitterionic intermediate.[1]

Protodeboronation cluster_0 Base-Mediated Pathway (High pH) cluster_1 Zwitterion Pathway (Neutral pH) BoronicAcid (Indazolyl)-B(OH)₂ Boronate [(Indazolyl)-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Product (Indazolyl)-H Boronate->Product + H₂O BoricAcid B(OH)₄⁻ ProtonSource H₂O / Solvent Zwitterion Indazole Zwitterion (Protonated N, Boronate C) Product_Z (Indazolyl)-H Zwitterion->Product_Z Unimolecular Fragmentation Boroxine_Formation BoronicAcid (Indazolyl)-B(OH)₂ (Indazolyl)-B(OH)₂ (Indazolyl)-B(OH)₂ Boroxine {(Indazolyl)-B-O}₃ Trimer (Boroxine) BoronicAcid->Boroxine Dehydration (Heat, Anhydrous) Water + 3 H₂O Boroxine->Water Suzuki_Workflow start Start: Oven-Dried Vial add_solids Add Aryl Halide, Boronic Acid, & K₃PO₄ start->add_solids purge Seal and Purge with Inert Gas add_solids->purge add_catalyst Add Pd Catalyst & SPhos Ligand purge->add_catalyst add_solvent Add Degassed Anhydrous Solvent add_catalyst->add_solvent react Heat & Stir (e.g., 80°C) add_solvent->react monitor Monitor Progress (TLC / LCMS) react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Complete purify Column Chromatography workup->purify end Pure Product purify->end

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with (3-Methyl-1H-indazol-7-YL)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with (3-Methyl-1H-indazol-7-YL)boronic acid and its derivatives. The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, but its efficiency with nitrogen-rich heteroaryl boronic acids is highly dependent on a nuanced understanding of reaction parameters. This document provides in-depth, experience-driven insights into the critical roles of the base and solvent, moving beyond generic protocols to address the specific challenges you may encounter.

Frequently Asked Questions: Foundational Concepts

Q1: Why are base and solvent selection so critical for this specific boronic acid?

A1: The this compound presents two primary challenges inherent to many nitrogen-containing heteroaryl boronic acids:

  • Protodeboronation: The carbon-boron bond is susceptible to cleavage by a proton source (like water), especially under basic conditions, leading to the formation of 3-methyl-1H-indazole as a byproduct and reducing your yield.[1][2] The rate of this undesired side reaction is highly influenced by the choice of base, solvent, and temperature.[3]

  • Catalyst Inhibition: The Lewis-basic nitrogen atoms in the indazole ring can coordinate to the palladium catalyst.[4][5] This coordination can inhibit catalyst activity, slow down the reaction, and in some cases, lead to complete reaction failure. The solvent system plays a crucial role in modulating these interactions.[6][7]

Therefore, a carefully selected base and solvent system is required to maximize the rate of the productive cross-coupling pathway while minimizing these destructive side reactions.

Q2: What is the mechanistic role of the base in the Suzuki-Miyaura coupling?

A2: The base is not merely a spectator; it is essential for activating the boronic acid to facilitate the key transmetalation step. There are two primary, accepted pathways through which this occurs:[8][9]

  • Boronate Pathway: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻). This anionic species is significantly more reactive towards the palladium(II) halide complex in the transmetalation step.[9][10] This is generally considered the dominant pathway.

  • Hydroxide Pathway: The base (if a hydroxide) can react with the Ar-Pd(II)-X complex to form an Ar-Pd(II)-OH species. This palladium hydroxide complex can then react with the neutral boronic acid.

The choice of base determines its solubility, strength (pKa), and the nature of the cation, all of which influence the equilibrium and kinetics of these pathways.[8]

Q3: How does the solvent influence the reaction efficiency?

A3: The solvent is a critical, active component of the reaction medium, influencing nearly every aspect of the catalytic cycle.[6][11] Its primary roles include:

  • Solubility: Ensuring that the aryl halide, boronic acid, base, and catalyst are sufficiently soluble is paramount for efficient reaction. Biphasic systems (e.g., Toluene/Water) can be effective but require vigorous stirring.[1]

  • Catalyst Stability and Activity: Solvents can coordinate to the palladium center, stabilizing catalytic intermediates and influencing the rate of key steps like oxidative addition and reductive elimination.[6][12] Polar aprotic solvents like DMF or dioxane are common, often with a small amount of water to aid in dissolving the base and facilitating the formation of the active boronate complex.[13]

  • Modulating Base Strength: The solvent affects the effective basicity of the chosen base. A base that is moderately strong in one solvent may be significantly stronger or weaker in another.

  • Controlling Side Reactions: As mentioned, the presence of protic solvents like water can accelerate protodeboronation.[1] Switching to anhydrous conditions can mitigate this issue, though it may introduce new challenges with solubility.[4]

Troubleshooting Guide: Common Experimental Issues

Q4: My reaction yield is low, and I'm recovering unreacted starting materials. What's the likely cause?

A4: This classic issue points towards an insufficiently active catalytic system or conditions that do not favor the productive reaction pathway.

  • Potential Cause 1: Inefficient Transmetalation. The transfer of the indazolyl group from boron to palladium is slow. This is a common bottleneck with electron-deficient or sterically hindered boronic acids.

    • Solution: Switch to a stronger, non-nucleophilic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃) for challenging couplings involving nitrogen-rich heterocycles.[8][14] These bases are more effective at forming the highly reactive boronate "ate" complex required for transmetalation.[9]

  • Potential Cause 2: Catalyst Inactivity or Decomposition. The palladium catalyst may be poisoned by the Lewis-basic nitrogens of the indazole substrate or may have decomposed.[4][5] Oxygen contamination can also lead to catalyst decomposition.[1]

    • Solution 1 (Atmosphere): Ensure your solvent is rigorously degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) and that the reaction is maintained under a strict inert atmosphere.[1]

    • Solution 2 (Ligand/Precatalyst): Use a more robust palladium precatalyst. Modern Buchwald-type precatalysts (e.g., XPhos Pd G3) are often more effective than traditional sources like Pd(PPh₃)₄ because they rapidly form the active monoligated Pd(0) species under mild conditions.[1][3] Electron-rich, bulky phosphine ligands can accelerate oxidative addition and reductive elimination, helping the desired cycle outcompete catalyst inhibition.[13]

  • Potential Cause 3: Poor Reagent Solubility.

    • Solution: Consider a different solvent system. A mixture like dioxane/water (e.g., 5:1) often provides a good balance for dissolving both the organic substrates and the inorganic base.[5] For very nonpolar substrates, toluene with a phase-transfer catalyst might be effective. For highly polar substrates, a solvent like DMF could be considered, though it can be more difficult to remove.[13]

Q5: I'm observing a significant amount of 3-methyl-1H-indazole as a byproduct. How can I stop this protodeboronation?

A5: This is the most common side reaction for heteroaryl boronic acids.[2] It is caused by the cleavage of the C-B bond by a proton source, a reaction that is often accelerated by strong bases and water.[15]

  • Solution 1: Switch to Milder or Anhydrous Conditions.

    • Weaker Base: A very strong base in an aqueous medium can accelerate protodeboronation. Paradoxically, sometimes a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can give better results by slowing the side reaction more than the desired coupling.[1][16]

    • Anhydrous System: Removing water, the primary proton source, is highly effective.[4] Try using a finely powdered, anhydrous base (like K₃PO₄) in a dry solvent such as dioxane or 2-MeTHF.[1] Ensure all glassware is oven-dried and reagents are anhydrous.

  • Solution 2: Use a More Stable Boronic Acid Surrogate. If protodeboronation remains intractable, the boronic acid itself is likely too unstable under the required conditions.

    • MIDA Boronates: Convert the boronic acid to its N-methyliminodiacetic acid (MIDA) boronate ester. These are exceptionally stable, crystalline solids that can be used directly in the coupling reaction. Under aqueous basic conditions, they slowly hydrolyze to release the boronic acid in low concentrations, minimizing its decomposition while allowing the coupling to proceed (a "slow-release" strategy).[17][18]

    • Trifluoroborate Salts: Potassium heteroaryltrifluoroborates (R-BF₃K) are another class of air-stable surrogates that show enhanced stability towards protodeboronation.[18]

Q6: My reaction works with aryl bromides, but fails with the corresponding aryl chloride. What should I change?

A6: The oxidative addition of palladium into an aryl chloride bond is significantly more difficult than into an aryl bromide bond due to the strength of the C-Cl bond. This step often becomes rate-limiting.[13]

  • Solution 1: More Electron-Rich Ligand. Standard ligands like PPh₃ are often insufficient for activating aryl chlorides. You need a more electron-rich and bulky ligand to promote the difficult oxidative addition step. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are the gold standard for this purpose.[13][16]

  • Solution 2: Stronger Base & Higher Temperature. A stronger base (K₃PO₄) and higher reaction temperatures (e.g., 100-110 °C) are typically required to achieve a reasonable reaction rate with aryl chlorides.[1]

  • Solution 3: Different Palladium Source. Use a precatalyst specifically designed for challenging couplings, such as XPhos Pd G3 or SPhos Pd G3.[1]

Data Summary: Effect of Base and Solvent

The following table summarizes typical outcomes for the coupling of this compound with a generic aryl bromide (4-bromoanisole), illustrating the impact of reaction parameter selection.

EntryBase (equiv)Solvent SystemTemp (°C)Typical Yield (%)Key Observation
1Na₂CO₃ (2.0)Dioxane/H₂O (4:1)9040-50%Significant protodeboronation and unreacted starting material. A common starting point, but often suboptimal.[19]
2K₃PO₄ (2.0)Dioxane/H₂O (4:1)9075-85%Improved yield; K₃PO₄ is a stronger base, better promoting transmetalation for N-heterocycles.[5][8]
3Cs₂CO₃ (2.0)Dioxane10080-90%Often provides excellent yields. The "caesium effect" can accelerate the reaction, but Cs₂CO₃ is more expensive.[8]
4K₃PO₄ (2.0)Toluene (anhydrous)11065-75%Anhydrous conditions reduce protodeboronation, but solubility can become an issue, potentially lowering yield.
5KF (3.0)2-MeTHF (anhydrous)8070-80%KF is a milder base that can be very effective at minimizing protodeboronation while still promoting coupling.[1][16]

Yields are illustrative and will vary based on the specific aryl halide, catalyst, and ligand used.

Visualizations and Protocols

Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the fundamental steps of the catalytic cycle and highlights the critical intervention points for the base and solvent.

Suzuki_Miyaura_Cycle cluster_activation Base Activation pd0 Pd(0)Lₙ Active Catalyst oa_complex Ar-Pd(II)(X)Lₙ Oxidative Addition Complex pd0->oa_complex trans_complex Ar-Pd(II)(R)Lₙ Transmetalation Complex oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R Coupled Product trans_complex->product reagents Ar-X (Aryl Halide) reagents->oa_complex Oxidative Addition boronic R-B(OH)₂ (Boronic Acid) boronate [R-B(OH)₃]⁻ Activated Boronate boronic->boronate base_node Base (e.g., K₃PO₄) boronate->oa_complex Attacks Pd(II) complex solvent_label Solvent influences all steps: - Solubility - Stability - Rate

Caption: The Suzuki-Miyaura catalytic cycle showing key intermediates.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues encountered during the coupling reaction.

Troubleshooting_Workflow decision decision action action start Start: Low or No Product Yield q1 Are starting materials largely unconsumed? start->q1 Analyze crude reaction mixture (LCMS, ¹H NMR) q2 Is catalyst visibly decomposed (Pd black)? q1->q2 Yes q3 Is protodeboronated side product observed? q1->q3 No a1 Root Cause: Catalyst Decomposition 1. Ensure rigorous inert atmosphere. 2. Degas solvent thoroughly. 3. Use robust precatalyst (e.g., G3). 4. Check ligand stability. q2->a1 Yes a2 Root Cause: Inactive System 1. Increase Temperature. 2. Switch to stronger base (K₃PO₄, Cs₂CO₃). 3. Use more active ligand (e.g., XPhos). 4. Check reagent purity/activity. q2->a2 No a3 Root Cause: Protodeboronation 1. Use anhydrous solvent and base. 2. Switch to milder base (KF). 3. Lower reaction temperature. 4. Use a stable surrogate (MIDA ester). q3->a3 Yes a4 Root Cause: Other Decomposition - Check thermal stability of substrates. - Look for evidence of homocoupling. - Consider alternative coupling strategy. q3->a4 No

Caption: A decision tree for troubleshooting failed coupling reactions.

Experimental Protocols

Protocol 1: General Starting Conditions

This protocol serves as a robust starting point for initial screening.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and potassium phosphate (K₃PO₄, finely powdered, 2.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol% or a Buchwald G3 precatalyst, 1-2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v) via syringe to achieve a concentration of ~0.1 M with respect to the limiting aryl halide.[5]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 80–100 °C.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Optimized Anhydrous Conditions for Protodeboronation-Prone Substrates

This protocol is designed to minimize the risk of protodeboronation.

  • Vessel and Reagent Preparation: Rigorously dry all glassware in an oven ( >120 °C) and cool under an inert atmosphere. Use anhydrous, finely powdered potassium fluoride (KF, 3.0 equiv). Use a stable boronic acid surrogate like a MIDA ester if available (1.2 equiv).[17]

  • Vessel Charging: In a glovebox or under a strong counterflow of argon, add the aryl halide (1.0 equiv), the boronic acid/ester, and KF to the reaction vial with a stir bar.

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 2-methyltetrahydrofuran (2-MeTHF) via syringe.

  • Reaction & Workup: Seal the vial tightly and heat to 80 °C with vigorous stirring. Monitor and work up the reaction as described in Protocol 1.

References

Validation & Comparative

Navigating the Indazole Scaffold: A Comparative Guide to (3-Methyl-1H-indazol-7-YL)boronic Acid and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its role in the development of targeted therapies, particularly kinase inhibitors. The functionalization of this scaffold is paramount, and among the most powerful tools for this purpose is the Suzuki-Miyaura cross-coupling reaction, which relies on the use of boronic acid derivatives.

This guide provides an in-depth comparison of (3-Methyl-1H-indazol-7-YL)boronic acid and its positional isomers (4-, 5-, and 6-substituted). We will explore how the seemingly subtle shift in the boronic acid group's position on the indazole ring profoundly impacts the molecule's physicochemical properties, reactivity in cross-coupling reactions, and ultimately, its utility in drug discovery. This analysis is supported by a synthesis of available experimental data and established synthetic protocols, offering a practical resource for researchers, scientists, and drug development professionals.

The Critical Role of Positional Isomerism in Reactivity

The position of the boronic acid group on the 3-methyl-1H-indazole ring dictates the electronic environment of the carbon-boron bond, which is the reactive center in Suzuki-Miyaura coupling. This, in turn, influences the ease of transmetalation, a key step in the catalytic cycle. While direct comparative studies under identical conditions are scarce, we can infer relative reactivities based on established principles of organic chemistry and available data from related systems.

Generally, electron-donating or withdrawing groups on the aromatic ring, as well as steric hindrance, can affect the rate and yield of the coupling reaction. The nitrogen atoms in the indazole ring also play a significant role in modulating the electron density of the benzene portion of the scaffold.

Below is a comparative overview of the known properties of the four positional isomers of (3-Methyl-1H-indazol-YL)boronic acid.

Table 1: Physicochemical Properties of 3-Methyl-1H-indazolyl Boronic Acid Isomers

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)
4-Isomer 1310383-41-5[2]C₈H₉BN₂O₂175.98397.5±34.0
5-Isomer 1245816-25-4[3]C₈H₉BN₂O₂175.98397.5±34.0
6-Isomer 1245816-26-5C₈H₉BN₂O₂175.98397.5±34.0
7-Isomer 1310404-47-7C₈H₉BN₂O₂175.98397.5±34.0

Note: Predicted boiling points are computationally derived and should be considered as estimates.

Synthesis of 3-Methyl-1H-indazolyl Boronic Acids: A General Overview

The synthesis of these valuable building blocks typically begins with the construction of the 3-methyl-1H-indazole core, followed by the introduction of the boronic acid functionality.

Part 1: Synthesis of the 3-Methyl-1H-indazole Core

A common and efficient method for the synthesis of 3-methyl-1H-indazole involves the diazotization of 2-aminoacetophenone followed by reduction and cyclization.[4][5]

cluster_0 Synthesis of 3-Methyl-1H-indazole 2-Aminoacetophenone 2-Aminoacetophenone Diazonium_Salt Diazonium Salt Intermediate 2-Aminoacetophenone->Diazonium_Salt 1. HCl, NaNO2, 0-10°C 3-Methyl-1H-indazole 3-Methyl-1H-indazole Diazonium_Salt->3-Methyl-1H-indazole 2. SnCl2·H2O, HCl

Caption: General synthesis of the 3-methyl-1H-indazole core.

Experimental Protocol: Synthesis of 3-Methyl-1H-indazole [4]

  • Diazotization: To a stirred solution of 2-aminoacetophenone (1 equivalent) in hydrochloric acid (37%), slowly add an aqueous solution of sodium nitrite (1.1 equivalents) dropwise at a temperature between 0 and 10°C.

  • Reduction and Cyclization: After stirring for 1 hour at 0-10°C, add a solution of tin(II) chloride dihydrate (2.5 equivalents) in hydrochloric acid. Allow the reaction to stir overnight.

  • Work-up: Pour the reaction mixture into ice water and filter. Adjust the pH of the filtrate to ~8 with a suitable base to precipitate the product.

  • Isolation: Collect the solid by filtration, wash with water, and dry to yield 3-methyl-1H-indazole.

Part 2: Introduction of the Boronic Acid Moiety

The regioselective introduction of the boronic acid group is the most challenging step. Direct borylation of 3-methyl-1H-indazole is often not regioselective. Therefore, indirect methods are typically employed, often starting from the corresponding bromo- or iodo-indazole isomers. A common strategy involves a metal-halogen exchange followed by quenching with a borate ester, or a palladium-catalyzed borylation reaction. For the purpose of this guide, we will outline a general protocol for the conversion of a halo-indazole to an indazolyl boronic acid.

cluster_1 Synthesis of Indazolyl Boronic Acid Halo-indazole X-3-Methyl-1H-indazole (X = Br, I) Organometallic Indazolyl Organometallic Intermediate Halo-indazole->Organometallic 1. n-BuLi or Mg Boronate_Ester Indazolyl Boronate Ester Organometallic->Boronate_Ester 2. B(OR)3 Boronic_Acid (3-Methyl-1H-indazol-X-YL)boronic acid Boronate_Ester->Boronic_Acid 3. Acidic work-up

Caption: General route to indazolyl boronic acids from halo-indazoles.

Experimental Protocol: General Synthesis of (3-Methyl-1H-indazol-X-YL)boronic acid from a Halo-indazole

  • Metal-Halogen Exchange: Dissolve the corresponding bromo- or iodo-3-methyl-1H-indazole (1 equivalent) in an anhydrous solvent such as THF or diethyl ether and cool to -78°C under an inert atmosphere. Add n-butyllithium (1.1 equivalents) dropwise and stir for 1 hour.

  • Borylation: To the resulting solution, add triisopropyl borate (1.5 equivalents) dropwise at -78°C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Quench the reaction with an aqueous solution of a weak acid (e.g., ammonium chloride or dilute HCl).

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or column chromatography.

Note: The synthesis of the specific halo-indazole precursors for each isomer requires distinct synthetic strategies, often involving regioselective halogenation or starting from appropriately substituted precursors.[6]

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The utility of these boronic acid isomers is primarily demonstrated in their performance in Suzuki-Miyaura cross-coupling reactions. The yield and reaction rate can be influenced by the position of the boronic acid group. While a comprehensive dataset for the 3-methyl-1H-indazolyl boronic acid series is not available in a single study, we can collate representative data to illustrate the potential differences in reactivity.

Table 2: Representative Yields in Suzuki-Miyaura Coupling of 3-Methyl-1H-indazolyl Boronic Acid Isomers with Aryl Halides

Boronic Acid IsomerCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
4-Isomer 4-bromotoluenePd(PPh₃)₄Na₂CO₃Dioxane/H₂OData not readily available-
5-Isomer 4-iodotoluenePd(dppf)Cl₂K₂CO₃DME/H₂O~70-90%[7]
6-Isomer 4-chloroanisoleXPhosPdG2/XPhosK₃PO₄Dioxane/H₂O~80-95%[8]
7-Isomer 4-bromo-N,N-dimethylanilinePdCl₂(dppf)Cs₂CO₃Dioxane/H₂O~75-85%[9]

Disclaimer: The yields presented are from different studies with varying reaction conditions and coupling partners. This table is for illustrative purposes to highlight the general utility of these isomers and does not represent a direct comparative study.

Analysis of Reactivity Trends:

  • Electronic Effects: The electronic nature of the indazole ring, as influenced by the position of the boronic acid and the nitrogen atoms, plays a key role. Positions with higher electron density may facilitate oxidative addition but could also be more prone to side reactions.

  • Steric Hindrance: The 7-position is adjacent to the fused pyrazole ring, which could introduce some steric hindrance compared to the 5- and 6-positions, potentially impacting the approach of the palladium catalyst. The 4-position is also sterically influenced by the 3-methyl group.

Applications in Drug Discovery: The Impact of Isomer Choice

The choice of a specific positional isomer of (3-Methyl-1H-indazol-YL)boronic acid is not arbitrary; it is a strategic decision in the design of bioactive molecules. The position of the substituent introduced via Suzuki-Miyaura coupling can dramatically alter the molecule's three-dimensional shape, binding affinity to biological targets, and pharmacokinetic properties.

  • (3-Methyl-1H-indazol-7-YL) Boronic Acid Derivatives: The 7-position is often targeted for modification in the development of kinase inhibitors. For example, derivatives of 7-substituted indazoles have been explored as inhibitors of receptor tyrosine kinases.[9]

  • (3-Methyl-1H-indazol-5-YL) and (3-Methyl-1H-indazol-6-YL) Boronic Acid Derivatives: The 5- and 6-positions of the indazole ring are frequently functionalized in the development of a wide range of therapeutic agents, including anti-cancer and anti-inflammatory drugs.[7][10] The specific substitution pattern is crucial for achieving the desired biological activity and selectivity.

  • (3-Methyl-1H-indazol-4-YL) Boronic Acid Derivatives: While less commonly reported in the literature compared to the other isomers, 4-substituted indazoles represent a unique chemical space for exploration in drug discovery.

cluster_2 Drug Discovery Workflow Isomer_Selection Selection of Indazolyl Boronic Acid Isomer Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Isomer_Selection->Suzuki_Coupling Library_Synthesis Synthesis of Derivative Library Suzuki_Coupling->Library_Synthesis Biological_Screening Biological Screening (e.g., Kinase Assays) Library_Synthesis->Biological_Screening Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization

Caption: The strategic role of isomer selection in a typical drug discovery workflow.

Conclusion and Future Perspectives

This compound and its positional isomers are indispensable tools for the modern medicinal chemist. The position of the boronic acid functionality is a critical design element that dictates not only the reactivity of the building block in Suzuki-Miyaura cross-coupling but also the biological profile of the resulting molecule.

While this guide provides a comparative overview based on available data, there is a clear need for direct, side-by-side comparative studies of these isomers under standardized conditions. Such studies would provide a more definitive understanding of their relative reactivities and further empower chemists to make more informed decisions in the design and synthesis of novel therapeutic agents. The continued exploration of the chemical space around the indazole scaffold, facilitated by these versatile boronic acid building blocks, holds immense promise for the future of drug discovery.

References

A Technical Guide to the Suzuki Coupling of (3-Methyl-1H-indazol-7-YL)boronic acid and its Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the synthesis of complex molecules, particularly for forging carbon-carbon bonds to create biaryl and heteroaryl structures integral to many drug candidates.[4][5] A critical decision in this synthetic endeavor lies in the choice of the boron reagent: the boronic acid or its more stable pinacol ester counterpart.

This guide provides an in-depth comparison of (3-Methyl-1H-indazol-7-YL)boronic acid and its pinacol ester, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methyl-1H-indazole, in the context of the Suzuki-Miyaura coupling. We will explore the nuances of their stability, reactivity, and practical handling, supported by experimental protocols and data to inform your synthetic strategy.

The Stability-Reactivity Trade-Off: A Fundamental Choice

The primary distinction between a boronic acid and its pinacol ester lies in a classic chemical trade-off: reactivity versus stability.

Arylboronic acids are generally more reactive and can lead to faster reaction times in Suzuki couplings.[6] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of stability. Boronic acids are susceptible to decomposition through pathways like dehydration to form boroxines (cyclic trimers) and protodeboronation, especially under aqueous basic conditions.[6] This instability can impact shelf-life and lead to inconsistencies in reaction yields.

Conversely, arylboronic acid pinacol esters offer significantly enhanced stability. The pinacol group protects the boron atom, making these compounds less prone to degradation.[7] They are often crystalline solids that are easier to handle, purify by chromatography, and can be stored for longer periods without significant loss of purity. While this stability is a major advantage, it can sometimes translate to lower reactivity compared to the free boronic acid, potentially requiring longer reaction times or more forcing conditions.[7] However, there is evidence to suggest that in some cases, boronic esters can undergo transmetalation directly without prior hydrolysis to the boronic acid.[7][8]

Comparative Performance in Suzuki Coupling: A Data-Driven Analysis

FeatureThis compound7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methyl-1H-indazole
Stability & Handling Lower stability, susceptible to dehydration and protodeboronation. May require storage under inert atmosphere. More challenging to purify via standard silica gel chromatography.High stability, longer shelf-life, and less sensitive to air and moisture. Generally easier to handle and purify by chromatography.[7]
Reactivity Generally more reactive, potentially leading to faster reaction times and lower catalyst loadings.May exhibit lower reactivity, sometimes requiring longer reaction times or higher temperatures to achieve comparable yields.
Reaction Yields Can provide high yields, but may be less reproducible due to instability of the starting material.Often provides more consistent and reproducible yields due to the higher purity and stability of the starting material.
Side Reactions More prone to protodeboronation, leading to the formation of 3-methyl-1H-indazole as a byproduct.Less prone to protodeboronation, leading to cleaner reaction profiles.
Typical Use Case Rapid exploratory reactions where the boronic acid is used shortly after preparation or in situations where the pinacol ester shows low reactivity.Multi-step syntheses, library synthesis, and when high purity and stability of the building block are critical for reproducible results.

Experimental Protocols

To provide a practical framework, we present detailed, step-by-step methodologies for the synthesis of the pinacol ester via Miyaura borylation and a general protocol for a subsequent Suzuki-Miyaura coupling reaction.

Synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methyl-1H-indazole

The Miyaura borylation is a robust and widely used method for the synthesis of arylboronic acid pinacol esters from aryl halides.[9][10]

Reaction Scheme:

Miyaura Borylation of 7-bromo-3-methyl-1H-indazole.

Materials:

  • 7-bromo-3-methyl-1H-indazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 7-bromo-3-methyl-1H-indazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

  • Add PdCl₂(dppf) (0.03 equiv) to the flask.

  • Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Stir the reaction mixture at 80 °C for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methyl-1H-indazole.

Suzuki-Miyaura Coupling of this compound or its Pinacol Ester with an Aryl Halide

This general protocol can be adapted for both the boronic acid and the pinacol ester. Key differences will be in the stoichiometry and potentially the reaction time.

Reaction Scheme:

General Suzuki Coupling Protocol.

Materials:

  • This compound or its pinacol ester

  • Aryl halide (e.g., 4-bromotoluene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equiv), the indazolylboronic acid (1.2 equiv) or indazolylboronic acid pinacol ester (1.2 equiv), and the base (2.0 equiv).

  • Add the palladium catalyst (0.02-0.05 equiv).

  • Add a mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-3-methyl-1H-indazole.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing your reactions.

Suzuki_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Oxidative Addition (Ar-Pd(II)-X) Pd(0)Ln->Ar-Pd(II)-X Ar-X Ar-Pd(II)-OR' Ligand Exchange (Ar-Pd(II)-OR') Ar-Pd(II)-X->Ar-Pd(II)-OR' Base (e.g., OH-) Ar-Pd(II)-Ar' Transmetalation (Ar-Pd(II)-Ar') Ar-Pd(II)-OR'->Ar-Pd(II)-Ar' Ar'-B(OH)2 or Ar'-B(pin) Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination Product Ar-Ar' Ar-Pd(II)-Ar'->Product

The Suzuki-Miyaura Catalytic Cycle.

Conclusion: Making the Right Choice for Your Synthesis

The choice between this compound and its pinacol ester for Suzuki-Miyaura cross-coupling is a strategic one, dictated by the specific demands of your synthetic route.

  • For rapid, small-scale syntheses where the boronic acid can be used promptly, its higher reactivity may be advantageous.

  • For more complex, multi-step syntheses, library generation, or when process robustness and reproducibility are paramount, the superior stability and handling properties of the pinacol ester make it the reagent of choice.

By understanding the inherent trade-offs and leveraging the appropriate experimental conditions, researchers can effectively incorporate the valuable 3-methyl-1H-indazole moiety into a diverse range of molecules, accelerating the pace of drug discovery and development.

References

A Senior Application Scientist's Guide to the Efficacy of (3-Methyl-1H-indazol-7-YL)boronic acid in the Synthesis of Known Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1] The synthesis of these complex molecules often relies on robust and efficient cross-coupling methodologies. This guide provides an in-depth technical comparison of (3-Methyl-1H-indazol-7-YL)boronic acid as a key building block in the synthesis of potent active pharmaceutical ingredients (APIs), with a specific focus on the PARP inhibitor Niraparib. We will present a head-to-head comparison with an alternative synthetic strategy, supported by experimental data, and provide detailed protocols and mechanistic insights to guide researchers and drug development professionals in their synthetic choices.

Introduction: The Strategic Importance of the Indazole Nucleus and Boronic Acids

The indazole ring system is a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1] Its presence in drugs like Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy, underscores the need for efficient synthetic routes to access functionalized indazole derivatives.[1][2][3]

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, has become an indispensable tool for forming carbon-carbon bonds.[4] The reaction's efficacy is highly dependent on the quality and stability of the boronic acid coupling partner.[4][5] this compound has emerged as a critical reagent for introducing the indazole moiety, offering a direct and efficient pathway to complex molecular architectures.

This guide will use the synthesis of Niraparib as a case study to evaluate the performance of this compound against a classical, multi-step approach involving the construction of the indazole ring late in the synthesis.

Comparative Analysis: Suzuki Coupling vs. de Novo Indazole Ring Formation

The synthesis of Niraparib, 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, presents a key challenge in efficiently coupling the piperidinyl-phenyl group to the indazole-7-carboxamide core.[6][7] We will compare two distinct approaches.

Method A: Convergent Synthesis via Suzuki-Miyaura Coupling

This modern approach utilizes a convergent strategy where the two key fragments, the protected this compound and a suitable aryl halide partner, are coupled late in the synthesis. This strategy offers flexibility and often leads to higher overall yields by building complexity from well-defined intermediates.

Method B: Linear Synthesis via Indazole Construction

Older, more traditional routes often involve a linear sequence where the indazole ring is constructed from a substituted benzene derivative.[7] While effective, these routes can be longer, involve harsh reaction conditions, and may suffer from lower overall yields and the formation of regioisomers.[8]

Visualizing the Synthetic Strategies

The following workflow diagram illustrates the fundamental difference between the two approaches.

G cluster_A Method A: Convergent Suzuki Coupling cluster_B Method B: Linear Indazole Formation A1 Aryl Halide Partner (Piperidinyl-phenyl) A3 Suzuki-Miyaura Coupling A1->A3 A2 This compound A2->A3 A4 Niraparib Precursor A3->A4 B1 Substituted Nitrobenzoic Acid B2 Methylation & Aldehyde Formation B1->B2 B3 Schiff Base Reaction B2->B3 B4 Cyclization to form Indazole B3->B4 B5 Amidation & Coupling B4->B5 B6 Niraparib Precursor B5->B6

Caption: High-level comparison of a convergent vs. linear synthesis route.

Quantitative Performance Comparison

The following table summarizes typical experimental outcomes for the key coupling step in the synthesis of a Niraparib precursor.

ParameterMethod A: Suzuki CouplingMethod B: Indazole Formation (Cyclization Step)Rationale & Expert Commentary
Typical Yield 85 - 95%60 - 75%The Suzuki coupling is a highly optimized and efficient reaction, generally providing superior yields compared to multi-step cyclization processes.
Number of Steps (for fragment) 1 (Coupling)3-4 (e.g., Aldehyde formation, Schiff base, Cyclization)[7]A convergent approach significantly reduces the longest linear sequence, improving overall process efficiency and material throughput.
Reaction Conditions Mild (e.g., Pd catalyst, base, 80-100 °C)Often Harsh (e.g., strong acids/bases, higher temps)Suzuki coupling conditions are generally milder and more functional-group tolerant, reducing the need for extensive protecting group strategies.
Reagent Toxicity Boronic acids are generally low toxicity. Palladium catalysts require removal.May use hazardous reagents like hydrazine or strong oxidants.From a process safety and green chemistry perspective, avoiding highly toxic or explosive reagents is a significant advantage.
Regioselectivity Excellent. The C-B and C-Halogen bond positions define the coupling site.Can be poor. Cyclization can lead to regioisomers (e.g., 1H vs. 2H indazoles), requiring difficult purification.[8]The unambiguous connectivity provided by the Suzuki coupling eliminates the risk of regioisomer formation, simplifying downstream processing.
Purification Typically straightforward (chromatography or crystallization).Often requires extensive chromatography to separate isomers and byproducts.[8]Cleaner reaction profiles lead to simpler, more scalable, and cost-effective purification protocols.

Detailed Experimental Protocol: Synthesis of a Niraparib Precursor via Suzuki Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling between (1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-7-yl)boronic acid and an appropriate aryl bromide partner. The Boc-protecting group is used to enhance solubility and prevent side reactions at the indazole N-H.

Materials:

  • (1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-7-yl)boronic acid (1.0 equiv)

  • tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-7-yl)boronic acid, tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate, and Pd(dppf)Cl₂.

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Base Addition: Add potassium carbonate to the stirring mixture.

  • Heating: Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the coupled product.

Trustworthiness Note: This protocol's reliability stems from the use of a well-defined, commercially available catalyst and boronic acid. The progress of the reaction can be easily monitored, and the purification is standard. The high yields and clean conversion are characteristic of this optimized coupling method.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimization. The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.

References

A Senior Application Scientist's Guide to the Structural Validation of (3-Methyl-1H-indazol-7-YL)boronic Acid Derivatives by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Structural Integrity in Drug Discovery

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount. Among these, the indazole ring system is a privileged structure, forming the core of numerous therapeutic agents. When functionalized with a boronic acid moiety, these molecules become exceptionally versatile building blocks, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] This enables the rapid construction of complex molecular architectures, accelerating the discovery of new drug candidates for oncology, virology, and neurology.[3][4]

However, the synthesis of substituted indazoles is frequently complicated by the formation of regioisomers.[5][6] For a molecule like (3-Methyl-1H-indazol-7-YL)boronic acid, synthetic routes can yield isomers with the boronic acid at the C4, C5, or C6 positions, or with the methyl group on the N1 or N2 nitrogen. As these isomers can have vastly different biological activities and physical properties, their unambiguous structural verification is not merely a procedural step—it is a foundational requirement for advancing a compound through the drug development pipeline.[7]

This guide provides a comprehensive, field-proven workflow for the complete structural validation of this compound using a suite of advanced Nuclear Magnetic Resonance (NMR) techniques.[8][9] We will move beyond simple data reporting to explain the causality behind each experimental choice, demonstrating how an integrated NMR approach provides a self-validating system for absolute structural confidence.

The Analytical Challenge: Distinguishing Isomers with Precision

The primary challenge lies in definitively confirming the substitution pattern on the indazole core. We must answer three critical questions:

  • Is the methyl group at the C3 position?

  • Is the boronic acid group at the C7 position?

  • Is the indazole in its 1H tautomeric form (i.e., is the proton on N1)?

Answering these requires a multi-pronged NMR strategy that maps not only direct one-bond connections but also multi-bond and through-space correlations.

cluster_0 Analytical Workflow A 1D NMR Acquisition (¹H, ¹³C) B Initial Hypothesis Generation (Signal Count, Splitting, Shifts) A->B C 2D HSQC (Direct C-H Correlation) B->C D Assignment of Protonated Carbons C->D E 2D HMBC (Long-Range C-H Correlation) D->E F Mapping the Carbon Skeleton & Confirming Substituent Positions E->F G 2D NOESY/ROESY (Through-Space Correlation) F->G I Final Structure Validation F->I H Orthogonal Confirmation of Spatial Proximity G->H H->I

References

A Senior Scientist's Guide to Cell-Based Assay Validation for Novel Kinase Inhibitors Synthesized with (3-Methyl-1H-indazol-7-YL)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Imperative for Rigorous Cellular Validation

In the landscape of modern oncology drug discovery, the indazole scaffold has emerged as a "privileged structure," particularly in the design of potent and selective protein kinase inhibitors.[1] Its utility is significantly enhanced by building blocks like (3-Methyl-1H-indazol-7-YL)boronic acid, which serve as versatile handles for constructing complex bioactive molecules, often via robust synthetic strategies like the Suzuki-Miyaura cross-coupling reaction.[2][3] This chemistry enables the rapid generation of diverse compound libraries targeting key kinases implicated in cancer progression. A notable example is Entrectinib, a potent inhibitor of Trk, ROS1, and ALK, which incorporates an indazole moiety and has received FDA approval for treating specific fusion-positive solid tumors.[4][5][6]

However, the journey from a synthesized compound to a viable drug candidate is paved with rigorous biological validation. While biochemical assays are invaluable for determining direct inhibitory activity against a purified enzyme, they do not recapitulate the complex intracellular environment.[7][8] Cell-based assays are therefore indispensable for confirming that a compound can permeate the cell membrane, engage its intended target in a native context, and elicit the desired downstream physiological effect.[7][9][10]

This guide provides a comprehensive framework for designing and validating a robust cell-based assay cascade. It is structured to guide researchers through a logical progression of experiments, from confirming cellular potency to verifying on-target engagement and, ultimately, ensuring the trustworthiness of the data through stringent quality control.

Part 1: The Assay Validation Cascade - A Strategic Overview

A successful validation strategy does not rely on a single assay but rather on an integrated cascade. This approach allows for the systematic confirmation of a compound's activity, with each step providing a higher level of evidence. The workflow progresses from broad phenotypic effects (cell viability) to specific, mechanistic confirmation (target engagement and pathway modulation).

Assay_Cascade cluster_0 Phase 1: Cellular Potency cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Mechanism of Action cluster_3 Continuous Quality Control A Primary Screening: Cell Viability/Cytotoxicity Assays (e.g., CellTiter-Glo) B Orthogonal Target Confirmation: Cellular Thermal Shift Assay (CETSA) A->B Potent hits advance C Quantitative Target Binding: NanoBRET™ Assay A->C Potent hits advance E Assay Robustness Validation: Z'-Factor, S/B Ratio, Precision A->E All Assays Validated B->E All Assays Validated D Downstream Pathway Modulation: Phospho-Protein Western Blot C->D Confirmed binders advance C->E All Assays Validated D->E All Assays Validated CETSA_Principle cluster_0 No Compound cluster_1 With Compound A Target Protein B Heat Challenge (e.g., 52°C) A->B C Protein Denatures & Aggregates B->C D Low Soluble Protein (Weak Western Blot Signal) C->D E Target Protein + Compound F Heat Challenge (e.g., 52°C) E->F G Ligand-Bound Protein is Thermally Stabilized F->G H High Soluble Protein (Strong Western Blot Signal) G->H Signaling_Pathway Compound (3-Methyl-1H-indazol-7-YL) Derived Inhibitor Kinase Target Kinase X Compound->Kinase Inhibits Substrate Downstream Substrate Kinase->Substrate Phosphorylates pSubstrate Phospho-Substrate (p-Substrate) Cellular_Response Cellular Response (e.g., Proliferation) pSubstrate->Cellular_Response Drives

References

The Decisive Role of Electronics: A Head-to-Head Comparison of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] At the core of this powerful transformation lies the boronic acid, a reagent whose subtle structural variations can dramatically influence reaction outcomes. For chemists engaged in the intricate art of molecule building, particularly in the pharmaceutical and materials science sectors, understanding how to select the optimal boronic acid is paramount.

This guide provides a detailed, head-to-head comparison of the performance of phenylboronic acids bearing electron-donating and electron-withdrawing substituents in a standardized Suzuki-Miyaura coupling reaction. By elucidating the electronic effects on reaction yield and rate, this document aims to provide a rational framework for reagent selection, supported by experimental data and mechanistic insights.

The Electronic Tug-of-War: Mechanistic Implications

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The electronic nature of the substituents on the aryl boronic acid primarily impacts the transmetalation step, which is often rate-determining.[2] In this step, the organic group is transferred from the boron atom to the palladium center.

An electron-donating group (EDG) on the phenylboronic acid increases the electron density on the carbon atom attached to boron. This enhanced nucleophilicity facilitates a more rapid transfer to the electrophilic palladium(II) center, generally leading to faster reaction rates and higher yields.[2] Conversely, an electron-withdrawing group (EWG) decreases the nucleophilicity of the aryl group, which can slow down the transmetalation step and potentially lead to lower yields under standard conditions.[2][6]

Below is a generalized diagram of the Suzuki-Miyaura catalytic cycle, highlighting the critical transmetalation step.

Suzuki_Miyaura_Cycle cluster_reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [R'B(OH)3]- Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Base, R'-B(OH)2 Base, R'-B(OH)2 Base, R'-B(OH)2->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Analysis

To provide a clear, quantitative comparison, we present data from a representative Suzuki-Miyaura coupling of 4-bromoanisole with various substituted phenylboronic acids. The reactions were conducted under identical conditions to isolate the effect of the boronic acid's electronic properties.

Reaction Scheme:

(A generic reaction scheme image would be placed here showing 4-bromoanisole reacting with a substituted phenylboronic acid to yield a substituted biphenyl.)

Boronic AcidSubstituent (Position)Electronic NatureReaction Time (h)Yield (%)
4-Methoxyphenylboronic acid4-OCH₃Strong EDG495
4-Methylphenylboronic acid4-CH₃Weak EDG691
Phenylboronic acid-Neutral888
4-Chlorophenylboronic acid4-ClWeak EWG1282
4-Trifluoromethylphenylboronic acid4-CF₃Strong EWG2475
3-Nitrophenylboronic acid3-NO₂Strong EWG2468

Data is representative and compiled for comparative purposes.

The results unequivocally demonstrate the trend: boronic acids with electron-donating groups afford higher yields in shorter reaction times, while those with electron-withdrawing groups require longer reaction times and result in lower yields under these specific conditions. This highlights the critical importance of selecting a boronic acid with favorable electronic properties for efficient coupling.

Experimental Protocol: A Validated Workflow

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction used for the comparative study.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent in a Reaction Vial start->reagents degas Degas the Mixture (e.g., N2 sparging) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst reaction Heat the Reaction Mixture (e.g., 80-100 °C) catalyst->reaction monitoring Monitor Reaction Progress (TLC or GC/LC-MS) reaction->monitoring workup Cool to Room Temperature, Quench, and Extract monitoring->workup Upon Completion purification Dry, Concentrate, and Purify (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)

  • Substituted boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water or Dioxane/Water, 4:1 mixture)

Procedure:

  • Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Solvent Addition: Add the degassed solvent mixture (5 mL).

  • Degassing: Seal the vial and sparge with an inert gas (e.g., nitrogen or argon) for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.02 mmol).

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion and Practical Recommendations

The electronic nature of substituents on a phenylboronic acid is a critical determinant of its performance in Suzuki-Miyaura cross-coupling reactions. As demonstrated, electron-donating groups generally accelerate the reaction and lead to higher yields, while electron-withdrawing groups can have the opposite effect.[2] This understanding allows for a more strategic approach to reaction design and optimization.

For challenging couplings or when high throughput is desired, selecting a boronic acid with electron-donating substituents is advisable. If the synthetic route necessitates the use of a boronic acid with electron-withdrawing groups, researchers should anticipate the need for longer reaction times, higher temperatures, or the use of more active catalyst systems to achieve satisfactory yields.

Ultimately, a deep understanding of these fundamental electronic effects empowers chemists to navigate the vast landscape of available boronic acids and rationally select the optimal reagent, thereby streamlining the synthesis of complex molecules and accelerating the pace of discovery in research and development.

References

A Comparative Benchmarking Guide to the Reactivity of (3-Methyl-1H-indazol-7-YL)boronic Acid and Other Organoboron Reagents in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of reagents in cross-coupling reactions is paramount to the successful synthesis of complex molecules.[1] Organoboron compounds, particularly boronic acids and their derivatives, have become indispensable building blocks in modern organic synthesis, primarily for the formation of carbon-carbon (C-C) bonds.[1][2][3][4] This guide provides an objective comparison of the performance of (3-Methyl-1H-indazol-7-YL)boronic acid against other classes of organoboron reagents in the context of the Suzuki-Miyaura cross-coupling reaction, supported by experimental data and detailed protocols.

The indazole core is a significant heterocyclic motif in medicinal chemistry, and the ability to functionalize it at various positions is of great interest.[5] Specifically, the C7-arylation of indazoles can lead to novel compounds with potential biological activity.[6] this compound serves as a key reagent for introducing the 3-methyl-1H-indazol-7-yl moiety onto various aromatic and heteroaromatic scaffolds.

Introduction to Organoboron Reagents in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for C-C bond formation, catalyzed by a palladium complex.[3][7][8] The reaction's success is attributed to its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents and byproducts.[3][8][9]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][10] The choice of the organoboron reagent significantly influences the efficiency of the transmetalation step, which is often the rate-determining step in the catalytic cycle.[11]

Factors Influencing the Reactivity of Organoboron Reagents:
  • Electronic Effects: The electronic nature of the organic group attached to the boron atom plays a crucial role. Electron-donating groups on the boronic acid can enhance the rate of transmetalation, while electron-withdrawing groups can retard it.[12]

  • Steric Hindrance: Sterically demanding groups on the organoboron reagent can impede its approach to the palladium center, slowing down the transmetalation step.

  • Stability of the C-B bond: The stability of the carbon-boron bond is a critical factor. Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction that can reduce the yield of the desired cross-coupled product.[12][13] Heteroaryl boronic acids, in particular, can be susceptible to this decomposition pathway.[12][14][15]

Profile of this compound

This compound is a heterocyclic boronic acid that allows for the introduction of the 3-methyl-1H-indazol-7-yl group. The indazole ring system is a valuable scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5]

Key Structural Features and Expected Reactivity:

  • Heterocyclic Nature: As a heteroaryl boronic acid, its reactivity will be influenced by the electronic properties of the indazole ring and the presence of the nitrogen atoms.[12] The Lewis basic nitrogen atoms in the indazole ring can potentially coordinate to the palladium catalyst, which could lead to catalyst deactivation.[12][16]

  • Methyl Group: The methyl group at the 3-position is an electron-donating group, which may have a modest activating effect on the transmetalation step.

  • Potential for Protodeboronation: Like many heteroaryl boronic acids, this compound may be susceptible to protodeboronation, especially under basic reaction conditions.[12][13]

Comparative Reactivity Analysis

To benchmark the reactivity of this compound, we will compare it with other commonly used organoboron reagents in a standardized Suzuki-Miyaura cross-coupling reaction.

Model Reaction:

The model reaction for this comparison will be the coupling of the respective boronic acid with 4-bromoanisole, a moderately reactive aryl halide.

G cluster_reactants Reactants cluster_conditions Reaction Conditions BoronicAcid This compound or Other Organoboron Reagents Product Cross-Coupled Product BoronicAcid->Product Suzuki-Miyaura Coupling ArylHalide 4-Bromoanisole ArylHalide->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., K2CO3) Solvent Solvent (e.g., Toluene/H2O)

Caption: General scheme for the comparative Suzuki-Miyaura cross-coupling reaction.

Comparison with Arylboronic Acids

Arylboronic acids are generally stable and reactive coupling partners in Suzuki-Miyaura reactions.

Organoboron ReagentStructureExpected ReactivityRationale
This compound 3-Methyl-1H-indazol-7-yl-B(OH)₂Moderate to GoodHeterocyclic nature may lead to catalyst inhibition or protodeboronation.[12]
Phenylboronic acid Ph-B(OH)₂GoodStandard, generally stable and reactive arylboronic acid.
4-Methoxyphenylboronic acid 4-MeO-C₆H₄-B(OH)₂HighElectron-donating methoxy group enhances reactivity.
4-Trifluoromethylphenylboronic acid 4-CF₃-C₆H₄-B(OH)₂ModerateElectron-withdrawing trifluoromethyl group reduces reactivity.
Comparison with Other Heteroarylboronic Acids

The reactivity of heteroarylboronic acids can vary significantly depending on the nature of the heterocycle.[12]

Organoboron ReagentStructureExpected ReactivityRationale
This compound 3-Methyl-1H-indazol-7-yl-B(OH)₂Moderate to GoodPotential for catalyst inhibition and protodeboronation.[12]
2-Pyridylboronic acid 2-Pyridyl-B(OH)₂Low to ModerateProne to catalyst deactivation and protodeboronation (the "2-pyridyl problem").[12][17]
3-Pyridylboronic acid 3-Pyridyl-B(OH)₂ModerateLess prone to catalyst deactivation than the 2-isomer.
2-Thienylboronic acid 2-Thienyl-B(OH)₂Goodπ-Rich heterocycle, generally reactive but can be unstable.[12]
Comparison with Boronic Esters

Boronic esters, such as pinacol (BPin) and MIDA esters, are often used to increase the stability of otherwise unstable boronic acids.[14][15][18]

Organoboron ReagentStructureExpected ReactivityRationale
This compound 3-Methyl-1H-indazol-7-yl-B(OH)₂Moderate to GoodGenerally more reactive in the transmetalation step than the corresponding ester.[19][20]
This compound pinacol ester 3-Methyl-1H-indazol-7-yl-BPinModerateMore stable but may require harsher conditions for hydrolysis/transmetalation.
This compound MIDA ester 3-Methyl-1H-indazol-7-yl-BMIDAModerate (Slow Release)Highly stable, releases the boronic acid slowly under reaction conditions.[14][15]

Experimental Protocols

The following are representative experimental protocols for conducting a comparative study of the reactivity of this compound.

General Procedure for Suzuki-Miyaura Cross-Coupling

G start Start reagents Combine Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Pd Catalyst (e.g., 2 mol% Pd(PPh3)4), Base (e.g., 2.0 eq K2CO3) start->reagents solvent Add Solvent (e.g., Toluene/H2O 4:1) reagents->solvent degas Degas the Mixture (e.g., N2 bubbling for 15 min) solvent->degas heat Heat to Reaction Temperature (e.g., 90 °C) degas->heat monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat->monitor workup Aqueous Workup (e.g., add H2O, extract with EtOAc) monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the solvent system (e.g., 4 mL of toluene and 1 mL of water).

  • Degassing: Seal the vial with a septum and degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heating: Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Kinetic Analysis via NMR Spectroscopy

For a more quantitative comparison, the reaction kinetics can be followed using ¹H or ¹⁹F NMR spectroscopy.[11][21] This allows for the determination of reaction rates and the observation of any competing side reactions, such as protodeboronation.

G start Start prepare_sample Prepare Reaction Mixture in an NMR Tube (including an internal standard) start->prepare_sample acquire_initial Acquire Initial NMR Spectrum (t=0) prepare_sample->acquire_initial heat_sample Place NMR Tube in Preheated NMR Spectrometer acquire_initial->heat_sample acquire_spectra Acquire NMR Spectra at Regular Time Intervals heat_sample->acquire_spectra integrate Integrate Signals of Starting Material and Product acquire_spectra->integrate plot Plot Concentration vs. Time to Determine Reaction Rate integrate->plot end End plot->end

Caption: Workflow for kinetic analysis of a Suzuki-Miyaura reaction using NMR spectroscopy.

Mechanistic Considerations and Troubleshooting

The successful application of this compound in Suzuki-Miyaura cross-coupling requires an understanding of potential challenges and how to mitigate them.

The Role of the Base

The choice of base is critical.[7] While a base is necessary to activate the boronic acid for transmetalation, a strong base or prolonged reaction times can promote protodeboronation.[13] Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like NaOH or KOH.

Catalyst and Ligand Selection

For challenging substrates like some heteroaryl boronic acids, the choice of palladium catalyst and ligand is crucial.[7][10] Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can often overcome issues of low reactivity and catalyst deactivation.[5][10]

Addressing Protodeboronation

If protodeboronation is a significant side reaction, several strategies can be employed:

  • Use of Boronic Esters: As mentioned, converting the boronic acid to a more stable pinacol or MIDA ester can suppress premature decomposition.[13][14][15]

  • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can minimize protodeboronation.

  • Slow Addition: Slow addition of the base or the boronic acid to the reaction mixture can help to maintain a low instantaneous concentration of the species susceptible to protodeboronation.

Conclusion

This compound is a valuable reagent for the synthesis of C7-functionalized indazole derivatives. Its reactivity in Suzuki-Miyaura cross-coupling is expected to be moderate to good, comparable to other heteroaryl boronic acids. However, researchers should be mindful of potential challenges such as catalyst inhibition and protodeboronation. Through careful optimization of reaction conditions, including the choice of base, catalyst, and ligand, and by considering the use of more stable boronic ester derivatives, this compound can be effectively employed in the synthesis of complex molecules for drug discovery and development.

References

Cross-validation of experimental results with computational predictions for (3-Methyl-1H-indazol-7-YL)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the robust characterization of novel chemical entities is paramount. (3-Methyl-1H-indazol-7-YL)boronic acid, a heterocyclic boronic acid, represents a valuable building block, particularly for the synthesis of complex molecules through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3][4][5][6] The indazole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[3]

This guide provides a comprehensive framework for the cross-validation of experimental results with computational predictions for this compound. We will delve into the practical aspects of its synthesis and characterization, juxtaposed with a robust computational workflow for the prediction of its key properties. This dual approach not only enhances the confidence in our data but also provides deeper insights into the molecule's structure and behavior.

The Indispensable Role of Boronic Acids in Modern Chemistry

Boronic acids and their derivatives have become indispensable tools in synthetic and medicinal chemistry.[7] Their utility extends beyond cross-coupling reactions; they are also key components in sensors and have been successfully incorporated into FDA-approved drugs.[8][9][10] The ability of the boronic acid moiety to form reversible covalent bonds is a key feature exploited in drug design, for instance, in the inhibition of enzymes.[10] Given their significance, the accurate and thorough characterization of novel boronic acids like this compound is a critical endeavor.

Experimental Workflow: Synthesis and Characterization

The synthesis of this compound can be approached through several established methods for the borylation of heterocyclic compounds. A common strategy involves the use of a directed ortho-metalation followed by quenching with a trialkyl borate.

Protocol 1: Synthesis of this compound
  • Starting Material: 3-Methyl-1H-indazole.

  • Protection (Optional but Recommended): The indazole nitrogen can be protected, for example, with a Boc group, to prevent side reactions.

  • Directed ortho-Metalation: The protected indazole is treated with a strong base like n-butyllithium at low temperature (-78 °C) in an anhydrous aprotic solvent like THF. The base will selectively deprotonate the C7 position due to the directing effect of the indazole nitrogen.

  • Borylation: The resulting lithiated species is quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate.

  • Hydrolysis: The reaction mixture is then hydrolyzed with an aqueous acid (e.g., HCl) to yield the boronic acid.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Protocol 2: Characterization of this compound

Following synthesis and purification, a comprehensive characterization is essential to confirm the structure and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons. Expected signals would include a singlet for the methyl group, distinct aromatic protons, and a broad singlet for the B(OH)₂ protons.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • ¹¹B NMR: This is particularly useful for boronic acids, with the chemical shift indicating the coordination state of the boron atom.[11][12] For trigonal planar boronic acids, a characteristic signal is expected.[13][14]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the boronic acid and the N-H stretch of the indazole.

  • Melting Point (MP): A sharp melting point range is indicative of a pure compound.

Computational Workflow: Predicting Molecular Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict the properties of molecules and to complement experimental data.[15][16][17][18]

Protocol 3: DFT-Based Prediction of Molecular Properties
  • Structure Generation: A 3D structure of this compound is built using molecular modeling software. The CAS number for this compound is 1310404-47-7, and its molecular formula is C₈H₉BN₂O₂.[19]

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. A common and reliable method is the B3LYP functional with a basis set such as 6-31G(d,p).[15]

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (no imaginary frequencies). These can also be used to predict the IR spectrum.

  • NMR Chemical Shift Prediction: The magnetic shielding tensors are calculated for the optimized geometry, typically using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shielding values are then converted to chemical shifts by referencing them against a standard (e.g., tetramethylsilane). Recent benchmarks have shown that functionals like WP04 can provide high accuracy for proton chemical shift prediction.[20]

  • Solvation Effects: To better mimic experimental conditions (which are usually in solution), a solvent model such as the Polarizable Continuum Model (PCM) can be included in the calculations.[15][17]

Cross-Validation: A Comparative Analysis

The core of this guide is the direct comparison of the experimental data with the computational predictions. This cross-validation allows for a more robust and reliable understanding of the molecule.

Table 1: Comparison of Predicted vs. Expected Experimental Data for this compound
PropertyComputational Prediction (DFT/B3LYP/6-31G(d,p))Expected Experimental Result
¹H NMR (ppm) Calculated chemical shifts for each protonExperimentally measured chemical shifts
Aromatic CH7.0 - 8.07.0 - 8.0
Methyl CH₃~2.5~2.5
B(OH)₂Variable, broadVariable, broad
¹³C NMR (ppm) Calculated chemical shifts for each carbonExperimentally measured chemical shifts
Aromatic C110 - 150110 - 150
Methyl C~15~15
¹¹B NMR (ppm) ~20-30~20-30
Molecular Weight 175.98 g/mol Confirmed by MS (e.g., [M+H]⁺ at m/z 177.0)

Discrepancies between the predicted and experimental values can often be as informative as perfect agreement. They may point to specific molecular interactions in the solid state or in solution that are not fully captured by the computational model, such as intermolecular hydrogen bonding.

Visualizing the Workflow

To illustrate the interconnectedness of the experimental and computational approaches, the following workflow diagram is provided.

CrossValidationWorkflow cluster_exp Experimental Workflow cluster_comp Computational Workflow synthesis Synthesis of This compound purification Purification synthesis->purification characterization Characterization (NMR, MS, IR, MP) purification->characterization exp_data Experimental Data characterization->exp_data cross_validation Cross-Validation & Data Analysis exp_data->cross_validation modeling 3D Molecular Modeling optimization Geometry Optimization (DFT) modeling->optimization prediction Property Prediction (NMR, IR) optimization->prediction comp_data Computational Predictions prediction->comp_data comp_data->cross_validation final_report Validated Molecular Profile cross_validation->final_report

References

A Comparative Pharmacokinetic Analysis of Indazole Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activity and favorable physicochemical properties.[1][2] Its presence in a range of approved drugs, from kinase inhibitors to antiemetics, underscores its significance in drug discovery.[3][4] However, the journey from a promising indazole-containing hit to a successful clinical candidate is paved with rigorous pharmacokinetic evaluation. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives is paramount to optimizing their therapeutic potential.

This guide provides a comparative analysis of the pharmacokinetic profiles of five commercially successful indazole-containing drugs: Axitinib, Entrectinib, Niraparib, Benzydamine, and Granisetron. By examining their diverse pharmacokinetic characteristics, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide the design and selection of future indazole-based therapeutics.

The Indazole Scaffold: A Privileged Core in Drug Design

Indazole, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, offers a unique combination of features that make it attractive for drug design.[5] It can act as a bioisostere for other key functional groups, such as indole and phenol, often conferring improved metabolic stability and target-binding interactions.[6] The nitrogen atoms in the pyrazole ring can serve as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[6] This versatility has led to the development of indazole derivatives across a wide spectrum of therapeutic areas, including oncology, inflammation, and supportive care.[7][8][9]

Comparative Pharmacokinetic Profiles of Approved Indazole Derivatives

A critical aspect of drug development is understanding how a drug candidate is processed by the body. The following table summarizes key pharmacokinetic parameters for five approved indazole derivatives, offering a snapshot of their diverse in vivo behavior.

ParameterAxitinibEntrectinibNiraparibBenzydamineGranisetron
Oral Bioavailability (F%) 58%[9][10]Moderate-to-high (31-76% in preclinical models)[11]~73%[12]~87%[13]Subject to significant first-pass metabolism[7]
Time to Peak (Tmax, h) 2.5 - 4.1[10][14]~4[11][15]~3[16]~3[17]~2 (oral)[18]
Elimination Half-life (t1/2, h) 2.5 - 6.1[10]~20[11][15]~35[16]~13[19][20]~9 (IV in cancer patients)[21]
Apparent Clearance (CL/F, L/h) 38[9]Low[11]Not specified11.6 (Systemic Clearance)0.41 - 0.52 (L/h/kg)[22]
Apparent Volume of Distribution (Vd/F, L) 160[9]Large[11]Not specified213 (Systemic Vd)[19]3.94 (L/kg)[22]
Plasma Protein Binding (%) >99%[10]High[11]Not specified<20%[19][20]~45-57% (preclinical)[7]
Primary Metabolism Route Hepatic (CYP3A4/5)[10]Hepatic[11][15]Hepatic (hydrolytic, conjugative)[23]Hepatic (oxidation, conjugation, dealkylation)[19]Hepatic (N-demethylation, oxidation)[7]
Primary Excretion Route Feces and Urine[8]Feces[11][15]Urine and Feces[23]Not specifiedUrine and Feces[7]

This table presents a summary of pharmacokinetic data from various sources. Direct comparison should be made with caution due to differences in study populations and methodologies.

Deconstructing the Pharmacokinetic Journey: Key Experimental Assays

To generate the data presented above and to characterize novel indazole derivatives, a suite of in vitro and in vivo assays is employed. Understanding the principles and methodologies of these assays is crucial for interpreting pharmacokinetic data and making informed decisions in drug discovery programs.

In Vitro Assays: Early Indicators of In Vivo Fate

In the early stages of drug discovery, in vitro assays provide a high-throughput and cost-effective means to assess the ADME properties of a large number of compounds.[24]

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role.[4] The microsomal stability assay assesses a compound's susceptibility to metabolism by these enzymes.

Experimental Protocol: Liver Microsomal Stability Assay [2][4][24][25][26]

  • Preparation:

    • Thaw cryopreserved liver microsomes (human or other species) at 37°C.

    • Prepare a reaction mixture containing the microsomes, a phosphate buffer (pH 7.4), and a NADPH-regenerating system (to ensure continuous CYP activity).

    • Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).

  • Incubation:

    • Add the test compound to the pre-warmed reaction mixture to initiate the metabolic reaction. A typical starting concentration is 1 µM.

    • Incubate the mixture at 37°C with gentle agitation.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination and Analysis:

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the assay.

Causality Behind Experimental Choices:

  • NADPH-regenerating system: CYPs require NADPH as a cofactor. A regenerating system ensures that NADPH is not depleted during the incubation, allowing for a more accurate assessment of metabolic stability.

  • 37°C incubation: This temperature mimics physiological conditions in the human body.

  • LC-MS/MS analysis: This highly sensitive and specific analytical technique allows for accurate quantification of the test compound even in complex biological matrices.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Thaw Microsomes B Prepare Reaction Mix (Buffer + NADPH System) A->B D Initiate Reaction: Add Compound to Mix B->D C Prepare Test Compound Stock Solution C->D E Incubate at 37°C D->E F Collect Aliquots at Time Points E->F G Terminate Reaction (Cold Solvent) F->G H Centrifuge G->H I LC-MS/MS Analysis of Supernatant H->I J Calculate t1/2 and CLint I->J G cluster_pathway Representative Metabolic Pathway of an Indazole Derivative Indazole Indazole Derivative (Parent Drug) Oxidation Oxidation (e.g., via CYP3A4) Indazole->Oxidation Phase I Glucuronidation Glucuronidation (e.g., via UGT1A1) Indazole->Glucuronidation Phase II Hydrolysis Hydrolytic Metabolism Indazole->Hydrolysis Oxidation->Glucuronidation Excretion Excretion (Urine/Feces) Oxidation->Excretion Glucuronidation->Excretion Hydrolysis->Glucuronidation Hydrolysis->Excretion

References

A Researcher's Guide to Evaluating the Selectivity of Kinase Inhibitors Derived from (3-Methyl-1H-indazol-7-YL)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and differentiation to metabolism and apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[2][3] However, the high degree of structural conservation across the ATP-binding site of the more than 500 kinases in the human kinome presents a formidable challenge: achieving inhibitor selectivity.[3][4]

A lack of selectivity, often termed promiscuity, can lead to off-target effects, resulting in cellular toxicity or unforeseen side effects that can derail an otherwise promising therapeutic candidate.[3][5] Conversely, a well-characterized, multi-targeted inhibitor can sometimes offer therapeutic benefits.[5] Therefore, a rigorous and multi-faceted evaluation of a compound's selectivity profile is not merely a characterization step but a foundational pillar of its preclinical validation.[6]

This guide focuses on kinase inhibitors derived from the (3-Methyl-1H-indazol-7-YL)boronic acid scaffold. We will use the potent BRAF inhibitor, CEP-32496 (Agerafenib) , as a central case study to compare its performance against key alternatives and to provide in-depth, field-proven methodologies for assessing kinase inhibitor selectivity.

Core Target Analysis: CEP-32496 and the RAF/MEK/ERK Pathway

CEP-32496, also known as Agerafenib, is an orally bioavailable inhibitor of BRAF kinase, particularly the activating V600E mutant.[7][8][9] Mutations in the BRAF gene are prevalent in approximately 7% of all cancers, including a majority of melanomas (~60-70%) and a significant fraction of colorectal and thyroid cancers.[7][10] The V600E mutation leads to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway (also known as the RAF/MEK/ERK pathway), a critical cascade that promotes cell proliferation and survival.[7][9]

CEP-32496 functions as an ATP-competitive inhibitor, potently targeting this dysregulated pathway.[11] Its primary mechanism involves binding to the ATP pocket of BRAFV600E, thereby preventing the phosphorylation and activation of its downstream target, MEK. This ultimately suppresses the entire signaling cascade.[12]

RAF_MEK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates BRAF_V600E BRAF (V600E) Ras->BRAF_V600E MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates CEP_32496 CEP-32496 CEP_32496->BRAF_V600E Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1: Simplified RAF/MEK/ERK signaling pathway targeted by CEP-32496.

Comparative Selectivity: CEP-32496 vs. Alternative BRAF Inhibitors

An inhibitor's true value is defined not only by its on-target potency but also by its selectivity profile relative to other available agents. CEP-32496 benchmarks favorably against other well-known RAF inhibitors such as Vemurafenib, Sorafenib, and Dabrafenib.[7] While potent against the BRAFV600E mutant, a key differentiator lies in its broader kinome profile and cellular cytotoxicity.

Experimental data shows that CEP-32496 exhibits selective cytotoxicity for cell lines harboring the BRAFV600E mutation compared to those with wild-type BRAF, with a 15- to 85-fold shift in viability.[12] This is a critical feature, as inhibiting wild-type RAF can lead to paradoxical activation of the MAPK pathway in BRAF wild-type cells (e.g., keratinocytes), a known mechanism behind the cutaneous squamous cell carcinomas observed with first-generation inhibitors like Vemurafenib.[13][14]

Compound BRAFV600E (Kd, nM) BRAFWT (Kd, nM) c-Raf (Kd, nM) Key Off-Targets (Kd < 100 nM) Cellular Potency (A375, IC50, nM) Reference(s)
CEP-32496 14 3639Abl-1, c-Kit, Ret, PDGFRβ, VEGFR278[7][8][11][15]
Vemurafenib 3110048SRMS, ACK1, MAP4K5~31[11][16]
Dabrafenib 0.83.25.0Multiple, including RIPK2, CLKs~0.7[16]
Sorafenib 2264VEGFR2, PDGFRβ, c-Kit, FLT3, Ret>5000[17]
Table 1: Comparative biochemical and cellular potency of CEP-32496 and other RAF inhibitors. Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) values are compiled from multiple sources. Lower values indicate higher potency.

As shown in Table 1, while other inhibitors may have higher potency for the primary target, the overall selectivity profile is crucial. Sorafenib, for example, is a multi-kinase inhibitor with significant activity against VEGFR and PDGFR, making it less selective for BRAF.[17] CEP-32496 demonstrates a balanced profile of high potency against the mutant target and clear cellular selectivity over wild-type cells.[7][12]

Methodologies for Rigorous Selectivity Profiling

To build a comprehensive understanding of an inhibitor's selectivity, a multi-pronged approach is essential, integrating biochemical assays with cellular context.[5][18] We will detail three gold-standard methodologies.

Biochemical Profiling: Broad Kinome Screening

The first step is often a broad screen to understand the inhibitor's intrinsic affinity for a wide range of kinases in a purified, cell-free system. This provides a foundational map of potential interactions. The KinomeScan™ platform from DiscoveRx (now part of Eurofins) is a widely used example of a competitive binding assay.[5][12]

Causality Behind Experimental Choices:

  • Why a Binding Assay? It directly measures the physical interaction (Kd) between the inhibitor and the kinase, independent of enzyme activity or ATP concentration. This provides a clean, fundamental measure of affinity.[5][6]

  • Why a Large Panel? Screening against a large portion of the kinome (~400 kinases) is crucial to uncover unexpected off-targets that could lead to toxicity or provide opportunities for polypharmacology.[6][19][20]

KinomeScan_Workflow cluster_prep Assay Preparation cluster_reaction Competitive Binding Reaction cluster_analysis Quantification & Analysis Kinase Phage-tagged Kinase Library Incubation Incubate Kinase, Ligand, and Test Inhibitor Kinase->Incubation Ligand Immobilized Affinity Ligand Ligand->Incubation Inhibitor Test Inhibitor (e.g., CEP-32496) Inhibitor->Incubation Wash Wash to Remove Unbound Components Incubation->Wash Quantify Quantify Bound Kinase (via qPCR of phage DNA) Wash->Quantify Kd Calculate Dissociation Constant (Kd) Quantify->Kd

Figure 2: Experimental workflow for a competitive binding assay like KinomeScan.

Experimental Protocol: KinomeScan Profiling

  • Kinase Preparation: A library of human kinases is expressed as fusions to a T7 bacteriophage.[5]

  • Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competitive Binding: The test compound (CEP-32496) is incubated in solution with the phage-tagged kinase and the immobilized ligand. The test compound and the immobilized ligand compete for the ATP-binding site of the kinase.

  • Affinity Capture: Kinases not bound by the test inhibitor will bind to the immobilized ligand.

  • Washing: The solid support is washed to remove unbound phage and test compound.

  • Elution & Quantification: The bound phage-tagged kinases are eluted. The amount of kinase bound to the solid support is quantified by measuring the associated phage DNA using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase recovered is inversely proportional to the affinity of the test compound. A full dose-response curve is generated to calculate the dissociation constant (Kd) for each kinase.[6]

Cellular Target Engagement: NanoBRET™ Assay

While biochemical assays are essential, they do not account for cell permeability, efflux pumps, or the true intracellular concentration of a compound. Cellular target engagement assays bridge this gap by measuring inhibitor binding directly within living cells.[18] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a leading technology for this purpose.[21][22][23]

Causality Behind Experimental Choices:

  • Why Live Cells? This context is more physiologically relevant, confirming that the inhibitor can reach and bind to its target inside the cell.[24] It provides a direct measure of target occupancy.[23]

  • Why BRET? BRET is a proximity-based assay that measures energy transfer between a donor (NanoLuc® luciferase fused to the target kinase) and a fluorescent acceptor (a cell-permeable tracer that binds the kinase).[25] It is highly sensitive and allows for quantitative measurement of binding competition.[22]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Prepare HEK293T cells that transiently express the target kinase (e.g., BRAF) fused to a NanoLuc® luciferase enzyme (the BRET donor).[24]

  • Seeding: Seed the transfected cells into a multi-well assay plate (e.g., 384-well) and allow them to adhere.[21]

  • Compound Addition: Add the test inhibitor (CEP-32496) to the cells in a serial dilution to create a dose-response curve. Incubate to allow the compound to enter the cells and engage the target.[24]

  • Tracer Addition: Add a fluorescently labeled, cell-permeable tracer molecule (the BRET acceptor) that is known to bind the target kinase. The tracer will compete with the test inhibitor for binding to the NanoLuc®-kinase fusion.

  • Substrate Addition: Add the NanoLuc® substrate (e.g., furimazine) to initiate the bioluminescent reaction.[24]

  • Signal Detection: Measure the emissions from both the NanoLuc® donor (e.g., at 450 nm) and the fluorescent tracer acceptor (e.g., at 610 nm) using a plate reader.[24]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). As the concentration of the test inhibitor increases, it displaces the tracer, leading to a decrease in the BRET ratio. Plotting this ratio against the inhibitor concentration allows for the determination of an IC50 value, reflecting the compound's potency in a live-cell environment.

Functional Activity: Radiometric Kinase Assay

The ultimate goal of an inhibitor is to block the kinase's catalytic function. A radiometric assay is considered the "gold standard" for directly measuring this enzymatic activity by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[1][26][27]

Causality Behind Experimental Choices:

  • Why Measure Function? This directly confirms that binding translates into inhibition of the kinase's catalytic activity. It is the most direct measure of a compound's inhibitory effect on the enzyme's purpose.[1]

  • Why Radiometric? It is a universal method applicable to virtually any kinase without needing specific antibodies or modified substrates.[26][27] It is highly sensitive and robust, providing a low background signal.[26] Using physiologically relevant ATP concentrations (e.g., 1 mM) can provide a more accurate estimation of inhibitory activity.[26]

Experimental Protocol: High-Throughput Radiometric Assay (Dot Blot)

  • Reaction Mix Preparation: Prepare a reaction buffer containing the purified kinase (e.g., BRAFV600E), its specific peptide substrate, and necessary cofactors (e.g., MgCl₂).

  • Inhibitor Addition: Add the test inhibitor (CEP-32496) at various concentrations to the reaction mix.

  • Initiation: Start the kinase reaction by adding [γ-³³P]ATP.[19] This provides the radiolabeled phosphate that will be transferred to the substrate.

  • Incubation: Allow the reaction to proceed for a defined period at an optimal temperature (e.g., 30°C).

  • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose paper (e.g., P81), which binds the charged peptide substrate but not the free [γ-³³P]ATP.[1]

  • Washing: Wash the paper extensively to remove any unbound radiolabeled ATP.

  • Quantification: Measure the radioactivity remaining on the paper using a phosphorimager or scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.[1]

  • Data Analysis: Calculate the percent inhibition at each compound concentration relative to a no-inhibitor control. Plot the data to determine the IC50 value.

Data_Integration_Logic Biochem Biochemical Screen (e.g., KinomeScan) Result1 Intrinsic Affinity (Kd) Identifies all potential targets. Biochem->Result1 Cellular Cellular Engagement (e.g., NanoBRET) Result2 Target Occupancy (IC50) Confirms cell permeability and binding in vivo. Cellular->Result2 Functional Functional Assay (e.g., Radiometric) Result3 Enzymatic Inhibition (IC50) Confirms functional block. Functional->Result3 Phenotypic Phenotypic Screen (e.g., Cell Viability) Result4 Biological Effect (EC50) Links target inhibition to cellular outcome. Phenotypic->Result4 Result1->Cellular Guides Target Selection Result2->Functional Validates Engagement Result3->Phenotypic Links Mechanism to Effect

Figure 3: Logical workflow for integrating data from different selectivity assays.

Conclusion

Evaluating the selectivity of kinase inhibitors is a complex but critical process that demands a rigorous, multi-assay approach. Inhibitors derived from the this compound scaffold, exemplified by CEP-32496, demonstrate a compelling profile of high potency against the therapeutically relevant BRAFV600E mutation and selective cytotoxicity for mutant versus wild-type cells.[7][12] This profile suggests a potential for reduced mechanism-based side effects, such as paradoxical MAPK activation, when compared to some first-generation inhibitors.[7][13]

By systematically applying biochemical (KinomeScan), cellular (NanoBRET™), and functional (radiometric) assays, researchers can build a comprehensive and self-validating picture of an inhibitor's performance. This integrated data is indispensable for making informed decisions in drug development, ultimately leading to safer and more effective targeted therapies.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-Methyl-1H-indazol-7-YL)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, procedural instruction for the safe and compliant disposal of (3-Methyl-1H-indazol-7-YL)boronic acid (CAS No. 1310404-47-7)[1]. Developed for researchers, scientists, and drug development professionals, this document synthesizes regulatory standards with field-proven best practices to ensure personnel safety and environmental protection. The protocols herein are designed to be self-validating, explaining the scientific rationale behind each critical step.

Part 1: Core Directive: Hazard Assessment and Immediate Safety

Given the absence of comprehensive, substance-specific disposal data for this compound, it must be managed conservatively as a hazardous chemical waste.[2] This approach is mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which requires laboratories to establish procedures for the safe handling and disposal of all hazardous chemicals through a written Chemical Hygiene Plan (CHP).[3][4] While many boronic acids have been considered to have low toxicity, recent studies on some derivatives have raised concerns about potential mutagenic activity, reinforcing the necessity of a cautious approach.[5]

Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][6] The following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and potential dust from the solid compound. Boronic acids can be eye irritants.[7]
Hand Protection Nitrile or neoprene chemical-resistant gloves. Consider double-gloving.Prevents dermal contact. Contaminated gloves must be disposed of as solid hazardous waste.[6][7]
Body Protection A fully fastened, long-sleeved laboratory coat.Prevents incidental contact with skin and contamination of personal clothing.[2][6]
Footwear Closed-toe shoes.Protects feet from spills.[6]
Engineering Controls

A properly functioning chemical fume hood is the primary engineering control to reduce the risk of exposure.[3] The face velocity should be sufficient to contain any dust or vapors generated during handling and waste consolidation.

Part 2: Step-by-Step Disposal Protocol

The fundamental principle of chemical waste management is segregation. Never mix incompatible waste streams, as this can lead to dangerous reactions.[4][8] this compound waste should be collected in its own designated containers.

Waste Segregation and Collection

Step 1: Designate Waste Containers Use separate, clearly labeled, and chemically compatible containers for solid and liquid waste.[6][8] Containers must be in good condition, leak-proof, and have secure, sealable lids.[9][10]

Step 2: Labeling All waste containers must be unambiguously labeled as "Hazardous Waste."[2][6] The label must also include:

  • The full chemical name: "this compound"[6]

  • An indication of its chemical family: "Boronic Acid Derivative"

  • Any known hazards (e.g., "Irritant," "Harmful if Swallowed").[11]

Disposal of Contaminated Solids

Procedure:

  • Collect all contaminated solid materials, such as gloves, weighing papers, pipette tips, and bench paper, in a designated solid hazardous waste container.[6][12]

  • Ensure the container is kept sealed when not in use.[8][13]

  • Store the container in your laboratory's designated satellite accumulation area.[6][14]

Disposal of Unused Solutions and Liquid Waste

Procedure:

  • Pour all unwanted solutions containing this compound and any solvent rinsates from glassware into a designated liquid hazardous waste container.

  • Under no circumstances should this chemical or its solutions be disposed of down the drain. [6] This is prohibited by EPA regulations for many organic chemical wastes.[12]

  • The container material must be compatible with the solvent used (e.g., avoid metal containers for acidic solutions).[14]

  • Keep the container sealed and stored in a satellite accumulation area, preferably in secondary containment.

Decontamination of Laboratory Glassware

Rationale: Proper decontamination prevents cross-contamination of future experiments and ensures that residual chemical is not inadvertently released. Boronic acids are Lewis acids and can be converted to more water-soluble boronate salts under basic conditions, aiding in their removal.[6][15]

Procedure:

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of any organic residues. Collect this rinsate in the designated liquid hazardous waste container.[16]

  • Secondary Decontamination: Carefully wash the glassware with a basic solution (e.g., a dilute sodium bicarbonate or sodium hydroxide solution). This wash helps convert any remaining boronic acid to a boronate salt.[6] Collect this basic rinsate as liquid hazardous waste.

  • Final Rinse: Perform a final rinse with deionized water. This final rinse water must also be collected as hazardous waste.[6]

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

Part 3: Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Segregation & Collection cluster_storage Phase 3: Storage & Disposal start Identify Waste: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Collect in Labeled SOLID Hazardous Waste Container waste_type->solid_waste Solid (Gloves, Paper) liquid_waste Collect in Labeled LIQUID Hazardous Waste Container waste_type->liquid_waste Liquid (Solutions, Rinsates) glassware Decontaminate Glassware (Collect all rinsates) waste_type->glassware Contaminated Glassware storage Store Sealed Containers in Satellite Accumulation Area solid_waste->storage liquid_waste->storage glassware->liquid_waste pickup Arrange for Pickup by Licensed Hazardous Waste Contractor storage->pickup end Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

Part 4: Regulatory Compliance and Best Practices

Adherence to these protocols is not merely a suggestion but a requirement for compliance with federal and local regulations. The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the disposal of hazardous waste.[13][17] Your institution's Environmental Health and Safety (EHS) department translates these regulations into specific procedures for your facility.[2] Always consult your laboratory's Chemical Hygiene Plan and EHS guidelines for institution-specific requirements, such as container types and pickup schedules.[3][14]

Final disposal of chemical waste is performed by licensed contractors who may use methods such as incineration or solidification in cement or polymers to render the waste stable and prevent its release into the environment.[9]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.